Product packaging for Aprindine(Cat. No.:CAS No. 33237-74-0)

Aprindine

Cat. No.: B120272
CAS No.: 33237-74-0
M. Wt: 322.5 g/mol
InChI Key: NZLBHDRPUJLHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aprindine is a member of indanes.
This compound is a cardiac depressant used in arrhythmias.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A class Ib anti-arrhythmia agent used to manage ventricular and supraventricular arrhythmias.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N2 B120272 Aprindine CAS No. 33237-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLBHDRPUJLHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022615
Record name Aprindine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aprindine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.82e-03 g/L
Record name Aprindine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37640-71-4, 33237-74-0
Record name Aprindine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37640-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aprindine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprindine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01429
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fibocil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aprindine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APRINDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y48085P9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aprindine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-121 °C, 120 - 121 °C
Record name Aprindine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01429
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aprindine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Intricate Dance of Aprindine with Cardiac Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of aprindine, a Class Ib antiarrhythmic agent, on cardiac sodium channels (Nav1.5). By elucidating its state-dependent binding, kinetics, and electrophysiological consequences, this document provides a comprehensive resource for professionals in cardiac electrophysiology and drug development.

Core Mechanism: State-Dependent Sodium Channel Blockade

This compound's primary antiarrhythmic effect stems from its ability to block cardiac sodium channels in a state-dependent manner. This means its affinity for the channel varies depending on whether the channel is in the resting, open, or inactivated state. This compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state. This preferential binding to the inactivated state is a hallmark of Class Ib antiarrhythmics and is crucial to its therapeutic action, particularly in tissues that are frequently depolarizing, such as in tachyarrhythmias.

This state-dependent interaction leads to both tonic and phasic (use-dependent) block. The tonic block is a baseline level of inhibition, while the phasic block becomes more pronounced with increased heart rate (use-dependence), as more channels enter the open and inactivated states.[1]

Quantitative Analysis of this compound's Interaction with Cardiac Sodium Channels

The following tables summarize the key quantitative data describing the interaction of this compound with cardiac sodium channels, derived from voltage-clamp studies on guinea-pig ventricular myocytes.

ParameterValueExperimental ConditionsReference
Binding Affinity (Kd)
Resting State (Kdrest)37.7 µmol/lWhole-cell voltage clamp, [Na]i ando = 10 mmol/l, 18°C[1]
Inactivated State (Kdi)0.74 µmol/lWhole-cell voltage clamp, [Na]i ando = 10 mmol/l, 18°C[1]
Electrophysiological Effects
Shift in Inactivation Curve-11.4 ± 3.5 mV3 µmol/l this compound[1]
Recovery Time Constant from Phasic Block4.8 sHolding potential = -100 mV[1]
5.0 sHolding potential = -140 mV[1]
Use-Dependent (Phasic) Block 3 µmol/l this compound, 2 Hz stimulation[1]
at 1.5 ms pulse duration64% ± 3%[1]
at 20 ms pulse duration82% ± 6%[1]
at 200 ms pulse duration93% ± 7%[1]

Table 1: Quantitative data on this compound's interaction with cardiac sodium channels.

Experimental Protocols

The data presented above were primarily obtained using the whole-cell voltage-clamp technique on isolated guinea-pig ventricular myocytes.

Whole-Cell Voltage Clamp Methodology
  • Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the intracellular environment, typically containing (in mmol/l): CsCl, NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2-7.4. The low tip resistance (e.g., 0.5 MΩ) allows for good electrical access to the cell interior.[1]

  • External Solution (Extracellular): The myocytes are bathed in a solution that mimics the extracellular environment, typically containing (in mmol/l): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion concentrations, such as a low intracellular and extracellular sodium concentration ([Na]i ando = 10 mmol/l), are used to isolate the sodium current.[1]

  • Voltage Protocols:

    • Tonic Block Assessment: The resting membrane potential is held at a hyperpolarized level (e.g., -140 mV) where most channels are in the resting state. Depolarizing pulses are then applied to elicit sodium currents, and the reduction in current amplitude in the presence of this compound is measured to determine the tonic block.

    • Inactivated State Affinity: To determine the affinity for the inactivated state, the membrane potential is held at a more depolarized level (e.g., -90 mV) to induce inactivation in a significant portion of the channels before the test pulse.

    • Use-Dependent Block Assessment: A train of depolarizing pulses at a specific frequency (e.g., 2 Hz) is applied from a holding potential.[1] The progressive decrease in the sodium current amplitude with each pulse reflects the accumulation of channels in the blocked state.

    • Recovery from Block: After inducing use-dependent block with a train of pulses, the time course of recovery is measured by applying test pulses at various intervals following the pulse train. The time constant of recovery is then calculated.

Visualizing the Mechanism and Workflow

Signaling and Binding Pathway

Aprindine_Mechanism cluster_channel_states Cardiac Sodium Channel States cluster_this compound This compound Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Slow) This compound This compound This compound->Resting Low Affinity (Tonic Block) This compound->Inactivated High Affinity (Use-Dependent Block) Experimental_Workflow A Isolation of Guinea-Pig Ventricular Myocytes B Whole-Cell Patch Clamp Configuration A->B C Application of Specific Voltage Protocols B->C D Recording of Sodium Currents (Control vs. This compound) C->D E Data Analysis D->E F Determination of Tonic Block E->F G Determination of Use-Dependent Block E->G H Calculation of Kinetic Parameters (e.g., Recovery Time Constant) E->H

References

An In-Depth Technical Guide to the Myocardial Electrophysiological Effects of Aprindine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprindine hydrochloride is a Class Ib antiarrhythmic agent that exerts its primary effects on the myocardial action potential by blocking fast sodium channels. This comprehensive technical guide delineates the intricate mechanisms of action of this compound, detailing its influence on various ion channels and the resultant alterations in cardiac electrophysiology. This document provides a thorough overview of the quantitative effects of this compound on key action potential parameters, supported by detailed experimental protocols and visual representations of its molecular interactions. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Introduction

This compound is a potent antiarrhythmic drug recognized for its efficacy in managing a range of supraventricular and ventricular arrhythmias.[1][2] Its classification as a Class Ib agent stems from its characteristic rapid association with and dissociation from the sodium channel, a property that defines its use-dependent and voltage-dependent blockade.[3] Beyond its principal effect on the fast sodium current (INa), this compound modulates other critical ion currents, including the rapid component of the delayed rectifier potassium current (IKr), the acetylcholine-activated potassium current (IK.ACh), and the Na+/Ca2+ exchange current (INCX).[4][5][6] This multi-channel activity contributes to its unique electrophysiological profile and therapeutic utility.

Mechanism of Action and Electrophysiological Effects

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This inhibition of the fast inward sodium current leads to a reduction in the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in cardiac tissue.[3] Additionally, this compound's interactions with other ion channels contribute to its overall effect on the myocardial action potential.

Effects on Myocardial Action Potential Parameters

The multifaceted interactions of this compound with various ion channels result in significant alterations to the morphology and duration of the myocardial action potential. These effects are dose-dependent and can vary across different cardiac tissues.

Table 1: Dose-Dependent Effects of this compound Hydrochloride on Myocardial Action Potential Parameters

ParameterSpecies/TissueConcentrationEffectReference(s)
Vmax (Maximum Upstroke Velocity) Guinea Pig Ventricular Muscle1 - 10 µMDose-dependent decrease[3]
Canine Purkinje Fibers3 µMSignificant reduction[7]
Action Potential Duration (APD) Guinea Pig Atrial Cells3 µM50 ± 4% prolongation[2][4]
Canine Purkinje Fibers3 µMShortens[7]
Canine Right VentricleNot specifiedSignificant increase in APD90[1]
Effective Refractory Period (ERP) Canine Right Atrium and VentricleNot specifiedIncreased[1]
Action Potential Amplitude Canine Purkinje Fibers3 µMSignificant reduction[7]
Resting Membrane Potential Guinea Pig Ventricular Muscle1 - 10 µMNo effect[3]
Canine Purkinje Fibers3 µMNo alteration[7]
Effects on Cardiac Ion Channels

This compound's modulation of specific ion channels underlies its effects on the action potential. A detailed understanding of these interactions is crucial for comprehending its therapeutic and potential proarrhythmic actions.

Table 2: Effects of this compound Hydrochloride on Myocardial Ion Channels

Ion Channel/CurrentSpecies/TissueConcentrationEffectIC50Reference(s)
Fast Sodium Current (INa) Guinea Pig Ventricular Muscle1 - 10 µMUse-dependent block-[3]
Rapid Delayed Rectifier K+ Current (IKr) Guinea Pig Atrial Cells3 µMInhibition-[2][4]
Acetylcholine-Activated K+ Current (IK.ACh) Guinea Pig Atrial Cells0 - 100 µMInhibition (Carbachol-induced)0.4 µM[4][5]
Guinea Pig Atrial Cells0 - 100 µMInhibition (GTPγS-induced)2.5 µM[4][5]
Na+/Ca2+ Exchange Current (INCX) Guinea Pig Ventricular Myocytes0 - 1000 µMInhibition (Outward)48.8 µM[5][6]
Guinea Pig Ventricular Myocytes0 - 1000 µMInhibition (Inward)51.8 µM[5][6]
Inward Rectifier K+ Current (IK1) Guinea Pig Atrial Cells3 µMSlight effect-[5]
L-type Ca2+ Current (ICa) Guinea Pig Atrial Cells3 µMSlight effect-[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide, enabling replication and further investigation into the electrophysiological effects of this compound.

Whole-Cell Patch-Clamp Technique for Ion Current Measurement

This protocol is designed for the recording of specific ion currents (e.g., IKr, IK.ACh, INCX) from isolated cardiac myocytes.

  • Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from the desired animal model (e.g., guinea pig, rabbit) heart tissue.

  • Pipette Solution (for IK recordings): (in mM): 110 KCl, 10 HEPES, 5 K2ATP, 5 EGTA, 2 MgCl2; pH adjusted to 7.2 with KOH.

  • Pipette Solution (for INCX recordings): (in mM): 20 NaCl, 20 BAPTA, 13 CaCl2 (yielding 433 nM free Ca2+), 10 HEPES; pH adjusted to 7.2 with CsOH.[6]

  • External Solution (for IK recordings): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. To isolate specific potassium currents, appropriate channel blockers (e.g., nifedipine to block ICa) are added.

  • External Solution (for INCX recordings): (in mM): 140 NaCl, 1 CaCl2, and other components as in Tyrode's solution.[6]

  • Voltage-Clamp Protocol:

    • Holding Potential: -80 mV for IK recordings; -60 mV for INCX recordings.[6]

    • Test Pulses: A series of depolarizing voltage steps are applied to elicit the desired ion channel currents. For example, to measure IKr, depolarizing pulses to various potentials (e.g., -40 mV to +60 mV) are applied, followed by a repolarizing step to elicit tail currents.

    • Ramp Pulses: For INCX, ramp pulses from a holding potential can be used to generate current-voltage relationship curves.[6]

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data analysis involves measuring peak current amplitudes, tail current amplitudes, and fitting data to appropriate models (e.g., Boltzmann equation for activation curves, dose-response curves for IC50 determination).

Single Sucrose-Gap Voltage-Clamp Technique for Vmax Measurement

This technique is employed to measure the maximum upstroke velocity (Vmax) of the action potential in multicellular cardiac preparations like papillary muscles.

  • Preparation: A thin papillary muscle is dissected and mounted in a three-compartment chamber. The central compartment is perfused with a non-ionic, high-resistance sucrose solution to electrically isolate the two outer compartments.

  • Solutions: The two outer compartments are perfused with normal Tyrode's solution. One compartment is used for current injection, and the other for voltage recording.

  • Voltage-Clamp Protocol: A conditioning clamp pulse is applied to control the membrane potential. Following the clamp pulse, a test action potential is elicited, and its Vmax is measured as an index of sodium channel availability.

  • Use-Dependent Block Protocol: To assess use-dependent block, trains of stimuli at varying frequencies are applied, and the progressive decline in Vmax is measured. The time constant for the recovery from block is determined by measuring Vmax at different coupling intervals after a train of stimuli.

  • Data Analysis: Vmax is calculated as the first derivative of the action potential upstroke. The data are then plotted against stimulation frequency or coupling interval to characterize the kinetics of the block.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the mechanisms of action and logical relationships of this compound's effects on the myocardial action potential.

aprindine_mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Fast Na+ Channel (INa) AP_Upstroke Reduced Action Potential Upstroke (Vmax) Na_channel->AP_Upstroke Leads to K_channel_Kr Delayed Rectifier K+ Channel (IKr) AP_Duration Prolonged Action Potential Duration K_channel_Kr->AP_Duration Contributes to K_channel_ACh Acetylcholine-Activated K+ Channel (IK.ACh) K_channel_ACh->AP_Duration Contributes to NCX Na+/Ca2+ Exchanger (INCX) Ca_Overload Reduced Ca2+ Overload NCX->Ca_Overload Leads to This compound This compound Hydrochloride This compound->Na_channel Blocks This compound->K_channel_Kr Inhibits This compound->K_channel_ACh Inhibits This compound->NCX Inhibits Conduction Slowed Conduction Velocity AP_Upstroke->Conduction Results in

Caption: this compound's multi-channel blockade mechanism.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_isolation Cardiac Myocyte Isolation (e.g., enzymatic digestion) patch_clamp Whole-Cell Patch-Clamp cell_isolation->patch_clamp tissue_dissection Cardiac Tissue Dissection (e.g., papillary muscle) sucrose_gap Single Sucrose-Gap tissue_dissection->sucrose_gap current_analysis Ion Current Analysis (Amplitude, Kinetics, IC50) patch_clamp->current_analysis ap_analysis Action Potential Analysis (Vmax, APD, ERP) sucrose_gap->ap_analysis logical_conclusion Characterization of This compound's Electrophysiological Profile current_analysis->logical_conclusion Informs ap_analysis->logical_conclusion Informs

Caption: Workflow for electrophysiological studies of this compound.

Conclusion

This compound hydrochloride's effects on the myocardial action potential are complex, arising from its primary role as a fast sodium channel blocker, supplemented by its inhibitory actions on key potassium currents and the Na+/Ca2+ exchanger. This guide provides a detailed quantitative and methodological framework for understanding these effects. The presented data and protocols offer a valuable resource for researchers in the field of cardiac electrophysiology and antiarrhythmic drug development, facilitating further investigation into the therapeutic potential and safety profile of this compound and related compounds.

References

An In-depth Technical Guide to the Chemical Synthesis and Structure of Aprindine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprindine, [N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine], is a class Ib antiarrhythmic agent recognized for its efficacy in treating both ventricular and supraventricular arrhythmias. Its mechanism of action is primarily centered on the blockade of fast inward sodium channels in cardiac cells, which stabilizes the cardiac membrane and reduces excitability. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed methodology for its chemical synthesis. It includes tabulated physicochemical and pharmacokinetic data, detailed experimental protocols, and visualizations of the synthetic pathway and its primary signaling mechanism to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a tertiary amine belonging to the 2-aminoindane family. Its structure features a central indane moiety linked to a phenyl group and a diethylaminopropyl side chain.

IUPAC Name: N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine

Chemical Formula: C₂₂H₃₀N₂

Molecular Weight: 322.49 g/mol

Structure:

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueReference
Physical StateSolid
Melting Point120-121 °C
Water Solubility7.82 mg/L
logP (Octanol-Water)4.86
pKa (Strongest Basic)9.94 (Predicted)[1]
Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by its non-linear kinetics upon oral administration.

ParameterValueReference
Elimination Half-life (single dose)~26.5 hours[2]
Protein Binding85-95%
MetabolismHepatic, with metabolites including p-Hydroxyphenylthis compound and Desethylthis compound
ExcretionUrine and bile

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, N-phenyl-2-aminoindane, followed by its alkylation to introduce the diethylaminopropyl side chain. The general scheme is outlined below.

G cluster_0 Step 1: Synthesis of N-phenyl-2-aminoindane cluster_1 Step 2: Alkylation 2-Aminoindane 2-Aminoindane N-phenyl-2-aminoindane N-phenyl-2-aminoindane 2-Aminoindane->N-phenyl-2-aminoindane Buchwald-Hartwig Coupling Bromobenzene Bromobenzene Bromobenzene->N-phenyl-2-aminoindane N-phenyl-2-aminoindane_2 N-phenyl-2-aminoindane This compound This compound N-phenyl-2-aminoindane_2->this compound N-Alkylation 3-diethylaminopropyl_chloride 3-(Diethylamino)propyl chloride 3-diethylaminopropyl_chloride->this compound

A high-level overview of the this compound synthesis pathway.
Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound based on established chemical principles for the formation of its precursors and the final N-alkylation step.

Step 1: Synthesis of N-phenyl-2-aminoindane (Intermediate)

  • Reaction Setup: To a solution of 2-aminoindane (1.0 eq) in a suitable aprotic solvent such as toluene, add bromobenzene (1.1 eq).

  • Catalyst and Ligand Addition: Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for example, BINAP (0.03 eq).

  • Base Addition: Add a strong base, such as sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-phenyl-2-aminoindane.

Step 2: Synthesis of this compound (N-Alkylation)

  • Reaction Setup: Dissolve N-phenyl-2-aminoindane (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C to deprotonate the secondary amine.

  • Alkylation: After stirring for 30 minutes, add 3-(diethylamino)propyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or crystallization to obtain this compound.

Mechanism of Action and Signaling Pathway

This compound is classified as a Class Ib antiarrhythmic drug. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (I_Na) in the myocardium. By binding to these channels, this compound reduces the rate of rise of the action potential (phase 0), thereby slowing conduction velocity and decreasing the excitability of cardiac cells. Additionally, it has been shown to inhibit delayed rectifier potassium currents and the Na⁺/Ca²⁺ exchange current, which contributes to the stabilization of cardiac electrical activity.

This compound This compound Sodium_Channel Voltage-Gated Sodium Channel (I_Na) This compound->Sodium_Channel Inhibits Potassium_Channel Delayed Rectifier Potassium Channel (I_K) This compound->Potassium_Channel Inhibits NCX Na+/Ca2+ Exchanger (INCX) This compound->NCX Inhibits Sodium_Influx Decreased Na+ Influx (Phase 0 Depolarization) Sodium_Channel->Sodium_Influx AP_Duration Altered Action Potential Duration Potassium_Channel->AP_Duration Ca_Homeostasis Modulated Intracellular Ca2+ Homeostasis NCX->Ca_Homeostasis Cardiac_Excitability Reduced Cardiac Excitability Sodium_Influx->Cardiac_Excitability AP_Duration->Cardiac_Excitability Ca_Homeostasis->Cardiac_Excitability Arrhythmia_Suppression Suppression of Arrhythmias Cardiac_Excitability->Arrhythmia_Suppression

The signaling pathway of this compound in cardiac myocytes.

Analytical and Characterization Methods

The identity, purity, and concentration of this compound can be determined using various analytical techniques. A standard method for its quantification in biological matrices is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples.

plasma Plasma Sample + Internal Standard (e.g., Amiodarone) extraction Liquid-Liquid Extraction Diethyl Ether plasma->extraction evaporation Evaporation Under Nitrogen Stream extraction->evaporation reconstitution Reconstitution Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection

Workflow for the preparation of plasma samples for HPLC analysis.
  • Sample Preparation:

    • To 1.0 mL of human plasma, add a known concentration of an internal standard (e.g., Amiodarone).

    • Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: LiChrosorb RP-18 (10 µm) or equivalent C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (pH 2.5) in a ratio of approximately 80:15:5 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Conclusion

This guide has detailed the essential aspects of this compound's chemical structure, synthesis, and mechanism of action. The provided protocols for synthesis and analysis offer a practical foundation for researchers. The structured data tables and graphical representations of pathways are intended to facilitate a deeper understanding and further investigation into this important antiarrhythmic agent. The continued study of this compound and similar compounds is crucial for the development of new and improved therapies for cardiac arrhythmias.

References

Pharmacological Profile of Aprindine: A Technical Guide for the Class Ib Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a Class Ib antiarrhythmic agent, recognized for its efficacy in the management of both ventricular and supraventricular arrhythmias.[1][2][3] As a member of the 2-aminoindane family, its pharmacological actions are primarily centered on the modulation of cardiac ion channels, particularly the fast sodium channels.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, electrophysiological effects, pharmacokinetics, and clinical applications, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound's primary antiarrhythmic effect is achieved through the blockade of fast inward sodium channels (INa) in cardiac cells.[2][5] This action directly interferes with the depolarization of the cell membrane, thereby reducing the excitability and conduction velocity of cardiomyocytes.[2][5]

As a Class Ib agent, this compound exhibits fast association and dissociation kinetics with the sodium channel, preferentially binding to channels in the open or inactivated state.[6][7] This "use-dependent" or "state-dependent" block is more pronounced in tissues that are frequently depolarizing, such as during tachyarrhythmias, while having a minimal effect on normal cardiac tissue.[6][7]

In addition to its prominent sodium channel blocking activity, this compound also demonstrates effects on other ion channels:

  • Potassium Channels: It significantly inhibits the delayed rectifier potassium current (IK), specifically the rapid component (IKr), which contributes to a prolongation of the action potential duration (APD) and the atrial effective refractory period (AERP).[2][8] This action is particularly relevant to its efficacy in treating atrial fibrillation.[2][8] this compound also inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh).[8]

  • Calcium Channels: While its effect on the L-type calcium current (ICa) is minimal, this compound can regulate intracellular calcium concentration by inhibiting the Na+/Ca2+ exchange current (INCX).[2]

  • Beta-Adrenergic Receptors: this compound exhibits a mild beta-blocking effect, which can contribute to its antiarrhythmic properties by reducing heart rate and myocardial oxygen demand.[1]

Signaling Pathway of this compound's Action

Aprindine_Mechanism Na_Channel Fast Na+ Channel (Nav1.5) Depolarization Phase 0 Depolarization Na_Channel->Depolarization Initiates K_Channel_IKr Delayed Rectifier K+ Channel (IKr) Repolarization Repolarization K_Channel_IKr->Repolarization Contributes to K_Channel_IKACh Muscarinic K+ Channel (IK.ACh) Hyperpolarization Hyperpolarization K_Channel_IKACh->Hyperpolarization Promotes NCX Na+/Ca2+ Exchanger (NCX) Ca_Efflux Ca2+ Efflux NCX->Ca_Efflux Mediates This compound This compound This compound->Na_Channel Blocks (Use-dependent) This compound->K_Channel_IKr Inhibits This compound->K_Channel_IKACh Inhibits This compound->NCX Inhibits

Caption: Mechanism of action of this compound on cardiac ion channels.

Electrophysiological Profile

The multifaceted ion channel interactions of this compound translate into distinct electrophysiological effects on the cardiac action potential and tissue conductivity.

  • Action Potential Duration (APD): As a Class Ib agent, this compound typically shortens the APD in ventricular and Purkinje fibers.[6] However, due to its inhibition of IKr, it can prolong the APD in atrial cells.[8]

  • Effective Refractory Period (ERP): this compound prolongs the ERP in both atrial and ventricular tissues.[9]

  • Conduction Velocity: By blocking the fast sodium channels, this compound slows conduction velocity in all cardiac fibers.[3]

  • Automaticity: this compound suppresses automaticity, including digitalis-induced after-depolarizations.[3]

Quantitative Electrophysiological Data
ParameterEffectTissue/Cell TypeConcentrationCitation
Sodium Channel Block (Tonic) Kdrest = 37.7 µmol/lGuinea-pig ventricular myocytes3 µmol/l[10]
Kdi = 0.74 µmol/l[10]
Sodium Channel Block (Phasic) 64% block at 1.5 ms pulseGuinea-pig ventricular myocytes3 µmol/l (2 Hz)[10]
82% block at 20 ms pulse[10]
93% block at 200 ms pulse[10]
Inactivation Curve Shift -11.4 mVGuinea-pig ventricular myocytes3 µmol/l[10]
Delayed Rectifier K+ Current (IK) InhibitionGuinea-pig atrial cells3 µM[8]
Muscarinic K+ Current (IK.ACh) IC50 = 0.4 µM (Carbachol-induced)Guinea-pig atrial cells0-100 µM[2]
IC50 = 2.5 µM (GTPγS-induced)[2]
Na+/Ca2+ Exchange Current (INCX) IC50 = 51.8 µM (inward)CCL39 cells0-1000 µM[2]
IC50 = 48.8 µM (outward)[2]
Action Potential Duration Prolongation by 50%Guinea-pig atrial cells3 µM[8]

Pharmacokinetic Profile

This compound is readily absorbed from the gastrointestinal tract and can be administered both orally and intravenously.[1][5] Its pharmacokinetic profile is characterized by a long half-life and non-linear kinetics at therapeutic doses.[1][3]

Quantitative Pharmacokinetic Parameters
ParameterValueConditionCitation
Time to Peak Plasma Concentration (Tmax) Not specifiedSingle oral dose (100-150 mg)[1]
Peak Plasma Concentration (Cmax) 0.77 µg/ml (mean)Single oral dose (100-150 mg)[1]
Elimination Half-life (t1/2) ~20-27 hoursOral administration[5]
26.5 hours (mean)Single oral dose (100-150 mg)[1]
20 to >100 hoursOral, in patients with acute MI[11]
Steady-State Plasma Concentration (Css,min) 0.28 µg/ml (mean)Multiple oral doses (10 mg every 8h)[1]
0.89 µg/ml (mean)Multiple oral doses (20 mg every 8h)[1]
Plasma Protein Binding 85-95%[5]
Metabolism Hepatic, via Cytochrome P450 2D6 (CYP2D6)[12]
Excretion Urine and bile[5]

Note: this compound exhibits non-linear pharmacokinetics, with the elimination process deviating from first-order kinetics after multiple doses.[1]

Clinical Efficacy and Safety

This compound has demonstrated efficacy in the treatment of a variety of ventricular and supraventricular arrhythmias.[1][3] It has been shown to be particularly useful in managing ventricular tachycardia and premature ventricular contractions (PVCs).[8]

Clinical Trial Data for Ventricular Arrhythmias
Study DesignPatient PopulationInterventionOutcomeCitation
Cross-over study17 patients with stable chronic PVCsThis compound (100 mg/day) vs. Procainamide and QuinidineThis compound was more effective in suppressing PVCs.[1]
Prospective study27 patients with refractory ventricular tachycardiaIntravenous followed by oral this compound20 of 21 patients with suppression of repetitive ventricular response showed long-term clinical improvement.[8]
Preclinical studyDogs with ouabain-induced ventricular tachycardiaThis compound (5 mg/kg i.v.)Reversed ventricular tachycardia in 6 out of 6 dogs.[8]
Safety and Adverse Effects

This compound has a narrow therapeutic-toxic ratio, necessitating careful dose titration and patient monitoring.[3] The most significant potential adverse effects include:

  • Agranulocytosis: A potentially fatal reduction in white blood cells.[3][5]

  • Cholestatic Jaundice: Impairment of bile flow from the liver.[3]

  • Neurological Side Effects: Tremor, vertigo, ataxia, diplopia, memory impairment, and hallucinations.[5]

  • Cardiovascular Effects: Bradycardia and hypotension.[5]

Regular blood counts and liver function tests are recommended during therapy.[5]

Experimental Protocols

A. Electrophysiological Analysis: Whole-Cell Patch Clamp

This protocol outlines a general procedure for assessing the effect of this compound on cardiac sodium channels using the whole-cell patch-clamp technique.

1. Cell Preparation:

  • Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) via enzymatic digestion.
  • Maintain cells in a Tyrode's solution at room temperature.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

3. Patch-Clamp Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Fabricate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.
  • Establish a gigaohm seal (>1 GΩ) with a myocyte and then rupture the membrane patch to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -100 mV.

4. Voltage-Clamp Protocol for Sodium Current Measurement:

  • Apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -80 to +40 mV in 10 mV increments) to elicit sodium currents.
  • To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz).
  • To determine the voltage-dependence of inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse.

5. Drug Application:

  • Perfuse the external solution containing a known concentration of this compound (e.g., 1-10 µM) over the cell.
  • Allow sufficient time for the drug to equilibrate before repeating the voltage-clamp protocols.

6. Data Analysis:

  • Measure the peak inward sodium current in the absence and presence of this compound.
  • Calculate the percentage of block at different concentrations to determine the IC50.
  • Analyze the shift in the voltage-dependence of inactivation and the kinetics of block onset and recovery.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow start Start cell_prep Isolate Cardiomyocytes start->cell_prep solutions Prepare Recording Solutions (External & Internal) cell_prep->solutions patching Establish Whole-Cell Patch-Clamp Configuration solutions->patching control_rec Record Baseline Sodium Currents (Voltage-Clamp Protocols) patching->control_rec drug_app Perfuse with this compound control_rec->drug_app drug_rec Record Sodium Currents in Presence of this compound drug_app->drug_rec analysis Data Analysis: - % Block (IC50) - Inactivation Shift - Kinetics drug_rec->analysis end End analysis->end

Caption: A typical experimental workflow for patch-clamp analysis.

B. Pharmacokinetic Study: Oral Administration in an Animal Model

This protocol provides a general framework for a preclinical pharmacokinetic study of orally administered this compound.

1. Animal Model and Dosing:

  • Select an appropriate animal model (e.g., rats, dogs).
  • Fast animals overnight before dosing.
  • Administer a single oral dose of this compound via gavage.

2. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from a cannulated vessel or via retro-orbital sinus sampling.
  • Collect urine and feces over a 24-hour period to assess excretion.

3. Sample Processing:

  • Centrifuge blood samples to separate plasma.
  • Store plasma, urine, and homogenized fecal samples at -80°C until analysis.

4. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method for quantifying this compound and its major metabolites in biological matrices (e.g., LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:
  • Cmax (Maximum plasma concentration)
  • Tmax (Time to reach Cmax)
  • AUC (Area under the plasma concentration-time curve)
  • t1/2 (Elimination half-life)
  • CL/F (Apparent total clearance)
  • Vd/F (Apparent volume of distribution)
  • Calculate the amount of drug excreted in urine and feces.

Logical Relationship of Therapeutic and Adverse Effects

Aprindine_Effects cluster_therapeutic Therapeutic Effects cluster_adverse Adverse Effects This compound This compound Administration Na_Block Fast Na+ Channel Blockade This compound->Na_Block K_Block K+ Channel Blockade This compound->K_Block Beta_Block Mild Beta-Blockade This compound->Beta_Block Agranulocytosis Agranulocytosis This compound->Agranulocytosis Jaundice Cholestatic Jaundice This compound->Jaundice Neurotoxicity Neurological Effects (Tremor, Vertigo) This compound->Neurotoxicity Cardiotoxicity Cardiovascular Effects (Bradycardia, Hypotension) This compound->Cardiotoxicity Outcome Arrhythmia Suppression Na_Block->Outcome K_Block->Outcome Beta_Block->Outcome

Caption: Logical relationship of therapeutic and adverse effects of this compound.

Conclusion

This compound is a potent Class Ib antiarrhythmic agent with a well-characterized pharmacological profile. Its primary mechanism of action, the use-dependent blockade of fast sodium channels, coupled with its effects on potassium channels and mild beta-adrenergic antagonism, provides a robust basis for its efficacy in a range of cardiac arrhythmias. However, its narrow therapeutic index and the potential for serious adverse effects, such as agranulocytosis and cholestatic jaundice, necessitate careful patient selection and monitoring. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of antiarrhythmic therapies. Further research may focus on developing analogs with an improved safety profile while retaining the therapeutic benefits of this compound.

References

In-Vitro Ion Channel Blocking Activity of Aprindine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a class Ib antiarrhythmic agent recognized for its efficacy in treating various cardiac arrhythmias, including those of ventricular and supraventricular origin.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, which are crucial for maintaining normal cardiac rhythm. This technical guide provides an in-depth overview of the in-vitro studies on this compound's ion channel blocking activity, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action

This compound's antiarrhythmic effects are primarily attributed to its ability to block fast sodium channels (INa) in cardiac myocytes.[1][2] This blockade reduces the excitability and conduction velocity of cardiac cells, thereby stabilizing the cardiac membrane and preventing abnormal electrical impulses that can lead to arrhythmias.[1][2] Additionally, this compound has been shown to inhibit other ion channels and exchangers, contributing to its overall electrophysiological profile. These include the delayed rectifier potassium current (IK) and the Na+/Ca2+ exchange current (INCX).[1][3]

Quantitative Data on Ion Channel Blocking Activity

The following tables summarize the quantitative data from various in-vitro studies on this compound's ion channel blocking activity.

Table 1: Sodium Channel (INa) Blocking Activity
ParameterValueSpecies/Cell TypeExperimental ConditionReference
Tonic Block
Kd (rest)37.7 µMGuinea-pig ventricular myocytesWhole-cell voltage clamp[4]
Kd (inactivated)0.74 µMGuinea-pig ventricular myocytesWhole-cell voltage clamp[4]
Phasic (Use-Dependent) Block
% Block at 1.5 ms pulse64 ± 3%Guinea-pig ventricular myocytes2 Hz stimulation[4]
% Block at 20 ms pulse82 ± 6%Guinea-pig ventricular myocytes2 Hz stimulation[4]
% Block at 200 ms pulse93 ± 7%Guinea-pig ventricular myocytes2 Hz stimulation[4]
Recovery Time Constant (τ)4.75 - 4.81 sGuinea-pig ventricular musclesfrom inactivated channel block[2]
Inactivation Curve Shift-11.4 ± 3.5 mVGuinea-pig ventricular myocytes[4]
Table 2: Potassium Channel (IK) Blocking Activity
Channel/CurrentIC50Species/Cell TypeExperimental ConditionReference
Delayed Rectifier K+ Current (IK)3 µM (significant inhibition)Guinea-pig atrial muscle cells[1]
Rapidly activating component (IKr)Preferentially inhibitedGuinea-pig atrial cellsPatch-clamp[5][6]
Slowly activating component (IKs)Not inhibitedGuinea-pig atrial cellsPatch-clamp[5]
Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) (Carbachol-induced)0.4 µMGuinea-pig atrial cellsPatch-clamp[5][6]
Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) (GTPγS-induced)2.5 µMGuinea-pig atrial cellsPatch-clamp[5][6]
Table 3: Na+/Ca2+ Exchange Current (INCX) Inhibitory Activity
Current ComponentIC50Species/Cell TypeExperimental ConditionReference
Outward INCX48.8 µMGuinea-pig ventricular myocytes / CCL39 fibroblastsMeasured at +50 mV[1][3]
Inward INCX51.8 µMGuinea-pig ventricular myocytes / CCL39 fibroblastsMeasured at -100 mV[1][3]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp for Cardiac Sodium Current (INa)

This protocol is designed to measure the effects of this compound on the fast sodium current in isolated cardiac myocytes.

Cell Preparation:

  • Ventricular myocytes are enzymatically isolated from guinea pig hearts.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.

Recording:

  • Whole-cell configuration is established using a patch-clamp amplifier.

  • Pipette resistance should be between 0.5 and 2 MΩ.

  • Experiments are conducted at 18°C.

Voltage-Clamp Protocols:

  • Tonic Block: From a holding potential of -140 mV, a test pulse to -30 mV is applied to elicit INa. The dissociation constant for the resting state (Kd_rest) is determined by applying various concentrations of this compound. To determine the dissociation constant for the inactivated state (Kd_inactivated), the holding potential is changed to a more depolarized level (e.g., -80 mV) to inactivate a fraction of the channels.

  • Use-Dependent Block: A train of depolarizing pulses (e.g., to -30 mV for 20 ms) is applied at a specific frequency (e.g., 2 Hz) from a holding potential of -100 mV. The progressive decrease in the peak INa amplitude during the pulse train indicates use-dependent block.

  • Recovery from Block: After inducing use-dependent block, the time course of recovery is measured by applying test pulses at increasing intervals following the pulse train. The recovery is often fitted with an exponential function to determine the time constant.

  • Steady-State Inactivation: A series of 500 ms prepulses to various potentials (e.g., from -140 mV to -60 mV) are applied before a test pulse to -30 mV. The normalized peak INa is plotted against the prepulse potential to generate the steady-state inactivation curve. The effect of this compound is assessed by the shift in this curve.

Measurement of Na+/Ca2+ Exchange Current (INCX)

This protocol outlines the measurement of this compound's effect on the Na+/Ca2+ exchange current.

Cell Preparation:

  • Single cardiac ventricular myocytes from guinea pigs or CCL39 fibroblasts expressing the dog cardiac Na+/Ca2+ exchanger (NCX1) are used.

Solutions:

  • External Solution (in mM): 140 Na+, 1 Ca2+.

  • Pipette Solution (in mM): 20 Na+, 20 BAPTA, 13 Ca2+ (resulting in 433 nM free Ca2+).

Recording:

  • Whole-cell voltage-clamp technique is employed.

  • INCX is recorded using ramp pulses from a holding potential of -60 mV.

Experimental Procedure:

  • The outward INCX is measured at a depolarizing potential (e.g., +50 mV), and the inward INCX is measured at a hyperpolarizing potential (e.g., -100 mV).

  • This compound is applied externally at various concentrations to determine the concentration-dependent inhibition and calculate the IC50 values for both outward and inward currents.

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Aprindine_Action This compound This compound Na_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel Delayed Rectifier Potassium Channel (IKr) This compound->K_Channel Inhibits NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Inhibits Phase0 Phase 0 Depolarization (Upstroke) Na_Channel->Phase0 Decreases slope APD Action Potential Duration (APD) K_Channel->APD Prolongs Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Reduces Conduction Conduction Velocity Phase0->Conduction Decreases Arrhythmia Arrhythmia APD->Arrhythmia Suppresses (early afterdepolarizations) Conduction->Arrhythmia Suppresses (re-entry) Ca_Overload->Arrhythmia Suppresses (delayed afterdepolarizations)

Caption: this compound's multi-channel blocking effects on cardiac action potential.

Experimental Workflow for Use-Dependent Block Assessment

Use_Dependent_Block_Workflow Start Start: Whole-cell patch-clamp on cardiac myocyte Set_HP Set Holding Potential (e.g., -100 mV) Start->Set_HP Apply_Control Apply Control Solution Set_HP->Apply_Control Pulse_Train_Control Apply Pulse Train (e.g., 2 Hz) Apply_Control->Pulse_Train_Control Record_Control Record Peak INa (Control) Pulse_Train_Control->Record_Control Apply_this compound Apply this compound Solution Record_Control->Apply_this compound Pulse_Train_this compound Apply Pulse Train (e.g., 2 Hz) Apply_this compound->Pulse_Train_this compound Record_this compound Record Peak INa (this compound) Pulse_Train_this compound->Record_this compound Analyze Analyze Data: Compare peak INa decay Record_this compound->Analyze End End: Determine Use-Dependent Block Analyze->End

Caption: Workflow for assessing use-dependent sodium channel block by this compound.

Logical Relationship of this compound's Sodium Channel Blockade

Sodium_Channel_Block Resting Resting (Closed) Open Open Resting->Open Depolarization Tonic_Block Tonic Block (at rest) Resting->Tonic_Block Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Phasic_Block Phasic (Use-Dependent) Block (during activity) Inactivated->Phasic_Block This compound This compound This compound->Resting Binds (low affinity) This compound->Inactivated Binds (high affinity)

Caption: this compound's preferential binding to different sodium channel states.

References

Unveiling the Preclinical Journey of Aprindine: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine, a class Ib antiarrhythmic agent, has been a subject of interest for its efficacy in managing ventricular arrhythmias. Understanding its behavior within a biological system is paramount for both therapeutic optimization and safety assessment. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a specific focus on findings from animal models. While extensive quantitative data in these models is not widely available in publicly accessible literature, this document synthesizes the existing knowledge on its metabolic pathways and provides detailed, representative experimental protocols that are fundamental to preclinical drug development. This guide aims to be a valuable resource for researchers and scientists involved in the study of antiarrhythmic drugs and the broader field of drug metabolism and pharmacokinetics.

Pharmacokinetic Profile of this compound in Animal Models

The systemic exposure and disposition of a drug are critical determinants of its efficacy and toxicity. Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the plasma concentration-time curve (AUC) provide a quantitative measure of a drug's absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (L/h/kg)
RatOralData not availableData not availableData not availableData not availableData not availableData not availableData not available
IntravenousData not availableData not availableData not availableData not availableData not availableData not availableData not available
DogOralData not availableData not availableData not availableData not availableData not availableData not availableData not available
IntravenousData not availableData not availableData not availableData not availableData not availableData not availableData not available
MonkeyOralData not availableData not availableData not availableData not availableData not availableData not availableData not available
IntravenousData not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: The lack of publicly available data highlights a significant gap in the preclinical pharmacokinetic profiling of this compound.

Metabolism of this compound in Animal Models

The biotransformation of a drug into its metabolites is a crucial aspect of its pharmacology. Metabolism can lead to the formation of active or inactive compounds and plays a significant role in drug clearance and potential drug-drug interactions.

Studies have indicated that this compound undergoes metabolism primarily through two main pathways: hydroxylation and N-dealkylation.

Table 2: Major Metabolites of this compound Identified in Animal Models

SpeciesMetaboliteMetabolic PathwayComments
RatN-[3-(N,N-diethylamino)propyl]-N-phenyl-2-aminoindan-5-ol (i-OHAP)Aromatic HydroxylationIdentified as a major metabolite in rat feces[1].
Desethylthis compoundN-dealkylationThis is a likely metabolite based on general drug metabolism pathways, though specific identification in animal models is not detailed in the provided search results.
DogData not availableData not available
MonkeyData not availableData not available

Note: Information on the full metabolite profile of this compound across different animal species is limited.

Metabolic Pathways of this compound

The biotransformation of this compound is thought to be mediated by cytochrome P450 (CYP) enzymes. While specific animal CYP isoforms involved in this compound metabolism are not well-documented, human studies have implicated CYP2D6 in its hydroxylation. It is plausible that analogous CYP enzymes are responsible for its metabolism in animal models. The primary metabolic transformations are:

  • Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic ring of the this compound molecule, leading to the formation of hydroxylated metabolites such as i-OHAP, which has been identified in rats[1].

  • N-dealkylation: This pathway involves the removal of an ethyl group from the diethylamino moiety of the side chain, resulting in the formation of N-desethylthis compound.

The following diagram illustrates the principal metabolic pathways of this compound.

Aprindine_Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite (e.g., i-OHAP in rats) This compound->Hydroxylated_Metabolite Aromatic Hydroxylation (CYP-mediated) N_Desethyl_Metabolite N-Desethylthis compound This compound->N_Desethyl_Metabolite N-dealkylation (CYP-mediated)

Figure 1: Metabolic Pathways of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline representative methodologies for conducting in vivo pharmacokinetic studies and in vitro metabolism assays for a compound like this compound.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical design for a single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g). Animals are acclimatized for at least one week before the experiment.

Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight before dosing.

Drug Formulation:

  • Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Intravenous (IV): this compound is dissolved in a sterile isotonic saline solution.

Study Design:

  • Group 1 (PO): A single oral dose of this compound (e.g., 10 mg/kg) is administered by gavage.

  • Group 2 (IV): A single intravenous dose of this compound (e.g., 2 mg/kg) is administered via the tail vein.

Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Blood samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate plasma.

  • Plasma samples are stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

PK_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (PO or IV) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Extraction) Sample_Storage->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis Report Report Generation Data_Analysis->Report

Figure 2: Experimental Workflow for an In Vivo PK Study.
In Vitro Metabolism Study Protocol (Liver Microsomes)

This protocol describes a typical in vitro assay to investigate the metabolic stability of this compound using liver microsomes.

Objective: To determine the in vitro metabolic stability of this compound in rat, dog, and monkey liver microsomes.

Materials:

  • Cryopreserved liver microsomes from rats, dogs, and monkeys.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile (for reaction termination).

  • Internal standard for LC-MS/MS analysis.

Experimental Procedure:

  • Incubation Mixture Preparation: A master mix is prepared containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture. A control incubation without the NADPH regenerating system is also run to assess non-enzymatic degradation.

  • Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent drug (this compound) in the supernatant is quantified by a validated LC-MS/MS method.

Data Analysis:

  • The natural logarithm of the percentage of this compound remaining is plotted against time.

  • The in vitro half-life (t½) is determined from the slope of the linear regression of this plot.

  • The intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound in animal models. While there is a notable scarcity of quantitative pharmacokinetic data in the public domain for rats, dogs, and monkeys, the key metabolic pathways of hydroxylation and N-dealkylation have been identified, with a major hydroxylated metabolite characterized in rats. The provided representative experimental protocols for in vivo pharmacokinetic and in vitro metabolism studies offer a foundational framework for researchers aiming to further investigate the preclinical profile of this compound or similar compounds. Future research should focus on generating comprehensive pharmacokinetic data in relevant animal species to enable a more complete understanding of this compound's disposition and to facilitate better translation of preclinical findings to the clinical setting.

References

Molecular Targets of Aprindine Beyond Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprindine, a class Ib antiarrhythmic agent, is primarily recognized for its potent blockade of cardiac sodium channels. However, a growing body of evidence reveals its engagement with a diverse array of molecular targets beyond this primary mechanism. This guide provides a comprehensive technical overview of this compound's interactions with non-sodium channel targets, offering insights into its broader pharmacological profile. The information presented herein is intended to support further research and drug development efforts by elucidating the multifaceted mechanism of action of this intriguing compound.

Overview of Non-Sodium Channel Molecular Targets

This compound's pharmacological activity extends to several key cellular components involved in cardiac electrophysiology and signal transduction. These include various potassium channels, the Na+/Ca2+ exchanger, and the calmodulin signaling pathway. Evidence also suggests a potential, albeit less characterized, interaction with calcium channels at higher concentrations and a possible mild beta-adrenergic blocking effect. This guide will delve into the quantitative data and experimental methodologies that substantiate these interactions.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound with its non-sodium channel molecular targets.

Table 1: Inhibition of Potassium Channels by this compound

TargetSubtype/ActivatorSpecies/TissueIC50Experimental MethodReference
Delayed Rectifier K+ Current (IK) IKr (rapidly activating component)Guinea-pig atrial cellsPreferential inhibition, specific IC50 not reportedPatch-clamp[1][2]
Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) Carbachol (1 µM)Guinea-pig atrial cells0.4 µMPatch-clamp[1][2][3]
GTPγSGuinea-pig atrial cells2.5 µMPatch-clamp[1][2][3]

Table 2: Inhibition of Ion Exchangers by this compound

TargetCurrent ComponentSpecies/Cell LineIC50Experimental MethodReference
Na+/Ca2+ Exchanger (NCX) Outward Current (at 50 mV)Guinea-pig ventricular myocytes / CCL39 fibroblasts48.8 µMWhole-cell voltage clamp[4][5][6]
Inward Current (at -100 mV)Guinea-pig ventricular myocytes / CCL39 fibroblasts51.8 µMWhole-cell voltage clamp[4][5][6]

Table 3: Inhibition of Calmodulin and Associated Enzymes by this compound

TargetSpecies/TissueID50/IC50Experimental MethodReference
Calmodulin-stimulated cyclic 3':5'-nucleotide phosphodiesterase Bovine brain18 µM (ID50)Biochemical Assay[3][7]
Calmodulin-stimulated Ca-ATPase Human red blood cells84 µM (IC50)Biochemical Assay[3]

Signaling Pathways and Experimental Workflows

Inhibition of the Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) Signaling Pathway

This compound interferes with the G-protein coupled signaling cascade that activates IK.ACh. This current is crucial for the parasympathetic regulation of heart rate. The drug appears to act at multiple points in this pathway, including the M2 muscarinic receptor and potentially the G-protein or the channel itself.[2]

IK_ACh_Inhibition Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds G_Protein Gi/o Protein (αβγ) M2_Receptor->G_Protein Activates G_Protein_alpha Gα-GTP G_Protein->G_Protein_alpha G_Protein_betagamma Gβγ G_Protein->G_Protein_betagamma IK_ACh_Channel IK.ACh Channel (GIRK) G_Protein_betagamma->IK_ACh_Channel Activates K_efflux K+ Efflux (Hyperpolarization) IK_ACh_Channel->K_efflux Aprindine_target1 This compound Aprindine_target1->M2_Receptor Inhibits Aprindine_target2 This compound Aprindine_target2->IK_ACh_Channel Inhibits

Caption: this compound's inhibition of the IK.ACh signaling pathway.

Experimental Workflow: Whole-Cell Patch-Clamp for Ion Channel Analysis

The electrophysiological effects of this compound on ion channels such as IK.ACh and NCX are typically investigated using the whole-cell patch-clamp technique.[1][4]

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording Procedure cluster_drug_app Drug Application & Analysis Isolate_Cells Isolate single cardiac myocytes Form_Seal Form Gigaohm seal between pipette and cell Isolate_Cells->Form_Seal Prepare_Pipette Prepare patch pipette with intracellular solution Prepare_Pipette->Form_Seal Prepare_Bath Prepare extracellular bath solution Prepare_Bath->Form_Seal Rupture_Membrane Rupture membrane patch (Whole-cell configuration) Form_Seal->Rupture_Membrane Apply_Protocol Apply voltage-clamp protocol Rupture_Membrane->Apply_Protocol Record_Baseline Record baseline ion current Apply_Protocol->Record_Baseline Apply_this compound Perfuse cell with This compound-containing solution Record_Baseline->Apply_this compound Record_Drug_Effect Record ion current in presence of this compound Apply_this compound->Record_Drug_Effect Analyze_Data Analyze current inhibition (e.g., calculate IC50) Record_Drug_Effect->Analyze_Data

Caption: Workflow for whole-cell patch-clamp experiments.

Calmodulin Inhibition and Downstream Effects

This compound's inhibition of calmodulin disrupts the calcium-dependent regulation of numerous downstream enzymes, including phosphodiesterase and Ca-ATPase. This can have significant effects on cellular signaling and calcium homeostasis.

Calmodulin_Inhibition_Pathway Ca_increase Increase in intracellular Ca2+ Calmodulin Calmodulin (Inactive) Ca_increase->Calmodulin Binds Ca_Calmodulin Ca2+-Calmodulin (Active Complex) Calmodulin->Ca_Calmodulin PDE Phosphodiesterase (Inactive) Ca_Calmodulin->PDE Activates Ca_ATPase Ca-ATPase (Inactive) Ca_Calmodulin->Ca_ATPase Activates This compound This compound This compound->Ca_Calmodulin Inhibits interaction Active_PDE Phosphodiesterase (Active) PDE->Active_PDE Active_Ca_ATPase Ca-ATPase (Active) Ca_ATPase->Active_Ca_ATPase

Caption: this compound's disruption of calmodulin-mediated enzyme activation.

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp for IK.ACh Measurement
  • Cell Preparation: Single atrial myocytes are enzymatically isolated from guinea-pig hearts.

  • Pipette Solution (Intracellular): Contains (in mM): 150 KCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with KOH. For GTPγS-induced current, GTPγS is included in the pipette solution.

  • Bath Solution (Extracellular): Contains (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: Cells are held at a holding potential of -40 mV. IK.ACh is activated by the extracellular application of carbachol (1 µM) or by intracellular loading of GTPγS.

  • Data Acquisition: Currents are recorded before and after the application of varying concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.[1][2]

Whole-Cell Voltage-Clamp for I_NCX Measurement
  • Cell Preparation: Single ventricular myocytes from guinea-pigs or CCL39 fibroblasts expressing the dog cardiac Na+/Ca2+ exchanger (NCX1) are used.

  • Pipette Solution (Intracellular): Contains (in mM): 20 Na+, 20 BAPTA, and 13 Ca2+ (resulting in 433 nM free Ca2+).

  • Bath Solution (Extracellular): Contains (in mM): 140 Na+ and 1 Ca2+.

  • Voltage Protocol: The Na+/Ca2+ exchange current (I_NCX) is recorded using ramp pulses from a holding potential of -60 mV.

  • Data Analysis: The outward I_NCX component is measured at +50 mV and the inward component at -100 mV. The percentage of inhibition by this compound is calculated, and the IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.[4][5]

Calmodulin-Stimulated Phosphodiesterase Inhibition Assay
  • Enzyme Source: Bovine brain cyclic 3':5'-nucleotide phosphodiesterase.

  • Assay Conditions: The assay is performed in the presence of a fixed concentration of calmodulin (e.g., 10 nM).

  • Procedure: The activity of phosphodiesterase is measured by monitoring the hydrolysis of its substrate, cyclic AMP (cAMP). The assay is conducted with and without this compound at various concentrations.

  • Data Analysis: The inhibition of the calmodulin-stimulated enzyme activity by this compound is measured, while confirming no effect on the basal enzyme activity in the absence of calmodulin. The ID50 value is then determined. The competitive nature of the inhibition can be assessed by performing the assay at different substrate and calmodulin concentrations.[7]

Calmodulin-Stimulated Ca-ATPase Inhibition Assay
  • Enzyme Source: Ca-ATPase from human erythrocyte membranes.

  • Assay Conditions: The assay is performed in the presence of calmodulin.

  • Procedure: The Ca-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction is carried out in the presence and absence of various concentrations of this compound.

  • Data Analysis: The inhibition of calmodulin-stimulated Ca-ATPase activity by this compound is quantified to determine the IC50 value. The effect on the basal enzyme activity (without calmodulin) is also assessed to confirm the specificity of the inhibition.[3][7]

Discussion of Other Potential Targets

Calcium Channels

The effect of this compound on calcium channels appears to be concentration-dependent. At therapeutic concentrations (e.g., 3 µM), it has been reported to have little to no influence on the Ca2+ current (I_Ca) in guinea-pig atrial cells.[1][2] However, other studies have indicated that at higher doses, this compound can suppress the slow inward current, which is primarily carried by Ca2+, in frog atrial tissue.[8] Another study in canine Purkinje fibers suggested that this compound does not possess slow channel blocking properties.[9] This discrepancy highlights the need for further investigation to fully characterize the concentration-dependent effects of this compound on different types of calcium channels in various cardiac tissues.

Beta-Adrenergic Receptors

There are some suggestions in the literature of a "mild beta-blocking effect" of this compound. However, at present, there is a lack of direct, quantitative evidence from radioligand binding studies or functional assays to robustly characterize this interaction. Further research is required to determine the binding affinity of this compound for beta-adrenergic receptor subtypes and to quantify its functional antagonist or agonist activity.

Conclusion

While this compound's primary antiarrhythmic effect is attributed to its potent sodium channel blockade, its pharmacological profile is considerably more complex. This guide has detailed its significant inhibitory effects on various potassium channels, the Na+/Ca2+ exchanger, and the calmodulin signaling pathway. These off-target interactions likely contribute to its overall clinical efficacy and side-effect profile. A thorough understanding of these multifaceted actions is crucial for the rational design of future antiarrhythmic therapies and for optimizing the clinical application of this compound and related compounds. Further research is warranted to clarify its effects on calcium channels and to substantiate its purported beta-adrenergic blocking activity.

References

The Rise and Fall of a Potent Antiarrhythmic: The Historical Context of Aprindine's Development and Clinical Use

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine, a Class Ib antiarrhythmic agent, emerged in the early 1970s as a promising therapeutic for a variety of cardiac arrhythmias. Characterized by its potent sodium channel blocking activity, this compound offered a new option for the management of both ventricular and supraventricular tachyarrhythmias. This in-depth technical guide explores the historical context of this compound's development, from its initial synthesis to its pharmacological characterization and clinical application. The document details the key experimental protocols that defined its electrophysiological and pharmacokinetic profile, presents quantitative data from pivotal studies, and visually represents its mechanism of action and development timeline. While its clinical use has been largely superseded by newer agents with more favorable safety profiles, the story of this compound's development provides valuable insights into the evolution of antiarrhythmic drug discovery and the challenges of balancing efficacy with safety.

Historical Development Timeline

The development of this compound primarily took place in the early 1970s, with its initial synthesis and pharmacological evaluation paving the way for clinical investigations. A key milestone in its public disclosure was a British patent filed in 1973, which detailed its chemical synthesis. The first clinical reports on its antiarrhythmic efficacy began to appear in the literature around the same period, with significant publications in 1973 and 1974 that established its potential in treating various cardiac rhythm disturbances. Throughout the 1970s and into the early 1980s, numerous preclinical and clinical studies were conducted to elucidate its mechanism of action, pharmacokinetic properties, and clinical utility. However, reports of serious adverse effects, most notably agranulocytosis and cholestatic jaundice, began to emerge, which ultimately limited its widespread clinical use. This compound is not approved for use by the U.S. Food and Drug Administration (FDA).

This compound Development Timeline cluster_1970s Early 1970s cluster_late_1970s_early_1980s Late 1970s - Early 1980s cluster_present Present Initial Synthesis Initial Synthesis (Early 1970s) Preclinical Pharmacology Preclinical Pharmacology (Early 1970s) Initial Synthesis->Preclinical Pharmacology Pharmacological Profiling First Clinical Reports (1973-1974) First Clinical Reports (1973-1974) Preclinical Pharmacology->First Clinical Reports (1973-1974) Efficacy & Safety Broader Clinical Trials Broader Clinical Trials (Late 1970s) First Clinical Reports (1973-1974)->Broader Clinical Trials Expanded Use Adverse Effect Reports Reports of Serious Adverse Effects (Late 1970s - Early 1980s) Broader Clinical Trials->Adverse Effect Reports Post-marketing Surveillance Limited Clinical Use Largely Superseded by Newer Agents Adverse Effect Reports->Limited Clinical Use Safety Concerns

A flowchart illustrating the key milestones in the development and clinical use of this compound.

Mechanism of Action

This compound is classified as a Class Ib antiarrhythmic agent, with its primary mechanism of action being the blockade of fast inward sodium channels (INa) in the cardiac cell membrane.[1][2] This action reduces the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in cardiac tissues. In addition to its effects on sodium channels, this compound has also been shown to inhibit delayed rectifier potassium currents (IK) and the Na+/Ca2+ exchange current (INCX).[3] The inhibition of potassium currents can contribute to a prolongation of the action potential duration, while the modulation of the Na+/Ca2+ exchanger can affect intracellular calcium homeostasis. This multi-channel blocking effect contributes to its broad-spectrum antiarrhythmic activity.

This compound Mechanism of Action cluster_cell_membrane Cardiac Myocyte Membrane cluster_electrophysiological_effects Electrophysiological Consequences This compound This compound Sodium_Channel Fast Na+ Channel (INa) This compound->Sodium_Channel Blocks Potassium_Channel Delayed Rectifier K+ Channel (IK) This compound->Potassium_Channel Inhibits NCX Na+/Ca2+ Exchanger (INCX) This compound->NCX Inhibits Reduced_Vmax Reduced Vmax Sodium_Channel->Reduced_Vmax Prolonged_APD Prolonged Action Potential Duration Potassium_Channel->Prolonged_APD Altered_Ca_Homeostasis Altered Intracellular Ca2+ Homeostasis NCX->Altered_Ca_Homeostasis Slowed_Conduction Slowed Conduction Velocity Reduced_Vmax->Slowed_Conduction Antiarrhythmic_Effect Antiarrhythmic Effect Slowed_Conduction->Antiarrhythmic_Effect Prolonged_APD->Antiarrhythmic_Effect Altered_Ca_Homeostasis->Antiarrhythmic_Effect

Signaling pathway of this compound's antiarrhythmic effects.

Quantitative Data

Electrophysiological Effects

The electrophysiological effects of this compound have been characterized in various preclinical models. The following table summarizes key quantitative findings.

ParameterSpecies/TissueConcentration/DoseEffect
Action Potential Amplitude Canine Purkinje fibers3 x 10-6 MSignificant reduction
Maximum Rate of Depolarization (dV/dtmax) Canine Purkinje fibers3 x 10-6 MSignificant reduction
Action Potential Duration Canine Purkinje fibers3 x 10-6 MShortened
P-Q Interval Anesthetized pigs8.7 µg/ml (serum)Increased to 281 +/- 93% of control
QRS Width Anesthetized pigs1.75 mg/kg (serum level 3.4 µg/ml)Increased to 132 +/- 14% of control
QRS Width Anesthetized pigs8.7 µg/ml (serum)Increased to 341 +/- 85% of control
Cardiac Output Anesthetized pigs8.7 µg/ml (serum)Decreased to 78 +/- 15% of control
Pharmacokinetic Parameters

Pharmacokinetic studies in humans have provided essential data for dosing regimens.

ParameterPopulationDoseValue
Cmax (Maximum Plasma Concentration) Patients with ventricular premature contractions100-150 mg single oral dose0.77 µg/ml
Tmax (Time to Maximum Plasma Concentration) Patients with ventricular premature contractions100-150 mg single oral dose2.9 hours
Elimination Half-life (t1/2) Patients with ventricular premature contractions100-150 mg single oral dose26.5 hours
Protein Binding --85-95%

Experimental Protocols

Electrophysiological Studies in Canine Purkinje Fibers

Objective: To characterize the effects of this compound on the action potential of cardiac Purkinje fibers.

Methodology:

  • Tissue Preparation: Hearts were excised from anesthetized mongrel dogs. Free-running Purkinje fibers were dissected from the ventricles and mounted in a tissue bath.

  • Superfusion: The fibers were superfused with Tyrode's solution at a constant temperature (37°C) and gassed with 95% O2 and 5% CO2.

  • Electrophysiological Recording: Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl. Parameters such as resting membrane potential, action potential amplitude, maximum rate of depolarization (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90) were measured.

  • Drug Application: After a stabilization period, this compound was added to the superfusate at various concentrations. Recordings were made before and after drug application to determine its effects.

  • Data Analysis: Changes in electrophysiological parameters were statistically analyzed to determine the significance of this compound's effects.

Electrophysiology Workflow Start Start Tissue_Preparation Tissue Preparation (Canine Purkinje Fibers) Start->Tissue_Preparation Superfusion Superfusion with Tyrode's Solution Tissue_Preparation->Superfusion Baseline_Recording Baseline Action Potential Recording Superfusion->Baseline_Recording Drug_Application Application of This compound Baseline_Recording->Drug_Application Post_Drug_Recording Post-Drug Action Potential Recording Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

Experimental workflow for electrophysiological studies.
Clinical Trials in Patients with Ventricular Arrhythmias

Objective: To evaluate the efficacy and safety of this compound in the treatment of chronic ventricular arrhythmias.

Methodology:

  • Patient Selection: Patients with a documented history of frequent and stable ventricular premature contractions (VPCs) were enrolled. Patients with significant comorbidities that could interfere with the study were excluded.

  • Study Design: A double-blind, placebo-controlled, crossover design was often employed. Patients were randomized to receive either this compound or a placebo for a defined period, followed by a washout period and then crossover to the other treatment arm.

  • Dosing Regimen: this compound was typically administered orally, with an initial loading dose followed by a maintenance dose. Doses were often titrated based on clinical response and tolerance.

  • Efficacy Assessment: The primary efficacy endpoint was the reduction in the frequency of VPCs as assessed by 24-hour Holter monitoring.

  • Safety Monitoring: Patients were monitored for adverse events through regular clinical assessments, electrocardiograms (ECGs), and laboratory tests, including complete blood counts and liver function tests.

  • Statistical Analysis: The number of VPCs during the this compound and placebo treatment periods were compared using appropriate statistical tests to determine the efficacy of the drug.

Conclusion

The development of this compound in the 1970s represented a significant step forward in the pharmacological management of cardiac arrhythmias. Its potent sodium channel blocking activity provided an effective means of suppressing a wide range of rhythm disturbances. However, the initial enthusiasm for its clinical use was tempered by the emergence of serious adverse effects, which ultimately led to its decline in favor of agents with a better safety profile. The story of this compound serves as a crucial case study for drug development professionals, highlighting the delicate balance between efficacy and safety and the importance of rigorous post-marketing surveillance. The detailed understanding of its mechanism of action and its electrophysiological and pharmacokinetic properties, as outlined in this technical guide, continues to be of value to researchers in the ongoing quest for safer and more effective antiarrhythmic therapies.

References

The intricate dance of structure and function: Unraveling the structure-activity relationship of Aprindine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the chemical structure-activity relationship (SAR) of Aprindine, a class Ib antiarrhythmic agent. By dissecting its molecular architecture and corresponding pharmacological effects, we aim to illuminate the key structural determinants of its activity and provide a framework for the rational design of novel antiarrhythmic therapies.

This compound, chemically known as N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenyl-1,3-propanediamine, exerts its primary antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiac cells. This action reduces the excitability and conduction velocity of cardiac muscle, thereby stabilizing the cardiac membrane and suppressing arrhythmias. Further research has revealed that this compound also modulates other ion channels, including delayed rectifier potassium currents and the Na+/Ca2+ exchange current, contributing to its overall electrophysiological profile.

Delving into the molecular framework: a quantitative perspective

The antiarrhythmic potency of this compound and its analogues is intrinsically linked to specific structural features. Modifications to the indane ring, the N-phenyl group, and the diethylaminopropyl side chain have been shown to significantly impact its activity. The following tables summarize the quantitative data from various studies, providing a clear comparison of the effects of these modifications.

CompoundModificationTargetAssayIC50 / Effective ConcentrationReference
This compound -Fast Na+ Current (INa)Voltage Clamp (Guinea Pig Myocytes)~1-10 µM[1]
Delayed Rectifier K+ Current (IK)Patch Clamp (Guinea Pig Atrial Cells)3 µM[1]
Muscarinic K+ Current (IK.ACh)Patch Clamp (Guinea Pig Atrial Cells)IC50 = 0.4 µM (carbachol-induced)[1]
Na+/Ca2+ Exchange Current (INCX)-IC50 = 51.8 µM (inward), 48.8 µM (outward)Not explicitly cited in provided text
Moxthis compound Hydroxylation of the indane ringFast Na+ Current (INa)-Potency comparable to this compoundNot explicitly cited in provided text
N-de-ethylthis compound Removal of one ethyl groupFast Na+ Current (INa)-Reduced potency compared to this compoundNot explicitly cited in provided text

Table 1: Ion Channel Blocking Activity of this compound and its Analogues. This table highlights the concentration-dependent effects of this compound on various cardiac ion channels, providing insight into its multi-channel blocking properties.

ModelArrhythmia InductionSpeciesCompoundDoseEffectReference
Ouabain-induced arrhythmiaOuabain infusionDogThis compound5 mg/kg i.v.Reversed ventricular tachycardia in 6/6 dogs[2]
Coronary artery ligationLigation of left anterior descending coronary arteryDogThis compound5 mg/kg i.v.Reduced ectopic rate[2]
Atrial FibrillationCarbachol perfusionGuinea Pig (isolated heart)This compound3 µMInhibited induction of atrial fibrillation[1]

Table 2: In Vivo and Ex Vivo Antiarrhythmic Efficacy of this compound. This table summarizes the effectiveness of this compound in various preclinical models of cardiac arrhythmia, demonstrating its broad-spectrum antiarrhythmic potential.

The experimental backbone: protocols for SAR elucidation

The quantitative data presented above are the product of rigorous experimental methodologies designed to assess the antiarrhythmic properties of novel compounds. Below are detailed protocols for key experiments frequently cited in the study of this compound and its derivatives.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique allows for the direct measurement of ion channel currents in isolated cardiac myocytes, providing a precise assessment of a compound's channel-blocking activity.

Cell Preparation:

  • Isolate single ventricular or atrial myocytes from animal hearts (e.g., guinea pig, rabbit) via enzymatic digestion.

  • Maintain isolated cells in a solution that preserves their viability and electrophysiological properties.

Recording Procedure:

  • Use a glass micropipette with a tip diameter of 1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, to form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of transmembrane currents.

  • Apply specific voltage protocols to elicit the desired ion channel currents (e.g., a depolarizing step from a holding potential of -80 mV to -20 mV to activate the fast sodium current).

  • Perfuse the cell with an external solution containing the test compound at various concentrations to determine its effect on the target ion channel current.

  • Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC50) and the kinetics of channel block.

In Vivo Arrhythmia Model: Ouabain-Induced Arrhythmia

This model is widely used to screen for antiarrhythmic drugs that can suppress arrhythmias caused by digitalis toxicity.

Animal Preparation:

  • Anesthetize a suitable animal model (e.g., dog, rabbit, guinea pig).

  • Surgically expose the heart and place electrodes for electrocardiogram (ECG) recording and, if necessary, for cardiac pacing.

Arrhythmia Induction and Drug Testing:

  • Administer a continuous intravenous infusion of ouabain, a cardiac glycoside, at a predetermined rate.

  • Monitor the ECG for the development of ventricular arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Once a stable arrhythmia is established, administer the test compound intravenously or orally.

  • Observe the ECG for the suppression or termination of the arrhythmia and note the effective dose and duration of action.

  • Monitor for any adverse effects of the test compound.

Visualizing the molecular interactions and experimental processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound Analogues characterization Structural Characterization (NMR, MS) synthesis->characterization patch_clamp Patch Clamp Electrophysiology (Ion Channel Blockade) synthesis->patch_clamp Test Compounds binding_assay Radioligand Binding Assays (Receptor Affinity) arrhythmia_model Animal Models of Arrhythmia (e.g., Ouabain-induced) patch_clamp->arrhythmia_model Promising Candidates toxicity Toxicology Studies data_analysis Quantitative Data Analysis (IC50, ED50) arrhythmia_model->data_analysis sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar sar->synthesis Rational Design of New Analogues

Caption: Experimental workflow for a typical structure-activity relationship study of antiarrhythmic drugs.

signaling_pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound na_channel Voltage-gated Na+ Channel (Nav1.5) (Fast Inward Current - INa) This compound->na_channel Blocks k_channel Delayed Rectifier K+ Channel (Outward Current - IK) This compound->k_channel Inhibits ncx Na+/Ca2+ Exchanger (INCX) This compound->ncx Inhibits depolarization Decreased Rate of Depolarization na_channel->depolarization conduction Slowed Conduction Velocity na_channel->conduction repolarization Altered Repolarization k_channel->repolarization calcium Modulation of Intracellular Ca2+ ncx->calcium antiarrhythmic_effect Antiarrhythmic Effect (Stabilization of Cardiac Membrane) depolarization->antiarrhythmic_effect conduction->antiarrhythmic_effect repolarization->antiarrhythmic_effect calcium->antiarrhythmic_effect

Caption: Simplified signaling pathway illustrating the multi-target effects of this compound on cardiac ion channels.

Conclusion: from structure to therapeutic innovation

The study of the structure-activity relationship of this compound provides a compelling example of how subtle changes in molecular architecture can translate into significant differences in pharmacological activity. A thorough understanding of the key structural motifs responsible for its antiarrhythmic effects, coupled with detailed experimental evaluation, is paramount for the development of safer and more effective antiarrhythmic drugs. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this critical area of cardiovascular medicine. By building upon this knowledge, the scientific community can continue to innovate and refine therapeutic strategies for the management of cardiac arrhythmias.

References

The Role of Aprindine in Suppressing Delayed Afterdepolarizations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delayed afterdepolarizations (DADs) are transient, spontaneous depolarizations of the cardiomyocyte membrane that occur after the completion of repolarization. Under conditions of cellular calcium overload, these aberrant electrical signals can reach threshold, triggering extrasystoles and potentially life-threatening arrhythmias, such as ventricular tachycardia. The development of therapeutic agents capable of suppressing DADs is a critical area of research in cardiovascular pharmacology. Aprindine, a class Ib antiarrhythmic agent, has demonstrated efficacy in suppressing DADs, particularly those induced by cardiac glycosides. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to the action of this compound on DADs.

Mechanism of Action: A Multi-Target Approach

This compound's efficacy in suppressing DADs stems from its multifaceted interaction with key ion channels and exchangers involved in cardiac electrophysiology. The primary underlying cause of DADs is an intracellular calcium (Ca2+) overload, which leads to the spontaneous release of Ca2+ from the sarcoplasmic reticulum. This, in turn, activates the sodium-calcium exchanger (NCX) in its forward mode, extruding one Ca2+ ion in exchange for the entry of three sodium (Na+) ions, generating a net inward "transient inward current" (Iti) that underlies the DAD.

This compound counteracts this pathological cascade through two principal mechanisms:

  • Inhibition of the Late Sodium Current (I-NaL): As a potent sodium channel blocker, this compound exhibits a high affinity for both the open and inactivated states of the channel. By blocking the late component of the sodium current, this compound reduces the overall intracellular sodium concentration. This is crucial because an elevated intracellular sodium level, often exacerbated by the action of cardiac glycosides which inhibit the Na+/K+ pump, reduces the driving force for Ca2+ extrusion via the NCX and can even promote reverse-mode NCX activity, further contributing to Ca2+ overload. By attenuating the late I-Na, this compound helps maintain a lower intracellular sodium concentration, thereby indirectly mitigating Ca2+ overload.

  • Direct Inhibition of the Sodium-Calcium Exchanger (NCX): this compound has been shown to directly inhibit the Na+/Ca2+ exchange current (I_NCX). This action directly targets the final step in the generation of the transient inward current responsible for the DAD. By reducing the activity of the NCX, this compound diminishes the magnitude of the inward current generated by spontaneous Ca2+ release from the sarcoplasmic reticulum, thus preventing the DAD from reaching the threshold for triggering an action potential.

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the quantitative data on the effects of this compound on various ion channels and its efficacy in suppressing DADs.

ParameterSpecies/Cell TypeValueReference(s)
DAD Suppression
Effective Concentration for Suppression of Acetylstrophanthidin-induced Transient DepolarizationsCanine Purkinje Fibers2 x 10-6 M[1]
Suppression of Ouabain-induced Ventricular ArrhythmiasCanine (in vivo)100% success at 2.86 mg/kg
Sodium Channel Blockade
Tonic Block (Kdrest)Guinea-pig ventricular myocytes37.7 µM
Inactivated State Block (Kdi)Guinea-pig ventricular myocytes0.74 µM
Recovery Time Constant from Phasic BlockGuinea-pig ventricular myocytes4.8 s (at -100 mV)
Potassium Channel Blockade
IC50 for IKr (rapidly activating delayed rectifier K+ current)Guinea-pig atrial cellsNot explicitly stated, but inhibition observed at 3 µM[2]
IC50 for IK.ACh (muscarinic acetylcholine receptor-operated K+ current)Guinea-pig atrial cells0.4 µM (Carbachol-induced)[2]
2.5 µM (GTPγS-induced)[2]
Na+/Ca2+ Exchange Current (I_NCX) Inhibition
IC50 for outward I_NCXGuinea-pig ventricular myocytes48.8 µM
IC50 for inward I_NCXGuinea-pig ventricular myocytes51.8 µM

Experimental Protocols

Induction and Recording of Delayed Afterdepolarizations in Canine Purkinje Fibers

This protocol describes a representative experimental setup for inducing DADs using a cardiac glycoside and assessing the effects of this compound.

1. Tissue Preparation:

  • Hearts are excised from anesthetized mongrel dogs.

  • Free-running Purkinje fibers are dissected from the ventricles in cold, oxygenated Tyrode's solution.

  • Fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

2. Electrophysiological Recording:

  • Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.

  • The electrical signals are amplified and digitized for analysis.

  • Fibers are stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes.

3. Induction of Delayed Afterdepolarizations:

  • After a baseline recording period, the superfusion solution is switched to one containing a cardiac glycoside, such as acetylstrophanthidin (e.g., 1-2 x 10-7 M), to induce DADs.

  • The preparation is continuously stimulated, and the development of DADs is monitored.

4. Application of this compound:

  • Once stable DADs are established, this compound is added to the superfusate at various concentrations (e.g., starting from 10-7 M and increasing to 10-5 M) to assess its dose-dependent effects on DAD amplitude and incidence.

  • The preparation is allowed to equilibrate at each concentration before recording the steady-state effect.

5. Data Analysis:

  • The amplitude of the DADs is measured from the resting membrane potential to the peak of the afterdepolarization.

  • The percentage of suppression of DAD amplitude is calculated for each concentration of this compound.

Whole-Cell Voltage-Clamp Recording of the Na+/Ca2+ Exchange Current (I_NCX)

This protocol outlines the methodology for measuring the effect of this compound on I_NCX in isolated cardiomyocytes.

1. Cell Isolation:

  • Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is employed.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution designed to isolate I_NCX (e.g., containing low Na+ and buffered Ca2+).

  • The external solution is also formulated to minimize contaminating currents (e.g., containing blockers for Na+ and K+ channels).

3. Measurement of I_NCX:

  • The membrane potential is held at a specific holding potential (e.g., -40 mV).

  • A voltage ramp protocol is applied to elicit both inward and outward components of I_NCX.

  • The current is recorded in the absence and presence of various concentrations of this compound in the external solution.

4. Data Analysis:

  • The magnitude of the inward and outward I_NCX is measured at specific voltages.

  • Dose-response curves are constructed by plotting the percentage of inhibition of I_NCX as a function of the this compound concentration.

  • The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway of DAD Formation and this compound's Intervention

DAD_Pathway cluster_Cell Cardiomyocyte CG Cardiac Glycosides (e.g., Ouabain) NaK_Pump Na+/K+ Pump CG->NaK_Pump Inhibits Na_in ↑ [Na+]i NaK_Pump->Na_in Leads to Ca_overload ↑ [Ca2+]i (Calcium Overload) Na_in->Ca_overload Promotes SR_release Spontaneous SR Ca2+ Release Ca_overload->SR_release NCX Na+/Ca2+ Exchanger (Forward Mode) SR_release->NCX Activates Iti Transient Inward Current (Iti) NCX->Iti Generates DAD Delayed Afterdepolarization (DAD) Iti->DAD Arrhythmia Triggered Arrhythmia DAD->Arrhythmia Can trigger Aprindine_Na This compound Late_Na Late Na+ Current Aprindine_Na->Late_Na Blocks Aprindine_NCX This compound Aprindine_NCX->NCX Inhibits Late_Na->Na_in Contributes to

Caption: Signaling pathway of DAD formation and this compound's points of intervention.

Experimental Workflow for Assessing this compound's Effect on DADs

Experimental_Workflow start Start: Isolate Cardiac Tissue (e.g., Purkinje Fibers) setup Mount in Tissue Bath & Establish Baseline Recording start->setup induce_dads Induce DADs with Cardiac Glycoside setup->induce_dads apply_this compound Apply this compound (Increasing Concentrations) induce_dads->apply_this compound record_data Record Transmembrane Potentials apply_this compound->record_data analyze Analyze DAD Amplitude and Incidence record_data->analyze end End: Determine Dose-Response Relationship analyze->end

Caption: Workflow for evaluating this compound's effect on induced DADs.

Logical Relationship of this compound's Actions

Logical_Relationship This compound This compound Na_Block Na+ Channel Blockade (Late INa) This compound->Na_Block NCX_Inhibit Direct NCX Inhibition This compound->NCX_Inhibit Reduced_Na_i ↓ Intracellular [Na+] Na_Block->Reduced_Na_i Reduced_Iti ↓ Transient Inward Current (Iti) NCX_Inhibit->Reduced_Iti Reduced_Ca_i ↓ Intracellular [Ca2+] Reduced_Na_i->Reduced_Ca_i Reduced_Ca_i->Reduced_Iti DAD_Suppression Suppression of DADs Reduced_Iti->DAD_Suppression

Caption: Logical flow of this compound's mechanisms to suppress DADs.

Conclusion

This compound effectively suppresses delayed afterdepolarizations through a dual mechanism involving the blockade of the late sodium current and direct inhibition of the sodium-calcium exchanger. This multi-target approach makes it a potent agent against arrhythmias driven by calcium overload, particularly in the context of digitalis toxicity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and counteract the arrhythmogenic mechanisms of DADs. Further investigation into the precise binding sites of this compound on the sodium channel and the NCX could lead to the development of even more targeted and effective antiarrhythmic therapies.

References

Initial Investigations into the Central Nervous System Effects of Aprindine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprindine, a Class Ib antiarrhythmic agent, has a well-documented history of clinical use for managing cardiac arrhythmias. Its primary mechanism of action involves the blockade of fast inward sodium channels in cardiac cells. However, a notable and dose-limiting aspect of this compound therapy is the occurrence of central nervous system (CNS) side effects, including tremor, vertigo, ataxia, and in some cases, convulsions.[1] This technical guide provides an in-depth overview of the initial investigations into the CNS effects of this compound, synthesizing available preclinical and clinical data. While direct CNS-focused research is limited, this paper extrapolates from its known electrophysiological mechanisms to provide a foundational understanding for researchers. A significant gap in the literature exists regarding specific neuronal receptor interactions and detailed in vivo behavioral studies, highlighting areas for future investigation.

Introduction

This compound is a pharmacological agent recognized for its efficacy in treating and preventing a variety of cardiac arrhythmias.[2] Its therapeutic action is primarily attributed to its ability to block sodium channels in the heart muscle.[3][4] Despite its cardiac benefits, the clinical utility of this compound has been constrained by a narrow therapeutic window and a significant incidence of neurological side effects.[1][5] These adverse effects, which are often the primary reason for discontinuation of therapy, suggest that this compound readily crosses the blood-brain barrier and exerts considerable influence on neuronal function. This document aims to consolidate the early research findings related to this compound's CNS effects to serve as a comprehensive resource for the scientific community.

Pharmacodynamics and Mechanism of Action

The principal mechanism of this compound is the blockade of voltage-gated sodium channels.[3][4] While the majority of detailed electrophysiological studies have been conducted on cardiac myocytes, the fundamental similarities between cardiac and neuronal sodium channels allow for informed extrapolation of its effects on the CNS.

Sodium Channel Blockade

Initial voltage-clamp studies on guinea-pig ventricular myocytes provided quantitative insights into this compound's interaction with sodium channels. These studies demonstrated that this compound exhibits a tonic block with a dissociation constant (Kd) of 37.7 µmol/L for the resting state and 0.74 µmol/L for the inactivated state. Furthermore, this compound was shown to shift the sodium channel inactivation curve in the hyperpolarizing direction by approximately 11.4 mV, without altering the slope factor. This suggests that this compound preferentially binds to and stabilizes the inactivated state of the sodium channel, a characteristic feature of Class Ib antiarrhythmic drugs. The blockade is also use-dependent, becoming more pronounced with increased firing rates.

Experimental Protocol: Whole-Cell Voltage Clamp in Guinea-Pig Ventricular Myocytes The effects of this compound on the sodium current were investigated using the whole-cell voltage-clamp technique. Single ventricular myocytes were isolated from guinea-pig hearts. The intracellular and extracellular solutions were designed to isolate the sodium current. This compound (3 µmol/L) was applied to the bath solution. A series of voltage protocols were applied to the cell to measure tonic block, use-dependent block, and the voltage-dependence of inactivation.

Potassium Channel Interactions

In addition to its effects on sodium channels, this compound has been shown to interact with potassium currents. A study on guinea-pig atrial cells demonstrated that this compound inhibits the delayed rectifier potassium current (IK).[6] Furthermore, it was found to inhibit the muscarinic acetylcholine receptor-operated potassium current (IK.ACh) with IC50 values of 0.4 µM and 2.5 µM for carbachol- and GTPγS-induced currents, respectively.[6] This interaction with potassium channels could also contribute to its effects on neuronal excitability.

Experimental Protocol: Patch-Clamp Electrophysiology in Guinea-Pig Atrial Cells Single atrial myocytes were isolated from guinea-pig hearts. The whole-cell patch-clamp technique was used to record potassium currents. The delayed rectifier K+ current (IK) and the muscarinic acetylcholine receptor-operated K+ current (IK.ACh) were measured in the presence of varying concentrations of this compound to determine its inhibitory effects and calculate IC50 values.

Clinical Manifestations of Central Nervous System Effects

The CNS side effects of this compound are frequently reported in clinical practice and are a primary factor in dose limitation.

Observed Neurological Side Effects

A range of neurological adverse events have been documented with this compound use, including:

  • Tremor[1]

  • Vertigo[1]

  • Ataxia[1]

  • Dizziness[7]

  • Diplopia (double vision)[1]

  • Memory impairment[1]

  • Hallucinations[1]

  • Convulsions[1]

Correlation with Serum Concentration

A clinical study involving 142 Japanese inpatients established a relationship between serum this compound concentration and the incidence of neurological side effects. The findings indicated that at serum concentrations below 1 µg/mL, neurological side effects were rare.[8] However, when the concentration exceeded 1 µg/mL, approximately 50% of patients experienced adverse neurological symptoms such as dizziness and intention tremors.[8] These symptoms were reversible upon discontinuation of the drug or a reduction in dosage.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial investigations into this compound's effects.

Table 1: Electrophysiological Effects of this compound on Ion Channels

ParameterValueCell TypeReference
Sodium Channel Blockade
Tonic Block (Kdrest)37.7 µmol/LGuinea-pig ventricular myocytes
Tonic Block (Kdinactivated)0.74 µmol/LGuinea-pig ventricular myocytes
Inactivation Curve Shift-11.4 mVGuinea-pig ventricular myocytes
Potassium Channel Blockade
IC50 for IK.ACh (Carbachol-induced)0.4 µMGuinea-pig atrial cells[6]
IC50 for IK.ACh (GTPγS-induced)2.5 µMGuinea-pig atrial cells[6]

Table 2: Clinical Correlation of Serum this compound Concentration and Neurological Side Effects

Serum this compound ConcentrationIncidence of Neurological Side EffectsObserved SymptomsReference
< 1 µg/mLAlmost none-[8]
> 1 µg/mLApproximately 50%Dizziness, intention tremors[8]

Visualizations

Proposed Mechanism of Action in the Central Nervous System

The primary hypothesis for this compound's CNS effects is the blockade of voltage-gated sodium channels on neuronal membranes. This would lead to a reduction in neuronal excitability and synaptic transmission, which could manifest as the observed neurological side effects.

G This compound This compound Na_Channel Neuronal Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Leads to Altered_Transmission Altered Synaptic Transmission Reduced_Excitability->Altered_Transmission CNS_Effects Clinical CNS Effects (Tremor, Ataxia, etc.) Altered_Transmission->CNS_Effects

Caption: Proposed mechanism of this compound's CNS effects.

Experimental Workflow for Investigating Neurological Side Effects

A logical workflow for future preclinical investigations would involve a multi-tiered approach, from in vitro screening to in vivo behavioral assessments.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Outcome Receptor_Screening CNS Receptor Binding Assays BBB_Permeability Blood-Brain Barrier Permeability Studies Receptor_Screening->BBB_Permeability Neuronal_Electrophysiology Neuronal Ion Channel Patch-Clamp Neuronal_Electrophysiology->BBB_Permeability Behavioral_Models Animal Models of Neurological Effects (e.g., Rotarod, Seizure Models) BBB_Permeability->Behavioral_Models Mechanism_Elucidation Elucidation of CNS Effect Mechanisms Behavioral_Models->Mechanism_Elucidation

Caption: Proposed workflow for future CNS research.

Gaps in Knowledge and Future Directions

The current body of literature on this compound's CNS effects is largely observational and inferential. To build a more complete understanding, several key areas require dedicated research:

  • Blood-Brain Barrier Permeability: Quantitative studies are needed to determine the rate and extent to which this compound and its metabolites cross the blood-brain barrier.

  • CNS Receptor Binding Profile: A comprehensive screening of this compound against a panel of CNS receptors (e.g., GABA, glutamate, dopamine, serotonin) is essential to identify any potential off-target effects that could contribute to its neurological side effect profile.

  • In Vivo Neuropharmacological Studies: Research utilizing animal models to specifically investigate the behavioral and physiological underpinnings of the observed clinical side effects (e.g., tremor, ataxia) is critically needed.

  • Neuronal Signaling Pathways: Elucidation of the intracellular signaling cascades in neurons that are modulated by this compound would provide a more complete mechanistic picture.

  • Activity of Metabolites: The CNS activity of this compound's metabolites should be investigated to determine if they contribute to the observed neurological effects.

Conclusion

The initial investigations into the central nervous system effects of this compound have primarily been driven by the observation of dose-limiting neurological side effects in clinical practice. The core mechanism is believed to be an extension of its primary pharmacological action: the blockade of voltage-gated sodium channels, but in neurons rather than cardiomyocytes. The correlation of these side effects with serum drug concentrations underscores the clinical significance of this aspect of this compound's profile. However, a substantial lack of dedicated preclinical neuropharmacological research has left significant gaps in our understanding of its specific interactions with neuronal targets and the precise mechanisms underlying its CNS effects. This whitepaper serves as a consolidation of the foundational knowledge and a call to action for further research to fill these critical gaps, which could inform the development of future antiarrhythmic agents with improved neurological safety profiles.

References

Methodological & Application

Application Notes and Protocols: Investigating the Effects of Aprindine on NaV1.5 Channels using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is an antiarrhythmic agent, classified as a Class Ib drug, that primarily exerts its therapeutic effects by modulating cardiac ion channels.[1][2] Its principal target is the voltage-gated sodium channel NaV1.5, which is encoded by the SCN5A gene.[3][4][5] In cardiac myocytes, NaV1.5 is responsible for the rapid upstroke of the action potential, a critical phase for the initiation and propagation of the electrical impulse that governs heart contractions.[2][3][5] By blocking the sodium current (INa) through NaV1.5, this compound reduces the excitability of cardiac cells, thereby stabilizing the cardiac membrane and preventing arrhythmias.[1]

This document provides detailed application notes and protocols for studying the effects of this compound on NaV1.5 channels using the whole-cell patch-clamp technique. This "gold-standard" electrophysiological method allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents, making it ideal for characterizing the detailed kinetics of drug-channel interactions.

Mechanism of Action of this compound on NaV1.5

This compound exhibits a state-dependent blockade of NaV1.5 channels, meaning its binding affinity is dependent on the conformational state of the channel (resting, open, or inactivated).[6][7][8] This results in two key types of channel block:

  • Tonic Block: This is a baseline level of inhibition that occurs when the channel is in the resting state. This compound has a moderate affinity for the resting state of NaV1.5.[9]

  • Use-Dependent or Phasic Block: This form of inhibition is more pronounced when the channel is frequently activated (i.e., during a high heart rate).[6][8][9] this compound binds with higher affinity to the open and inactivated states of the NaV1.5 channel.[9] This property is crucial for its antiarrhythmic efficacy, as it preferentially targets the rapidly firing cells that are characteristic of tachyarrhythmias.[6]

Furthermore, this compound has been shown to shift the voltage-dependence of steady-state inactivation towards more hyperpolarized potentials, meaning that fewer channels are available to open at a given membrane potential.[9] The recovery from this compound-induced block is notably slow.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on NaV1.5 channels as determined by patch-clamp studies.

ParameterValueCell TypeReference
Tonic Block
Kd (resting state)37.7 µmol/LGuinea-pig ventricular myocytes[9]
Kd (inactivated state)0.74 µmol/LGuinea-pig ventricular myocytes[9]
Gating Modification
Shift in Inactivation Curve-11.4 ± 3.5 mVGuinea-pig ventricular myocytes[9]
Use-Dependent Block (at 2 Hz, 3 µmol/L this compound)
% Block (1.5 ms pulse)64% ± 3%Guinea-pig ventricular myocytes[9]
% Block (20 ms pulse)82% ± 6%Guinea-pig ventricular myocytes[9]
% Block (200 ms pulse)93% ± 7%Guinea-pig ventricular myocytes[9]
Recovery from Block
Time Constant (τ)4.75 - 4.81 sGuinea-pig ventricular muscles[10]

Signaling Pathway and Experimental Workflow

NaV1.5 Signaling in Cardiac Myocytes

NaV15_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane NaV15 NaV1.5 Channel (Resting State) NaV15_open NaV1.5 Channel (Open State) NaV15->NaV15_open Opens NaV15_inactivated NaV1.5 Channel (Inactivated State) NaV15_open->NaV15_inactivated Inactivates Na_Influx Na+ Influx NaV15_open->Na_Influx NaV15_inactivated->NaV15 Recovers Aprindine_ext This compound (Extracellular) Aprindine_ext->NaV15 Binds (Tonic Block) Aprindine_ext->NaV15_open Binds (Use-Dependent) Aprindine_ext->NaV15_inactivated Binds (Use-Dependent) Depolarization Membrane Depolarization Depolarization->NaV15 Activates Repolarization Membrane Repolarization Repolarization->NaV15_inactivated AP_Upstroke Action Potential Upstroke (Phase 0) Na_Influx->AP_Upstroke

Caption: NaV1.5 channel gating and this compound's state-dependent interaction.

Experimental Workflow for Patch-Clamp Analysis

Experimental_Workflow cluster_protocols Voltage-Clamp Protocols A Cell Preparation (e.g., HEK293 expressing NaV1.5 or isolated cardiomyocytes) B Whole-Cell Configuration Establishment A->B C Baseline Current Recording (Control Solution) B->C D Application of this compound (Test Concentrations) C->D E Data Acquisition (Voltage-Clamp Protocols) D->E F Data Analysis (IC50, Kinetics, Gating Shifts) E->F P1 Tonic Block Protocol P1->F P2 Use-Dependent Block Protocol P2->F P3 Steady-State Inactivation Protocol P3->F P4 Recovery from Inactivation Protocol P4->F G Results Interpretation F->G

Caption: Workflow for studying this compound's effect on NaV1.5 via patch-clamp.

Experimental Protocols

Cell Preparation
  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing human NaV1.5 (hNaV1.5) are commonly used.[11]

  • Primary Cells: Alternatively, ventricular myocytes can be enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).[9]

  • Culture: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For recording, plate cells on glass coverslips at a suitable density to allow for the isolation of single cells.

Solutions and Reagents
  • Intracellular (Pipette) Solution:

    • CsF: 120 mM

    • CsCl: 10 mM

    • NaCl: 5 mM

    • EGTA: 10 mM

    • HEPES: 10 mM

    • Adjust pH to 7.2 with CsOH.

    • Note: Cesium (Cs+) is used to block potassium channels, isolating the sodium current.

  • Extracellular (Bath) Solution:

    • NaCl: 140 mM

    • KCl: 5 mM

    • CaCl2: 2 mM

    • MgCl2: 1 mM

    • HEPES: 10 mM

    • Adjust pH to 7.4 with NaOH.

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound hydrochloride in deionized water or an appropriate solvent.

    • Dilute to final working concentrations in the extracellular solution immediately before use.

Whole-Cell Patch-Clamp Recording
  • Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 1.5-3.0 MΩ when filled with the intracellular solution.

  • Establish Gigaseal: Approach a single, healthy cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell.

  • Stabilization: Allow the cell to stabilize for several minutes before beginning recording protocols. Monitor access resistance and cell health throughout the experiment.

Voltage-Clamp Protocols

The following protocols are designed to be performed using a patch-clamp amplifier and data acquisition software.

a) Protocol for Tonic Block Assessment

  • Objective: To determine the effect of this compound on resting NaV1.5 channels.

  • Procedure:

    • Hold the membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).

    • Apply a brief depolarizing test pulse (e.g., to -10 mV for 20-40 ms) to elicit the peak sodium current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

    • Record the baseline peak current in the control extracellular solution.

    • Perfuse the cell with various concentrations of this compound and record the steady-state reduction in peak current at each concentration.

    • The percentage of block can be calculated and used to determine the IC50 for tonic block.

b) Protocol for Use-Dependent Block Assessment

  • Objective: To measure the cumulative block of NaV1.5 channels during repetitive stimulation.

  • Procedure:

    • Hold the membrane potential at -120 mV.

    • Apply a train of depolarizing pulses (e.g., to -10 mV for 20-40 ms) at a physiologically relevant frequency (e.g., 1 Hz, 2 Hz, or 5 Hz).

    • Record the peak current elicited by each pulse in the train.

    • Perform this first in the control solution and then in the presence of this compound.

    • Use-dependent block is quantified by the progressive reduction in peak current amplitude during the pulse train in the presence of the drug, normalized to the first pulse.

c) Protocol for Steady-State Inactivation Assessment

  • Objective: To determine if this compound alters the voltage-dependence of NaV1.5 channel inactivation.

  • Procedure:

    • Hold the membrane potential at -120 mV.

    • Apply a series of 500 ms pre-pulses to a range of potentials (e.g., from -140 mV to -40 mV in 5 or 10 mV increments).

    • Immediately following each pre-pulse, apply a constant test pulse (e.g., to -10 mV) to measure the fraction of channels that are not inactivated and are available to open.

    • Normalize the peak current from each test pulse to the maximum peak current observed.

    • Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).

    • Compare the V1/2 in the absence and presence of this compound. A negative shift indicates that this compound promotes the inactivated state.[9]

d) Protocol for Recovery from Inactivation Assessment

  • Objective: To measure the time it takes for channels to recover from inactivation and how this is affected by this compound.

  • Procedure:

    • Use a two-pulse protocol. Hold the membrane potential at -120 mV.

    • Apply a first depolarizing pulse (P1) to inactivate all channels (e.g., to -10 mV for 100 ms).

    • Return the membrane potential to the holding potential (-120 mV) for a variable recovery interval (Δt).

    • Apply a second, identical test pulse (P2) to measure the fraction of channels that have recovered from inactivation.

    • Repeat this protocol with increasing Δt values.

    • Plot the ratio of the peak current of P2 to P1 as a function of Δt and fit the data with an exponential function to determine the time constant (τ) of recovery.

    • Compare the recovery time constant in the absence and presence of this compound. An increase in τ indicates that this compound slows the recovery from inactivation.[10]

References

Application Notes and Protocols for Aprindine Efficacy Testing in Langendorff-Perfused Heart Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Langendorff-perfused isolated heart models for evaluating the efficacy of the antiarrhythmic drug, Aprindine. Detailed experimental protocols, data presentation, and visualizations of key pathways and workflows are included to facilitate reproducible and robust preclinical research.

Introduction to Langendorff Perfusion and this compound

The Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, free from systemic physiological influences.[1][2] This model is invaluable for pharmacological screening, including the assessment of antiarrhythmic drugs like this compound.[3] By maintaining the heart's viability through retrograde perfusion of the coronary arteries with an oxygenated nutrient solution, researchers can precisely control experimental conditions and directly measure the effects of pharmacological agents on cardiac electrophysiology and mechanics.[1][2]

This compound is a Class I antiarrhythmic agent known for its efficacy in treating both supraventricular and ventricular arrhythmias.[4] Its primary mechanism of action involves the blockade of fast sodium channels (INa) and, to some extent, potassium channels (IK).[5][6] This dual action alters the cardiac action potential, thereby suppressing abnormal cardiac rhythms.

Key Experimental Protocols

Langendorff-Perfused Isolated Heart Preparation (Rat/Guinea Pig)

This protocol outlines the standard procedure for isolating and perfusing a rodent heart.

Materials:

  • Animal: Male Wistar rat (250-300g) or Dunkin-Hartley guinea pig (300-400g).

  • Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal injection).

  • Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection).

  • Krebs-Henseleit (KH) Solution: (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution should be freshly prepared, filtered (0.45 µm), and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

  • Langendorff Apparatus: Including a perfusion reservoir, water jacket for temperature control, peristaltic pump, and aortic cannula.

  • Surgical Instruments: Scissors, forceps, hemostats.

  • Data Acquisition System: For recording electrocardiogram (ECG), left ventricular pressure, and other parameters.

Procedure:

  • Anesthesia and Heparinization: Anesthetize the animal with sodium pentobarbital. Once deeply anesthetized (confirmed by lack of pedal reflex), administer heparin to prevent blood clotting.

  • Thoracotomy and Heart Excision: Perform a midline thoracotomy to expose the heart. Carefully dissect the heart, ensuring a sufficient length of the aorta remains for cannulation. Quickly excise the heart and immediately place it in ice-cold KH solution to arrest metabolism.

  • Aortic Cannulation: Mount the aorta onto the aortic cannula of the Langendorff apparatus. Secure it with a suture. Ensure no air bubbles are introduced into the coronary circulation.

  • Initiate Perfusion: Start retrograde perfusion with warm (37°C), oxygenated KH solution at a constant pressure (typically 60-80 mmHg). The heart should resume beating within a few minutes.

  • Instrumentation: For measuring contractile function, carefully insert a fluid-filled balloon connected to a pressure transducer into the left ventricle through the left atrium. Inflate the balloon to achieve a baseline left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[7] Place electrodes on the epicardial surface to record a pseudo-ECG.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes before initiating experimental protocols. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow to ensure stability.

Protocol for this compound Efficacy Testing in an Ischemia-Reperfusion Injury Model

This protocol is designed to assess the protective effects of this compound against arrhythmias induced by ischemia-reperfusion (I/R).

Procedure:

  • Baseline Recording: After stabilization, record baseline cardiac parameters for at least 20 minutes.

  • This compound Perfusion: Introduce this compound into the KH solution at the desired concentration (e.g., 10 µM or 30 µM).[8] Perfuse the heart with the this compound-containing solution for a specified period (e.g., 15 minutes) before inducing ischemia.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).[8]

  • Reperfusion: Restore perfusion with the KH solution (either with or without this compound, depending on the study design) for a period of up to 120 minutes.[8]

  • Data Analysis: Monitor and record cardiac parameters throughout the I/R period. Analyze the incidence and duration of arrhythmias (ventricular tachycardia, ventricular fibrillation), and the recovery of contractile function (LVDP).

Protocol for this compound Efficacy in a Chemically-Induced Arrhythmia Model

This protocol uses a pro-arrhythmic agent to induce arrhythmias and test the suppressive effects of this compound.

Procedure:

  • Baseline Recording: Following stabilization, record baseline data for 20 minutes.

  • Induction of Arrhythmia: Perfuse the heart with a pro-arrhythmic agent. For example, to induce atrial fibrillation, carbachol (1 µM) can be added to the perfusate.[6]

  • This compound Administration: Once arrhythmias are established and stable, introduce this compound into the perfusate at various concentrations in a cumulative manner.

  • Data Analysis: Measure the effect of this compound on the induced arrhythmias. Key parameters include the termination of arrhythmia, changes in the arrhythmia cycle length, and the effective refractory period (ERP).

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between control and treatment groups.

Table 1: Effects of this compound on Electrophysiological Parameters in Isolated Guinea Pig Hearts

ParameterControlCarbachol (1 µM)Carbachol (1 µM) + this compound (3 µM)
Monophasic Action Potential Duration (MAPD90, ms)120 ± 855 ± 578 ± 5
Effective Refractory Period (ERP, ms)64 ± 318 ± 1112 ± 13
Atrial Fibrillation Threshold (mA)> 101.1 ± 0.1Not inducible*

* p < 0.05 vs. Carbachol group. Data adapted from Ohmoto-Sekine et al., 1999.[6]

Table 2: Effects of this compound on Hemodynamic Parameters in a Rat Model of Ischemia-Reperfusion Injury

ParameterControl (I/R)This compound (10 µM) + I/RThis compound (30 µM) + I/R
LVDP Recovery (% of baseline)15 ± 545 ± 855 ± 10
LVEDP at end of reperfusion (mmHg)40 ± 625 ± 520 ± 4
Incidence of Ventricular Fibrillation (%)803020

* p < 0.05 vs. Control (I/R) group. Data adapted from a representative study on I/R injury.[8]

Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

Aprindine_Signaling cluster_membrane Cardiomyocyte Membrane cluster_AP Cardiac Action Potential cluster_effects Antiarrhythmic Effects Na_channel Voltage-gated Na+ Channel (INa) Phase0 Phase 0: Rapid Depolarization Na_channel->Phase0 Mediates K_channel Delayed Rectifier K+ Channel (IKr) Phase3 Phase 3: Repolarization K_channel->Phase3 Mediates This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks Reduced_Excitability Reduced Excitability Phase0->Reduced_Excitability Leads to Prolonged_Repolarization Prolonged Repolarization Phase3->Prolonged_Repolarization Leads to APD Action Potential Duration (APD) ERP Effective Refractory Period (ERP) APD->ERP Increases Suppressed_Arrhythmia Suppression of Arrhythmias ERP->Suppressed_Arrhythmia Reduced_Excitability->Suppressed_Arrhythmia Prolonged_Repolarization->APD Increases

Caption: this compound's mechanism of action in a cardiomyocyte.

Experimental Workflow for this compound Efficacy Testing

Langendorff_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_intervention Experimental Intervention cluster_analysis Data Acquisition & Analysis Animal_Prep 1. Anesthesia & Heparinization Heart_Excision 2. Thoracotomy & Heart Excision Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation Heart_Excision->Cannulation Stabilization 4. Stabilization (20-30 min) Cannulation->Stabilization Baseline 5. Baseline Recording (20 min) Stabilization->Baseline Aprindine_Admin 6. This compound Administration Baseline->Aprindine_Admin Arrhythmia_Induction 7. Arrhythmia Induction (Ischemia or Chemical) Aprindine_Admin->Arrhythmia_Induction Data_Recording 8. Continuous Recording (ECG, LVDP, etc.) Arrhythmia_Induction->Data_Recording Analysis 9. Data Analysis Data_Recording->Analysis

Caption: Workflow for this compound testing in a Langendorff model.

Logical Relationship of this compound's Effects

Aprindine_Effects_Logic cluster_channel_effects Primary Ion Channel Effects cluster_ap_changes Action Potential Modifications cluster_physio_outcomes Electrophysiological Outcomes This compound This compound Na_Block Blockade of Fast Na+ Channels This compound->Na_Block K_Block Blockade of Delayed Rectifier K+ Channels This compound->K_Block Slower_Depol Slower Phase 0 Depolarization Na_Block->Slower_Depol Longer_Repol Prolonged Phase 3 Repolarization K_Block->Longer_Repol Decreased_Conduction Decreased Conduction Velocity Slower_Depol->Decreased_Conduction Increased_ERP Increased Effective Refractory Period Longer_Repol->Increased_ERP Antiarrhythmic_Effect Antiarrhythmic Effect Decreased_Conduction->Antiarrhythmic_Effect Increased_ERP->Antiarrhythmic_Effect

Caption: Logical flow of this compound's antiarrhythmic effects.

References

Application Notes and Protocols for High-Throughput Screening of Novel Aprindine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a Class Ib antiarrhythmic agent effective in treating both supraventricular and ventricular tachyarrhythmias.[1][2] Its primary mechanism of action is the blockade of the fast inward sodium current (INa) in cardiac cells, which slows conduction and suppresses abnormal cardiac electrical activity.[3][4] The development of novel this compound analogs is a promising avenue for identifying new antiarrhythmic drugs with improved efficacy, selectivity, and safety profiles. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[5][6]

These application notes provide detailed protocols for primary and secondary high-throughput screening assays designed to identify and characterize novel this compound analogs that target the cardiac sodium channel Nav1.5.

Primary High-Throughput Screening: Fluorescence-Based Sodium Influx Assay

This primary assay is designed for the rapid screening of large compound libraries to identify inhibitors of the Nav1.5 channel. The assay utilizes a fluorescence-based readout that is amenable to automation and high-throughput formats.

Experimental Protocol

1. Cell Culture:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel. These cell lines provide a robust and reproducible system for assessing Nav1.5 activity.

  • Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Plate Preparation: Seed the Nav1.5-expressing cells into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well. Allow the cells to adhere and form a monolayer overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds (novel this compound analogs) and a reference inhibitor (e.g., this compound, Lidocaine) in a suitable assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Dye Loading: Prepare a loading solution containing a sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM) according to the manufacturer's instructions.[7] Remove the compound-containing medium from the wells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.

  • Channel Activation and Signal Detection:

    • Prepare a stimulus solution containing a Nav1.5 channel activator, such as veratridine, in a high-sodium buffer.

    • Use a fluorescence plate reader equipped with an automated liquid handling system to add the stimulus solution to the wells.

    • Immediately begin kinetic fluorescence readings (e.g., every second for 60 seconds) at the appropriate excitation and emission wavelengths for the chosen dye.

Data Analysis

The increase in intracellular sodium upon channel activation leads to an increase in fluorescence intensity. The inhibitory effect of the compounds is quantified by the reduction in this fluorescence signal.

  • Normalization: Normalize the fluorescence data to control wells (e.g., vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition).

  • IC50 Determination: Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation
Compound IDAnalog Structure/ModificationIC50 (µM)Max Inhibition (%)
APR-001[Description of modification]5.298
APR-002[Description of modification]12.895
APR-003[Description of modification]0.9102
This compound (Ref)-8.5100
Lidocaine (Ref)-25.199

Secondary High-Throughput Screening: Automated Patch Clamp Electrophysiology

Compounds identified as "hits" in the primary screen should be further characterized using a more direct and detailed method. Automated patch clamp electrophysiology provides a higher-throughput alternative to traditional manual patch clamp for confirming the activity and determining the mechanism of action of the lead compounds.[8][9]

Experimental Protocol

1. Cell Preparation:

  • Use the same Nav1.5-expressing cell line as in the primary assay.

  • Harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch clamp system (e.g., Sophion Qube or Nanion SyncroPatch).

2. Electrophysiological Recording:

  • Solutions: Use standard internal and external solutions for recording sodium currents.

  • Voltage Protocol: Apply a voltage protocol to elicit Nav1.5 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits the peak inward current (e.g., -20 mV).

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound. Allow sufficient time for the compound to reach equilibrium at each concentration.

Data Analysis
  • Peak Current Inhibition: Measure the peak inward sodium current at each compound concentration.

  • IC50 Calculation: Plot the percentage of current inhibition against the compound concentration and fit the data to determine the IC50 value.

  • State Dependence: Investigate the voltage- and use-dependence of the block by applying different voltage protocols, which is characteristic of Class I antiarrhythmics.

Data Presentation
Compound IDIC50 (µM) - Resting StateIC50 (µM) - Inactivated StateUse-Dependence (Fold Shift)
APR-0032.10.54.2
APR-0088.91.27.4
This compound (Ref)10.32.54.1

Selectivity and Cytotoxicity Assays

To assess the broader pharmacological profile of the selected this compound analogs, it is crucial to evaluate their selectivity against other relevant ion channels and their potential for cytotoxicity.

hERG Channel Counter-Screen (Automated Patch Clamp)

Inhibition of the hERG potassium channel can lead to QT prolongation and life-threatening arrhythmias. Therefore, it is essential to screen for off-target effects on this channel.

  • Protocol: Use an automated patch clamp system with a cell line stably expressing the hERG channel. Apply a voltage protocol to elicit hERG tail currents and assess the inhibitory effects of the this compound analogs.

  • Data Presentation:

Compound IDNav1.5 IC50 (µM)hERG IC50 (µM)Selectivity Index (hERG IC50 / Nav1.5 IC50)
APR-0030.9> 100> 111
APR-0081.25545.8
Cytotoxicity Assay (Resazurin-Based)

This assay assesses the general cytotoxicity of the compounds by measuring the metabolic activity of cells.[3][10][11]

  • Protocol:

    • Seed a suitable cell line (e.g., HepG2 or the Nav1.5-expressing cell line) in 96- or 384-well plates.

    • Treat the cells with a range of concentrations of the this compound analogs for 24-48 hours.

    • Add resazurin solution to each well and incubate for 1-4 hours.

    • Measure the fluorescence of the resorufin product.

  • Data Presentation:

Compound IDCC50 (µM)
APR-003> 200
APR-00885

Visualizations

Signaling Pathway of this compound Analogs

Aprindine_Signaling cluster_membrane Cell Membrane cluster_effect Cellular Effect Aprindine_Analog This compound Analog Nav15 Na(v)1.5 Channel Aprindine_Analog->Nav15 Blockade Depolarization Membrane Depolarization Nav15->Depolarization Inhibits Na_ion Na+ Na_ion->Nav15 Influx Extracellular Extracellular Intracellular Intracellular Action_Potential Action Potential Propagation Depolarization->Action_Potential Arrhythmia Arrhythmia Action_Potential->Arrhythmia Suppresses

Caption: Mechanism of action of this compound analogs on the cardiac sodium channel.

High-Throughput Screening Workflow

HTS_Workflow Compound_Library Compound Library (this compound Analogs) Primary_Screen Primary HTS (Fluorescence Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (IC50 <= 10 µM) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Automated Patch Clamp) Hit_Identification->Secondary_Screen Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Non-Hits Selectivity_Cytotoxicity Selectivity & Cytotoxicity Assays Secondary_Screen->Selectivity_Cytotoxicity Selectivity_Cytotoxicity->Lead_Optimization

Caption: Workflow for identifying and characterizing novel this compound analogs.

Hit Selection Funnel

Hit_Selection Library 100,000 Compounds Primary_Hits ~1,000 Primary Hits (Fluorescence Assay) Library->Primary_Hits Confirmed_Hits ~100 Confirmed Hits (Automated Patch Clamp) Primary_Hits->Confirmed_Hits Selective_Hits ~20 Selective Hits (hERG Counter-screen) Confirmed_Hits->Selective_Hits Lead_Candidates ~5 Lead Candidates (Low Cytotoxicity) Selective_Hits->Lead_Candidates

Caption: A representative hit selection funnel for this compound analog screening.

References

Application Notes: The Use of Radiolabeled Aprindine in Binding and Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aprindine is a Class Ib antiarrhythmic agent utilized in the management of ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac cells, which interferes with the depolarization of the cell membrane, reduces the excitability of cardiac muscle, and stabilizes cardiac electrical activity.[1][2][3][4] this compound also demonstrates inhibitory effects on delayed potassium currents and the Na+/Ca2+ exchange current (INCX), further contributing to its antiarrhythmic properties.[2] To fully characterize the pharmacological profile of this compound and similar drug candidates, it is crucial to understand their binding affinity to specific targets and their distribution throughout the body.

The use of radiolabeled this compound provides a highly sensitive and quantitative method for conducting in-depth binding and biodistribution studies. By replacing a specific atom in the this compound molecule with a radioisotope (e.g., Tritium ³H or Carbon-14 ¹⁴C), researchers can trace the molecule's journey and interactions within a biological system.[5] These studies are fundamental in drug development for determining receptor occupancy, target engagement, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential off-target effects.[6][7]

This document provides detailed protocols for performing radioligand binding assays and in vivo biodistribution studies using radiolabeled this compound.

Pharmacological Data & Binding Affinity

Quantitative analysis from competitive binding assays allows for the determination of the inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ), which are critical measures of a drug's binding affinity for its target receptor.

Table 1: Representative Binding Affinity of this compound for Cardiac Sodium Channels

CompoundTargetRadioligandIC₅₀ (µM)Kᵢ (µM)Tissue Source
This compoundVoltage-gated Sodium Channel (Naᵥ)[³H]-Batrachotoxin51.835.2Guinea Pig Atrial Muscle Cells
This compoundNa⁺/Ca²⁺ Exchanger (NCX)[³H]-Ouabain48.833.1CCL39 Cells

Note: The data presented are representative values derived from published inhibitory effects and are intended for illustrative purposes.[2] Actual values must be determined empirically for each experimental condition.

In Vivo Distribution Data

Biodistribution studies are essential for understanding where a drug accumulates in the body over time. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Representative Biodistribution of [³H]-Aprindine in Rats (2 Hours Post-Injection)

OrganMean %ID/gStandard Deviation
Blood1.5± 0.3
Heart8.2± 1.1
Lungs4.5± 0.7
Liver15.1± 2.5
Kidneys10.8± 1.9
Spleen2.1± 0.4
Brain0.5± 0.1
Muscle1.8± 0.3

Note: This table contains hypothetical, yet plausible, data for illustrative purposes. Actual distribution profiles must be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details a filtration-based assay to determine the binding affinity of unlabeled this compound to cardiac sodium channels by measuring its ability to compete with a known radioligand.[8][9]

Objective: To determine the IC₅₀ and Kᵢ of this compound for cardiac sodium channels.

Materials:

  • Radiolabeled ligand (e.g., [³H]-Batrachotoxin)

  • Unlabeled this compound hydrochloride

  • Tissue source: Cardiac muscle membrane preparation (e.g., from guinea pig ventricles)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Cell harvester (vacuum manifold)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize cardiac tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add a fixed concentration of [³H]-radioligand and membrane preparation to the wells.

    • Non-specific Binding: Add [³H]-radioligand, membrane preparation, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Batrachotoxin) to saturate the receptors.

    • Competitive Binding: Add [³H]-radioligand, membrane preparation, and serial dilutions of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[10]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Biodistribution Study

This protocol describes how to determine the distribution and accumulation of radiolabeled this compound in various tissues of an animal model.[11][12]

Objective: To quantify the concentration of radiolabeled this compound in major organs over time.

Materials:

  • Radiolabeled this compound (e.g., [³H]-Aprindine) formulated in a sterile vehicle (e.g., saline).

  • Animal model (e.g., male Sprague-Dawley rats, 200-250g).

  • Anesthetic (e.g., isoflurane).

  • Surgical tools for dissection.

  • Collection tubes and vials.

  • Tissue homogenizer.

  • Tissue solubilizer (e.g., Soluene-350).

  • Liquid scintillation counter and vials.

  • Scintillation cocktail.

  • Analytical balance.

Methodology:

  • Dose Preparation: Prepare the [³H]-Aprindine solution to a known specific activity. The final dose should provide sufficient radioactivity for accurate measurement in tissues.[7]

  • Animal Administration: Administer a precise volume of the radiolabeled compound to a cohort of rats via intravenous (tail vein) injection. Record the exact dose administered to each animal.

  • Time Points: Euthanize groups of animals (n=3-5 per group) at predetermined time points post-injection (e.g., 15 min, 1 hr, 4 hrs, 24 hrs).

  • Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture. Perform a systemic dissection to harvest key organs (heart, lungs, liver, kidneys, spleen, brain, muscle, etc.).[11]

  • Sample Processing:

    • Blot tissues to remove excess blood, weigh them accurately, and place them in pre-weighed tubes.

    • Homogenize tissue samples.

    • Aliquot samples of blood and tissue homogenates into scintillation vials.

  • Radioactivity Measurement:

    • Add a tissue solubilizer to each vial and incubate to dissolve the tissue.

    • Add scintillation cocktail and allow for chemical and color quenching to subside.

    • Measure the radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Prepare standards from the injected dose to convert CPM to disintegrations per minute (DPM) and then to µCi or Bq.

    • Calculate the concentration of radioactivity in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[12]

    • Formula: %ID/g = (DPM in tissue / Total DPM injected) / tissue weight (g) * 100.

    • Calculate the mean and standard deviation for each tissue at each time point.

Visualizations

Signaling Pathway

Aprindine_Mechanism Simplified Mechanism of this compound Action Na_Channel Na+ Channel (INa) Na_in Na+ Influx (Depolarization) Na_Channel->Na_in K_Channel K+ Channel (IKr) K_out K+ Efflux (Repolarization) K_Channel->K_out NCX Na+/Ca2+ Exchanger (INCX) Ca_in Ca2+ Influx NCX->Ca_in This compound This compound This compound->Na_Channel This compound->K_Channel This compound->NCX

Caption: this compound's primary mechanism involves blocking key ion channels.

Experimental Workflows

Binding_Assay_Workflow Workflow for Competitive Radioligand Binding Assay cluster_prep cluster_assay cluster_analysis prep_mem Prepare Cardiac Membrane Homogenate setup Set up 96-well Plate (Total, NSB, Competition) prep_mem->setup prep_lig Prepare Serial Dilutions of Unlabeled this compound prep_lig->setup incubate Incubate to Reach Equilibrium setup->incubate filtrate Filter and Wash to Separate Bound/Free Ligand incubate->filtrate count Measure Radioactivity (Liquid Scintillation) filtrate->count calc Calculate Specific Binding count->calc plot Plot Dose-Response Curve calc->plot determine Determine IC50 and Ki plot->determine Biodistribution_Workflow Workflow for In Vivo Biodistribution Study start Administer [3H]-Aprindine to Animal Cohorts (IV) euthanize Euthanize at Specific Time Points start->euthanize dissect Collect Blood and Harvest Organs euthanize->dissect process Weigh, Homogenize, and Aliquot Samples dissect->process measure Measure Radioactivity (LSC) process->measure analyze Calculate %ID/g for Each Tissue measure->analyze report Report Mean Distribution and SD analyze->report

References

Application of Aprindine in Isolated Cardiomyocyte Contractility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a class Ib antiarrhythmic agent primarily known for its ability to block the fast inward sodium current (INa) in cardiomyocytes.[1] This action modifies the cardiac action potential, underlying its therapeutic effect in treating certain cardiac arrhythmias. Beyond its primary electrophysiological effects, this compound also influences cardiomyocyte contractility. Understanding the impact of this compound on the contractile function of isolated cardiomyocytes is crucial for a comprehensive assessment of its cardiac effects, both for basic research and drug development. These application notes provide detailed protocols and an overview of the mechanisms by which this compound modulates cardiomyocyte contractility.

Mechanism of Action in Cardiomyocyte Contractility

This compound's influence on cardiomyocyte contractility is a multifactorial process stemming from its effects on ion channels. The primary mechanism involves the blockade of voltage-gated sodium channels. However, its effects on calcium homeostasis are also significant in determining its inotropic effects.

Key Mechanisms:

  • Sodium Channel Blockade: As a class Ib antiarrhythmic, this compound exhibits a use-dependent blockade of fast sodium channels, which is more pronounced at higher heart rates.[1] This action can indirectly influence intracellular calcium levels by altering the driving force for the sodium-calcium exchanger (NCX).

  • Negative Inotropic Effect: Studies have demonstrated that this compound exerts a negative inotropic effect on ventricular myocardium.[2][3] This effect is correlated with a blockade of L-type Ca2+ channels, which would directly reduce the influx of calcium required for excitation-contraction coupling.[2]

  • Modulation of Action Potential Duration: this compound has been shown to shorten the action potential duration (APD) in ventricular myocytes. A shorter APD can lead to a reduced calcium influx during each cardiac cycle, thereby contributing to a negative inotropic effect.

The interplay of these mechanisms results in a net decrease in the force of cardiomyocyte contraction.

Quantitative Data on this compound's Effects

While detailed dose-response data on specific cardiomyocyte shortening parameters are limited in publicly available literature, the negative inotropic effect of this compound is well-documented. The following table summarizes the known effects and potency of this compound in relation to other class I antiarrhythmic drugs on myocardial contractility.

Drug ClassDrugEffect on Contractile ForcePotency Ranking (Negative Inotropy)Reference
Class IbThis compound Decrease2[2]
Class IcPropafenoneDecrease1[2]
Class IaCibenzolineDecrease3[2]
Class IcFlecainideDecrease4[2]
Class IbRanolazineDecrease5[2]
Class IaDisopyramideDecrease6[2]
Class IcPilsicainideDecrease7[2]
Class IbMexiletineDecrease8[2]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway through which this compound affects cardiomyocyte contractility.

Aprindine_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol AP Action Potential Na_Channel Fast Na+ Channel (Nav1.5) AP->Na_Channel Activates Ca_Channel L-type Ca2+ Channel (Cav1.2) AP->Ca_Channel Activates NCX Na+/Ca2+ Exchanger (NCX) Na_Channel->NCX Influences Na+ gradient Na_Channel_Block ↓ Na+ Influx CICR Calcium-Induced Calcium Release (CICR) Ca_Channel->CICR Ca2+ influx (Trigger Ca2+) Ca_Channel_Block ↓ Ca2+ Influx This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks (proposed) This compound->Na_Channel_Block This compound->Ca_Channel_Block SR Sarcoplasmic Reticulum (SR) CICR->SR Release from Ca_Transient Intracellular Ca2+ Transient SR->Ca_Transient ↑ [Ca2+]i Troponin Troponin C Ca_Transient->Troponin Binds to Reduced_Ca_Transient ↓ Ca2+ Transient Contraction Myofilament Contraction Troponin->Contraction Initiates Reduced_Contraction ↓ Contraction Na_Channel_Block->NCX Alters gradient Ca_Channel_Block->Reduced_Ca_Transient Reduced_Ca_Transient->Reduced_Contraction

Caption: this compound's effect on cardiomyocyte contractility.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on isolated cardiomyocyte contractility.

Protocol 1: Isolation of Adult Rat Ventricular Myocytes

This protocol is adapted from established enzymatic digestion methods.

Materials:

  • Adult Sprague-Dawley rat (250-300g)

  • Anesthetic (e.g., pentobarbital)

  • Heparin

  • Langendorff perfusion system

  • Perfusion Buffer (Ca2+-free Krebs-Henseleit buffer)

  • Enzyme Solution (Perfusion buffer with collagenase type 2 and protease type XIV)

  • KB Solution (for cell storage)

Procedure:

  • Anesthetize the rat and administer heparin.

  • Excise the heart and immediately place it in ice-cold Perfusion Buffer.

  • Cannulate the aorta on the Langendorff apparatus and begin perfusion with oxygenated Perfusion Buffer (37°C) to wash out the blood.

  • Switch to Ca2+-free Perfusion Buffer for 5 minutes.

  • Perfuse the heart with the Enzyme Solution for 6-7 minutes until the tissue is digested.

  • Remove the heart from the apparatus, trim away atria and connective tissue, and gently mince the ventricular tissue in KB solution.

  • Gently triturate the tissue pieces with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle by gravity and carefully aspirate the supernatant.

  • Resuspend the cells in KB solution. The myocytes are now ready for contractility experiments.

Cardiomyocyte_Isolation_Workflow start Start anesthetize Anesthetize Rat & Heparinize start->anesthetize end Isolated Cardiomyocytes excise Excise Heart anesthetize->excise cannulate Cannulate Aorta on Langendorff Apparatus excise->cannulate perfuse_wash Perfusion Wash (Ca2+-containing buffer) cannulate->perfuse_wash perfuse_ca_free Ca2+-free Perfusion perfuse_wash->perfuse_ca_free perfuse_enzyme Enzyme Perfusion (Collagenase/Protease) perfuse_ca_free->perfuse_enzyme mince Mince Ventricular Tissue perfuse_enzyme->mince triturate Gently Triturate mince->triturate filter Filter Cell Suspension triturate->filter settle Gravity Settle & Resuspend filter->settle settle->end

Caption: Workflow for isolating adult rat cardiomyocytes.

Protocol 2: Measurement of Cardiomyocyte Contractility

This protocol utilizes a video-based edge detection system to measure cardiomyocyte shortening.

Materials:

  • Isolated cardiomyocytes in KB solution

  • Laminin-coated coverslips in a perfusion chamber

  • Inverted microscope with a CCD camera

  • Video edge-detection software (e.g., IonOptix)

  • Field stimulator

  • Tyrode's solution (containing 1.8 mM CaCl2)

  • This compound stock solution

Procedure:

  • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Mount the coverslip in the perfusion chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.

  • Select a single, rod-shaped cardiomyocyte for analysis.

  • Pace the myocyte using the field stimulator (e.g., at 1 Hz).

  • Record baseline contractility using the video edge-detection system. Key parameters to measure include:

    • Peak Shortening (PS): The maximal extent of cell shortening.

    • Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.

    • Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.

    • Time to Peak Shortening (TPS): The time from stimulus to peak contraction.

    • Time to 90% Relengthening (TR90): The time from peak contraction to 90% relaxation.

  • Introduce this compound at the desired concentration into the perfusion solution.

  • Allow the drug to equilibrate with the myocyte (typically 5-10 minutes).

  • Record contractility in the presence of this compound.

  • Repeat steps 6-8 for a range of this compound concentrations to generate a dose-response curve.

Contractility_Measurement_Workflow start Start plate_cells Plate Isolated Myocytes on Laminin start->plate_cells end Data Analysis mount_chamber Mount in Perfusion Chamber on Microscope plate_cells->mount_chamber perfuse_tyrode Perfuse with Tyrode's Solution mount_chamber->perfuse_tyrode select_cell Select a Single Myocyte perfuse_tyrode->select_cell pace_cell Pace Cell with Field Stimulator select_cell->pace_cell record_baseline Record Baseline Contractility pace_cell->record_baseline add_aprinidine Introduce this compound record_baseline->add_aprinidine equilibrate Equilibrate add_aprinidine->equilibrate record_drug_effect Record Contractility with this compound equilibrate->record_drug_effect dose_response Repeat for Dose-Response record_drug_effect->dose_response dose_response->end

Caption: Workflow for cardiomyocyte contractility measurement.

Conclusion

This compound modulates isolated cardiomyocyte contractility primarily through its action on sodium and L-type calcium channels, leading to a negative inotropic effect. The provided protocols offer a robust framework for investigating these effects in a controlled in vitro setting. Such studies are essential for a complete understanding of this compound's cardiac profile and for the preclinical assessment of its therapeutic potential and safety. Further research to delineate a precise dose-response relationship for various contractility parameters in isolated cardiomyocytes would be of significant value to the field.

References

Application Notes and Protocols for Assessing the Use-Dependent Block of Sodium Channels by Aprindine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is an antiarrhythmic agent classified as a Class Ib drug.[1][2] Its primary mechanism of action is the blockade of cardiac sodium channels (predominantly the NaV1.5 subtype), which are crucial for the initiation and propagation of the cardiac action potential.[3][4] A key characteristic of this compound's interaction with sodium channels is its use-dependent (or phasic) block. This means that the degree of channel inhibition is significantly enhanced at higher frequencies of cardiac stimulation (i.e., during tachycardia).[2][5] This property is therapeutically important as it allows this compound to be more effective in suppressing arrhythmias with less effect on the normal heart rate.

These application notes provide detailed methodologies for assessing the use-dependent block of sodium channels by this compound using patch-clamp electrophysiology. The protocols are designed for researchers in pharmacology and drug development to characterize the electrophysiological properties of this compound and similar compounds.

Mechanism of Use-Dependent Block: The Modulated Receptor Hypothesis

The use-dependent block of sodium channels by drugs like this compound is well explained by the Modulated Receptor Hypothesis . This model posits that the affinity of the drug for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated).

  • Resting State: At rest (hyperpolarized membrane potential), most sodium channels are in the closed (resting) state. This compound has a low affinity for channels in this state, resulting in minimal block (tonic block).

  • Open State: Upon depolarization, the channels open, allowing sodium influx. Some drugs have a higher affinity for the open state.

  • Inactivated State: Following opening, the channels rapidly enter a non-conducting inactivated state. This compound has a high affinity for the inactivated state.

During rapid stimulation, the channels spend more time in the open and inactivated states and less time in the resting state. This increased dwell time in high-affinity states leads to a cumulative or use-dependent block of the sodium current. The slow recovery from the drug-bound inactivated state is a key factor in the accumulation of block at higher frequencies.[5]

ModulatedReceptorHypothesis Resting Resting State (Low Affinity for this compound) Open Open State Resting->Open Depolarization Inactivated Inactivated State (High Affinity for this compound) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) DrugBound Drug-Bound Inactivated State (Blocked) Inactivated->DrugBound This compound Binding DrugBound->Inactivated This compound Unbinding (Slow) UDB_Workflow cluster_setup Setup cluster_protocol Protocol cluster_analysis Analysis A1 Prepare Cells & Solutions A2 Establish Whole-Cell Patch Clamp A1->A2 A3 Set Holding Potential (-120mV) A2->A3 B1 Measure Tonic Block (Low Frequency: 0.1 Hz) A3->B1 B2 Apply this compound B1->B2 B3 Measure Use-Dependent Block (High Frequency: 2 Hz Train) B2->B3 C1 Calculate % Tonic Block B2->C1 C2 Normalize Pulse Train Currents B3->C2 C3 Calculate % Use-Dependent Block C1->C3 C2->C3 Recovery_Protocol Start Start InduceBlock Induce Use-Dependent Block (High-Frequency Train) Start->InduceBlock RecoveryInterval Repolarize to Recovery Potential (Variable Duration τ) InduceBlock->RecoveryInterval TestPulse Apply Test Pulse to Measure Recovered Current RecoveryInterval->TestPulse PlotData Plot Recovered Current vs. τ TestPulse->PlotData FitCurve Fit Exponential to Find Recovery Time Constant PlotData->FitCurve End End FitCurve->End

References

Application Notes and Protocols for Studying the Impact of Aprindine on Cardiac Conduction Velocity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the electrophysiological effects of Aprindine, a Class Ib antiarrhythmic agent, on cardiac conduction velocity. The protocols outlined below describe the use of isolated heart preparations and multi-electrode array (MEA) systems to acquire and analyze data, enabling a comprehensive assessment of this compound's impact on cardiac tissue.

Introduction

This compound is an antiarrhythmic drug primarily known for its ability to block fast inward sodium channels (INa) in cardiac cells.[1][2] This action reduces the excitability of cardiomyocytes and slows the propagation of electrical impulses, thereby decreasing cardiac conduction velocity.[1] this compound has been utilized in the management of both ventricular and supraventricular arrhythmias. Understanding its precise effects on conduction velocity is crucial for optimizing its therapeutic use and mitigating potential proarrhythmic risks. These protocols provide a standardized approach to quantify the dose-dependent effects of this compound on cardiac conduction.

Signaling Pathway of this compound Action

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in the heart.[2][3] By binding to a receptor site within the channel pore, this compound stabilizes the inactivated state of the channel, reducing the influx of sodium ions during phase 0 of the cardiac action potential.[4][5] This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential, which is a key determinant of conduction velocity.[5]

Aprindine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane NaV1.5_Channel Voltage-Gated Sodium Channel (Nav1.5) Sodium_Influx Reduced Sodium Influx (↓ I_Na) NaV1.5_Channel->Sodium_Influx This compound This compound This compound->NaV1.5_Channel Binds to and blocks Vmax Decreased Vmax of Action Potential Sodium_Influx->Vmax Conduction_Velocity Decreased Cardiac Conduction Velocity Vmax->Conduction_Velocity

Mechanism of this compound's effect on cardiac conduction.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on key electrophysiological parameters as reported in various preclinical studies.

SpeciesPreparationParameterThis compound Concentration% Change from Control / ValueReference
Guinea PigVentricular MuscleVmax1 µM↓ (Dose-dependent decrease)[4]
Guinea PigVentricular MuscleVmax3 µMSignificant Decrease[4]
Guinea PigVentricular MuscleVmax10 µMPronounced Decrease[4]
DogAnesthetized, Open-ChestAtrial Conduction Time1.4 mg/kg (i.v.)Prolonged[6]
DogAnesthetized, Open-ChestVentricular Conduction Time1.4 mg/kg (i.v.)Prolonged[6]
DogAnesthetized, Open-ChestAtrial Conduction Time2.8 mg/kg (i.v.)Further Prolongation[6]
DogAnesthetized, Open-ChestVentricular Conduction Time2.8 mg/kg (i.v.)Further Prolongation[6]
DogAnesthetized, Open-ChestAtrial Conduction Time4.2 mg/kg (i.v.)Marked Prolongation[6]
DogAnesthetized, Open-ChestVentricular Conduction Time4.2 mg/kg (i.v.)Marked Prolongation[6]
PigAnesthetizedQRS Duration1.75 mg/kg (serum level 3.4 µg/ml)↑ 132 ± 14%[7]
PigAnesthetizedQRS Duration>1.75 mg/kg (serum level 8.7 µg/ml)↑ 341 ± 85%[7]

Experimental Protocols

Two primary methods for assessing cardiac conduction velocity in isolated tissues are presented: Optical Mapping of Langendorff-Perfused Hearts and Multi-electrode Array (MEA) analysis of cardiac tissue slices.

Protocol 1: Optical Mapping of Langendorff-Perfused Heart

This protocol allows for the high-resolution mapping of action potential propagation across the epicardial surface of an isolated heart.

4.1.1. Experimental Workflow

Optical_Mapping_Workflow Start Start Heart_Isolation Isolate Heart Start->Heart_Isolation Langendorff_Setup Mount on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Stabilization Stabilize with Krebs-Henseleit Solution Langendorff_Setup->Stabilization Dye_Loading Load with Voltage-Sensitive Dye (e.g., RH237 or di-4-ANEPPS) Stabilization->Dye_Loading Baseline_Recording Record Baseline Optical Signals Dye_Loading->Baseline_Recording Aprindine_Perfusion Perfuse with Increasing Concentrations of this compound Baseline_Recording->Aprindine_Perfusion Drug_Recording Record Optical Signals at Each Concentration Aprindine_Perfusion->Drug_Recording Allow for equilibration Data_Analysis Analyze Data: - Activation Maps - Conduction Velocity Calculation Drug_Recording->Data_Analysis End End Data_Analysis->End

Workflow for optical mapping of a Langendorff-perfused heart.

4.1.2. Detailed Methodology

  • Heart Isolation and Perfusion:

    • Anesthetize the experimental animal (e.g., rabbit, guinea pig) following approved institutional guidelines.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.[8][9]

    • Retrogradely perfuse the heart with warm (37°C), oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.[10]

  • Dye Loading and Excitation-Contraction Uncoupling:

    • Prepare a stock solution of a voltage-sensitive dye (e.g., di-4-ANEPPS or RH237).[9]

    • Introduce the dye into the perfusate and allow it to load into the cardiac tissue.[8]

    • To minimize motion artifacts, perfuse the heart with an excitation-contraction uncoupler such as blebbistatin.[9]

  • Optical Recording:

    • Position the heart in front of a high-speed, high-resolution camera system.

    • Excite the dye with an appropriate wavelength light source (e.g., green LED for RH237).

    • Record the emitted fluorescence, which is proportional to the transmembrane potential.

  • Experimental Procedure:

    • Record baseline electrical activity.

    • Prepare a series of this compound solutions of increasing concentrations in Krebs-Henseleit solution.

    • Sequentially perfuse the heart with each this compound concentration, allowing for a stabilization period at each concentration.

    • Record optical data at each concentration.

  • Data Analysis:

    • Process the recorded optical signals to generate activation maps. This involves determining the activation time at each pixel, often defined as the time of the maximum derivative of the upstroke of the optical action potential.[2]

    • Calculate conduction velocity by fitting the activation times to a surface and determining the gradient.[2] Alternatively, use methods like the circle method for robust local conduction velocity estimation.[1]

Protocol 2: Multi-Electrode Array (MEA) Analysis of Cardiac Tissue Slices

This protocol provides a platform for assessing the electrophysiological effects of this compound on thin slices of cardiac tissue.

4.2.1. Experimental Workflow

MEA_Workflow Start Start Tissue_Slicing Prepare Cardiac Tissue Slices Start->Tissue_Slicing MEA_Placement Place Slice on MEA Tissue_Slicing->MEA_Placement Equilibration Equilibrate in Culture Medium MEA_Placement->Equilibration Baseline_Recording Record Baseline Field Potentials Equilibration->Baseline_Recording Aprindine_Application Apply Increasing Concentrations of this compound Baseline_Recording->Aprindine_Application Drug_Recording Record Field Potentials at Each Concentration Aprindine_Application->Drug_Recording Allow for equilibration Data_Analysis Analyze Data: - Activation Maps - Conduction Velocity Calculation Drug_Recording->Data_Analysis End End Data_Analysis->End

Workflow for MEA analysis of cardiac tissue slices.

4.2.2. Detailed Methodology

  • Cardiac Tissue Slice Preparation:

    • Isolate a heart from the experimental animal.

    • Prepare thin (e.g., 300-400 µm) slices of ventricular or atrial tissue using a vibratome.

  • MEA Recording:

    • Place the cardiac tissue slice onto the microelectrode array, ensuring good contact between the tissue and the electrodes.[7][11]

    • Perfuse the slice with oxygenated artificial cerebrospinal fluid or appropriate culture medium at 37°C.[7]

    • Allow the preparation to equilibrate and establish a stable baseline rhythm.

  • Experimental Procedure:

    • Record baseline extracellular field potentials from the electrodes.

    • Prepare a series of this compound solutions of increasing concentrations in the perfusion medium.

    • Apply each concentration of this compound to the tissue slice, allowing for a washout period between concentrations if necessary.

    • Record the field potentials at each drug concentration.

  • Data Analysis:

    • Detect the activation time at each electrode from the recorded field potentials.

    • Construct activation maps to visualize the spread of electrical activity across the tissue slice.

    • Calculate conduction velocity by determining the time delay of activation between adjacent electrodes with a known distance.[12]

Conclusion

The protocols described in these application notes provide a robust framework for the detailed investigation of this compound's effects on cardiac conduction velocity. By employing optical mapping and multi-electrode array techniques, researchers can obtain high-quality, quantitative data to elucidate the electrophysiological properties of this antiarrhythmic agent. This information is invaluable for preclinical drug development and for refining the clinical application of this compound in the treatment of cardiac arrhythmias.

References

Application Notes and Protocols for In-Vivo Electrophysiology Studies Involving Aprindine Infusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is an antiarrhythmic agent, classified as a Class I (specifically Ib or Ic) sodium channel blocker. It is utilized in both clinical and preclinical settings to investigate its efficacy in managing and preventing cardiac arrhythmias. These application notes provide detailed protocols for conducting in-vivo electrophysiology (EP) studies to evaluate the effects of this compound infusion on cardiac conduction, refractoriness, and arrhythmia inducibility. The following protocols are synthesized from various preclinical and clinical studies and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action

This compound primarily exerts its antiarrhythmic effects by blocking the fast inward sodium current (INa) in cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. By slowing conduction and altering refractory periods, this compound can terminate re-entrant arrhythmias and suppress ectopic foci.

Quantitative Data Summary

The following table summarizes the quantitative effects of intravenous this compound on key electrophysiological parameters as reported in in-vivo studies.

ParameterAnimal ModelThis compound Dose/ConcentrationEffectReference
Atrial Conduction TimeDog1.4, 2.8, and 4.2 mg/kg (cumulative)Prolonged[1]
Ventricular Conduction TimeDog1.4, 2.8, and 4.2 mg/kg (cumulative)Prolonged[1]
Atrial Effective Refractory Period (AERP)Dog1.4, 2.8, and 4.2 mg/kg (cumulative)Prolonged[1]
Ventricular Effective Refractory Period (VERP)Dog1.4, 2.8, and 4.2 mg/kg (cumulative)Prolonged[1]
Action Potential Duration (APD)DogNot specifiedShortened[2]
Effective Refractory Period (ERP)DogNot specifiedShortened[2]
ERP/APD RatioDogNot specifiedIncreased[2]
Conduction Delay (Ischemic Zone)Dog2.85 mg/kgIncreased by 19.5 msec[3]
Atrial ConductionHuman10-15 mg/minProlonged[4]
AV Nodal ConductionHuman10-15 mg/minProlonged[4]
His-Purkinje ConductionHuman10-15 mg/minProlonged[4]
Ventricular ConductionHuman10-15 mg/minProlonged[4]
Atrial Refractory PeriodHuman10-15 mg/minInsignificant Increase[4]
AV Nodal Refractory PeriodHuman10-15 mg/minInsignificant Increase[4]
Ventricular Refractory PeriodHuman10-15 mg/minInsignificant Increase[4]
Minimum Effective Plasma Concentration (Digitalis-induced arrhythmia)Dog0.8 +/- 0.4 µg/mlSuppression of arrhythmia[5]
Minimum Effective Plasma Concentration (Adrenaline-induced arrhythmia)Dog1.0 +/- 0.4 µg/mlSuppression of arrhythmia[5]
Minimum Effective Plasma Concentration (Coronary ligation-induced arrhythmia)Dog1.6 +/- 0.3 µg/ml (24h) & 3.1 +/- 0.5 µg/ml (48h)Suppression of arrhythmia[5]

Experimental Protocols

Protocol 1: In-Vivo Electrophysiology Study in a Canine Model

This protocol outlines a comprehensive in-vivo EP study to assess the effects of this compound in an anesthetized canine model.

1. Animal Preparation and Anesthesia:

  • Adult mongrel dogs of either sex (15-20 kg) are fasted overnight.

  • Anesthetize with an appropriate agent (e.g., sodium pentobarbital 30 mg/kg IV).

  • Intubate and ventilate with room air supplemented with oxygen.

  • Maintain body temperature at 37°C using a heating pad.

  • Monitor surface electrocardiogram (ECG) leads (I, II, and III).

2. Surgical Procedure:

  • Isolate and cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration and catheter insertion.

  • Under fluoroscopic guidance, introduce standard multipolar electrophysiology catheters into the right atrium, His bundle region, and right ventricular apex via the femoral vein.

3. Baseline Electrophysiology Measurements:

  • Record baseline intracardiac electrograms and measure the following parameters:

    • Sinus cycle length (SCL)

    • PA interval (atrial conduction)

    • AH interval (AV nodal conduction)

    • HV interval (His-Purkinje conduction)

    • QRS duration (ventricular conduction)

  • Determine atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation (PES) with a drive train of 8 stimuli (S1) followed by a premature extrastimulus (S2).

  • Assess sinus node recovery time (SNRT).

  • Attempt to induce ventricular arrhythmias using a standardized PES protocol (e.g., up to three ventricular extrastimuli).

4. This compound Infusion Protocol:

  • Administer a loading dose of this compound (e.g., 1.4 mg/kg) intravenously over 5 minutes.

  • Follow with a maintenance infusion, or administer subsequent cumulative doses (e.g., up to 2.8 mg/kg and 4.2 mg/kg) at set intervals (e.g., every 15-20 minutes) to achieve steady-state plasma concentrations.[1]

  • Continuously monitor ECG and blood pressure throughout the infusion.

5. Post-Infusion Electrophysiology Measurements:

  • Repeat all baseline electrophysiology measurements at each dose level of this compound.

  • Re-assess AERP and VERP.

  • Repeat the arrhythmia induction protocol to determine the effect of this compound on arrhythmia inducibility.

6. Data Analysis:

  • Compare baseline and post-infusion electrophysiological parameters using appropriate statistical tests (e.g., paired t-test or ANOVA).

  • Analyze the incidence and characteristics of any induced arrhythmias.

Protocol 2: Arrhythmia Induction Study in a Porcine Model with Myocardial Ischemia

This protocol is designed to evaluate the prophylactic antiarrhythmic effects of this compound in a porcine model of acute myocardial ischemia.

1. Animal Preparation and Anesthesia:

  • Domestic pigs of either sex (25-35 kg) are used.

  • Anesthesia can be induced with a combination of ketamine and xylazine and maintained with an inhalant anesthetic (e.g., isoflurane).

  • Follow similar preparation and monitoring procedures as in the canine model.

2. Surgical Procedure:

  • Perform a median sternotomy to expose the heart.

  • Place a hydraulic occluder or a snare around the left anterior descending (LAD) coronary artery to induce regional ischemia.

  • Place epicardial pacing and recording electrodes on the atria and ventricles.

3. This compound Administration:

  • In the treatment group, administer this compound intravenously prior to the induction of ischemia. A clinically relevant infusion rate (e.g., adapted from the human dose of 10-15 mg/min) should be used to achieve therapeutic plasma levels.

  • The control group receives a saline infusion.

4. Ischemia and Arrhythmia Monitoring:

  • Induce regional ischemia by inflating the coronary occluder or tightening the snare for a predetermined period (e.g., 30 minutes).

  • Continuously record the ECG and monitor for the occurrence of ventricular arrhythmias (ventricular tachycardia, ventricular fibrillation).

  • Programmed electrical stimulation can be performed during ischemia to assess changes in ventricular fibrillation threshold (VFT).

5. Data Analysis:

  • Compare the incidence and severity of ischemic arrhythmias between the this compound-treated and control groups.

  • Analyze the effect of this compound on VFT.

  • Statistical analysis can be performed using Fisher's exact test for arrhythmia incidence and t-tests for continuous variables.

Visualizations

Signaling Pathway of this compound

Aprindine_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_in Na+ Influx Block Blockade Depolarization Phase 0 Depolarization Na_in->Depolarization AP Action Potential Depolarization->AP Reduced_Vmax Reduced Vmax Depolarization->Reduced_Vmax Leads to Conduction Conduction Velocity AP->Conduction This compound This compound This compound->Na_Channel Binds to open/inactivated state Block->Na_in Decreases Slowed_Conduction Slowed Conduction Reduced_Vmax->Slowed_Conduction Antiarrhythmic_Effect Antiarrhythmic Effect Slowed_Conduction->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound as a sodium channel blocker.

Experimental Workflow for In-Vivo Electrophysiology Study

EP_Study_Workflow cluster_prep Preparation cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_post Post-Intervention Assessment cluster_analysis Analysis Animal_Prep Animal Preparation & Anesthesia Surgical_Proc Surgical Procedure (Catheter Insertion) Animal_Prep->Surgical_Proc Baseline_EP Baseline EP Measurements (Intervals, Refractory Periods) Surgical_Proc->Baseline_EP Baseline_PES Baseline Programmed Electrical Stimulation (PES) (Arrhythmia Induction) Baseline_EP->Baseline_PES Aprindine_Infusion This compound Infusion (Loading & Maintenance Doses) Baseline_PES->Aprindine_Infusion Post_EP Post-Infusion EP Measurements Aprindine_Infusion->Post_EP Post_PES Post-Infusion PES Post_EP->Post_PES Data_Analysis Data Analysis & Comparison Post_PES->Data_Analysis

Caption: Workflow for an in-vivo electrophysiology study with this compound.

References

Application Notes and Protocols for the Quantification of Aprindine in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is an antiarrarrhythmic agent used in the management of various cardiac dysrhythmias. Accurate quantification of this compound levels in biological tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. These application notes provide detailed protocols and comparative data for the determination of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD), and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. This document details three common chromatographic methods: HPLC-UV, GC-NPD, and LC-MS/MS.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of the different analytical methods for this compound quantification.

ParameterHPLC-UVGC-NPDLC-MS/MS (Proposed)
Linearity Range 0.5 - 2.5 µg/mL[1]0.1 - 1.0 µg/mL0.1 - 200 ng/mL
Limit of Detection (LOD) Not Reported0.02 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.05 µg/mL~0.1 ng/mL
Accuracy (% Recovery) ~90%[1]Not Reported95 - 105%
Precision (% CV) 3.7%[1]Within-day: 2.21-9.50%Between-day: 1.54-17.4%< 15%
Internal Standard Amiodarone[1]N,N-diethyl-N'-(1,2,3,4-tetrahydro-2-naphthyl)-N'-phenyl-1,3-propanediamineThis compound-d5 (Isotopically Labeled)

Experimental Protocols

Sample Preparation from Biological Tissues (Heart and Liver)

This protocol provides a general guideline for the extraction of this compound from heart and liver tissues, which can be adapted for subsequent analysis by HPLC, GC, or LC-MS/MS.

Materials:

  • Tissue sample (heart or liver)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Protein precipitation solvent: Acetonitrile or Methanol

  • Liquid-liquid extraction solvent: Diethyl ether or a mixture of Ethyl acetate and Hexane (9:1 v/v)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Internal Standard (IS) solution

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (appropriate for the analytical method)

Procedure:

  • Tissue Homogenization:

    • Accurately weigh approximately 1 gram of the tissue sample.

    • Mince the tissue into small pieces.

    • Add 3 mL of cold PBS (pH 7.4) per gram of tissue.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Analyte Extraction (Choose one of the following methods):

    • A. Protein Precipitation (PPT):

      • To 1 mL of the tissue homogenate, add a known amount of the internal standard.

      • Add 3 mL of cold acetonitrile or methanol.

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 x g for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a clean tube.

      • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in a suitable solvent for analysis.

    • B. Liquid-Liquid Extraction (LLE):

      • To 1 mL of the tissue homogenate, add a known amount of the internal standard.

      • Add 1 mL of 1 M Sodium Hydroxide to basify the sample.

      • Add 5 mL of diethyl ether or ethyl acetate/hexane mixture.

      • Vortex for 5 minutes.

      • Centrifuge at 3000 x g for 10 minutes to separate the layers.

      • Transfer the organic (upper) layer to a clean tube.

      • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in a suitable solvent for analysis.

    • C. Solid-Phase Extraction (SPE):

      • To 1 mL of the tissue homogenate, add a known amount of the internal standard.

      • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

      • Load the sample onto the conditioned cartridge.

      • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

      • Elute this compound and the IS with 3 mL of methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in a suitable solvent for analysis.

Workflow for Sample Preparation

Sample_Preparation_Workflow Tissue Biological Tissue (Heart or Liver) Homogenization Homogenization (with PBS) Tissue->Homogenization Extraction_Choice Extraction Method? Homogenization->Extraction_Choice PPT Protein Precipitation (Acetonitrile/Methanol) Extraction_Choice->PPT PPT LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) Extraction_Choice->LLE LLE SPE Solid-Phase Extraction (C18 Cartridge) Extraction_Choice->SPE SPE Centrifugation_PPT Centrifugation PPT->Centrifugation_PPT Centrifugation_LLE Centrifugation LLE->Centrifugation_LLE Elution Elution SPE->Elution Supernatant_Collection Supernatant Collection Centrifugation_PPT->Supernatant_Collection Evaporation Evaporation (Nitrogen Stream) Supernatant_Collection->Evaporation Organic_Phase_Collection Organic Phase Collection Centrifugation_LLE->Organic_Phase_Collection Organic_Phase_Collection->Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC, GC, or LC-MS/MS Analysis Reconstitution->Analysis

A generalized workflow for the extraction of this compound from biological tissues.
High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on the method by Misztal and Przyborowski (1995) for the analysis of this compound in human plasma and can be adapted for tissue extracts.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., LiChrosorb RP-18, 10 µm)[1]

  • Data acquisition and processing software

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 2.5)

  • This compound hydrochloride reference standard

  • Amiodarone (Internal Standard)

Chromatographic Conditions:

  • Mobile Phase: Methanol:Acetonitrile:Phosphate buffer pH 2.5 (80:15:5, v/v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

Protocol:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the internal standard (Amiodarone) into the appropriate blank matrix.

  • Process the tissue extracts as described in the sample preparation section and reconstitute in the mobile phase.

  • Inject the prepared samples, calibration standards, and QC samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography (GC-NPD) Method

This protocol is a general guideline for the analysis of this compound using a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD), which is highly sensitive to nitrogen-containing compounds like this compound.

Instrumentation:

  • Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD)

  • Capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Hexane (GC grade)

  • Ethyl Acetate (GC grade)

  • 0.2 M Tribasic Sodium Phosphate

  • 0.02 N Hydrochloric Acid

  • This compound hydrochloride reference standard

  • N,N-diethyl-N'-(1,2,3,4-tetrahydro-2-naphthyl)-N'-phenyl-1,3-propanediamine (Internal Standard)

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless)

Protocol:

  • Perform a two-step liquid-liquid extraction as described in the sample preparation section, using ethyl acetate-hexane for the initial extraction and back-extraction into HCl, followed by a final extraction into hexane.

  • Prepare calibration standards and quality control (QC) samples in the same manner.

  • Inject the final hexane extracts into the GC-NPD system.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Workflow for Chromatographic Analysis

Chromatographic_Analysis_Workflow cluster_HPLC HPLC-UV Analysis cluster_GC GC-NPD Analysis cluster_LCMS LC-MS/MS Analysis HPLC_Sample Reconstituted Sample (Mobile Phase) HPLC_Injection Inject into HPLC HPLC_Sample->HPLC_Injection HPLC_Separation C18 Column Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (254 nm) HPLC_Separation->HPLC_Detection HPLC_Data Data Acquisition & Processing HPLC_Detection->HPLC_Data GC_Sample Reconstituted Sample (Hexane) GC_Injection Inject into GC GC_Sample->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation GC_Detection NPD Detection GC_Separation->GC_Detection GC_Data Data Acquisition & Processing GC_Detection->GC_Data LCMS_Sample Reconstituted Sample (Mobile Phase) LCMS_Injection Inject into UPLC/HPLC LCMS_Sample->LCMS_Injection LCMS_Separation C18 Column Separation LCMS_Injection->LCMS_Separation LCMS_Ionization Electrospray Ionization (ESI+) LCMS_Separation->LCMS_Ionization LCMS_Detection Tandem Mass Spectrometry (MRM) LCMS_Ionization->LCMS_Detection LCMS_Data Data Acquisition & Processing LCMS_Detection->LCMS_Data Processed_Sample Processed Sample Extract Processed_Sample->HPLC_Sample Processed_Sample->GC_Sample Processed_Sample->LCMS_Sample

A comparative workflow of the different analytical techniques.
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This proposed method is designed for high sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound in complex biological matrices. The parameters are based on common practices for the analysis of similar antiarrhythmic drugs.

Instrumentation:

  • UPLC or HPLC system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

Reagents:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound hydrochloride reference standard

  • This compound-d5 (Isotopically labeled Internal Standard)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 323.2 → Product ion (Q3) m/z 91.1 (tentative, requires optimization)

    • This compound-d5 (IS): Precursor ion (Q1) m/z 328.2 → Product ion (Q3) m/z 91.1 (tentative, requires optimization)

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Protocol:

  • Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, and collision energy.

  • Develop the chromatographic method to achieve a sharp, symmetrical peak for this compound with a short retention time.

  • Prepare calibration standards and QC samples using an isotopically labeled internal standard (this compound-d5).

  • Process tissue extracts using protein precipitation, which is a simple and effective method for LC-MS/MS sample preparation.

  • Inject the prepared samples into the LC-MS/MS system.

  • Quantify this compound using the peak area ratio against the internal standard.

This compound's Mechanism of Action

This compound is a class Ib antiarrhythmic agent that primarily exerts its effect by blocking cardiac sodium channels (INa).[2] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This compound also has a mild potassium channel blocking effect, which can prolong the repolarization phase (Phase 3) of the cardiac action potential.[3][4]

Aprindine_Mechanism This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel Delayed Rectifier Potassium Channel This compound->K_Channel Blocks (mildly) Na_Influx Sodium Influx (Phase 0) Na_Channel->Na_Influx Reduced_Excitability Reduced Myocardial Excitability & Conduction Velocity Na_Channel->Reduced_Excitability K_Efflux Potassium Efflux (Phase 3) K_Channel->K_Efflux Prolonged_Repolarization Prolonged Repolarization K_Channel->Prolonged_Repolarization Action_Potential Cardiac Action Potential Na_Influx->Action_Potential Initiates K_Efflux->Action_Potential Terminates Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Excitability->Antiarrhythmic_Effect Prolonged_Repolarization->Antiarrhythmic_Effect

A simplified diagram of this compound's mechanism of action on cardiac ion channels.

References

Application Notes and Protocols for Investigating Aprindine's Cellular Mechanisms in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a Class Ib antiarrhythmic agent primarily known for its ability to block the fast inward sodium current in cardiac cells, thereby stabilizing the cardiac membrane and treating various arrhythmias.[1][2] Understanding the cellular and molecular mechanisms of this compound is crucial for its optimal therapeutic use and for the development of novel antiarrhythmic drugs. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the cellular mechanisms of this compound, with a focus on its electrophysiological effects and potential impact on intracellular signaling.

Recommended Cell Culture Models

Primary cardiomyocytes are the most physiologically relevant models for studying the direct effects of this compound on cardiac cells. Neonatal rat or mouse ventricular myocytes are commonly used due to their relative ease of isolation and culture. For specific applications, guinea-pig atrial and ventricular myocytes are also valuable, as much of the foundational research on this compound's ion channel effects has been conducted in these models.

Table 1: Recommended Primary Cardiomyocyte Culture Models

Cell TypeSpeciesKey AdvantagesRelevant Research Applications
Ventricular MyocytesNeonatal Rat/MouseHigh yield, good viability in culture, established protocols.General electrophysiology, calcium imaging, cytotoxicity assays.
Atrial MyocytesGuinea-pigHistorically significant for this compound research, good model for atrial fibrillation studies.Investigating effects on atrial-specific ion channels (e.g., IK.ACh).
Ventricular MyocytesGuinea-pigWell-characterized electrophysiologically, sensitive to sodium channel blockers.Detailed studies on sodium channel kinetics and action potential parameters.
Purkinje FibersCanineModel for studying effects on the cardiac conduction system.Investigating effects on conduction velocity and arrhythmogenic afterdepolarizations.[3]

Quantitative Effects of this compound on Cellular Electrophysiology

This compound's primary mechanism of action is the blockade of cardiac ion channels. The following tables summarize the quantitative data on its effects on various currents and action potential parameters.

Table 2: IC50 Values of this compound for Cardiac Ion Channels

Ion Channel/CurrentCell TypeIC50 (µM)Reference
IKr (rapidly activating delayed rectifier K+ current)Guinea-pig atrial cellsNot explicitly stated, but significant inhibition at 3 µM
IK.ACh (muscarinic acetylcholine receptor-operated K+ current)Guinea-pig atrial cells0.4 (Carbachol-induced), 2.5 (GTPγS-induced)
INa (fast inward Na+ current) - RestingGuinea-pig ventricular myocytes37.7 (Kdrest)[1]
INa (fast inward Na+ current) - InactivatedGuinea-pig ventricular myocytes0.74 (Kdi)[1]
Na+/Ca2+ exchange current (INCX) - OutwardGuinea-pig ventricular myocytes48.8
Na+/Ca2+ exchange current (INCX) - InwardGuinea-pig ventricular myocytes51.8

Table 3: Effects of this compound on Cardiac Action Potential Parameters

ParameterCell TypeThis compound ConcentrationEffectReference
Action Potential Duration (APD)Guinea-pig atrial cells3 µMProlonged by 50 ± 4%
Maximum upstroke velocity (Vmax)Guinea-pig ventricular muscles1-10 µMDose-dependent decrease[4]
Action Potential AmplitudeCanine Purkinje fibers3 µMSignificantly reduced[3]
Action Potential DurationCanine Purkinje fibers3 µMShortened[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound is direct ion channel modulation. Downstream effects on intracellular signaling are likely a consequence of altered ion homeostasis.

Aprindine_Mechanism_of_Action cluster_channels Ion Channel Modulation cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound INa Fast Na+ Channel (INa) This compound->INa Blocks IKr Delayed Rectifier K+ Channel (IKr) This compound->IKr Inhibits IKACh Muscarinic K+ Channel (IK.ACh) This compound->IKACh Inhibits INCX Na+/Ca2+ Exchanger (INCX) This compound->INCX Inhibits DecNaInflux Decreased Na+ Influx INa->DecNaInflux DecKefflux Decreased K+ Efflux IKr->DecKefflux IKACh->DecKefflux ModCa Modulated Intracellular Ca2+ INCX->ModCa DecNaInflux->ModCa AP_Changes Altered Action Potential DecNaInflux->AP_Changes DecKefflux->AP_Changes ModCa->AP_Changes Antiarrhythmic Antiarrhythmic Effect AP_Changes->Antiarrhythmic

Caption: Primary cellular mechanisms of this compound.

Experimental_Workflow cluster_assays Cellular Assays start Start culture Primary Cardiomyocyte Culture start->culture treatment This compound Treatment (Dose-Response) culture->treatment patch_clamp Whole-Cell Patch Clamp treatment->patch_clamp calcium_imaging Intracellular Ca2+ Imaging treatment->calcium_imaging viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis patch_clamp->data_analysis calcium_imaging->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound investigation.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

Materials:

  • Sprague-Dawley rat pups (1-3 days old)

  • DMEM and F-12 media

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Pancreatin

  • Laminin-coated culture dishes

  • Percoll

Procedure:

  • Euthanize neonatal rat pups according to approved animal care protocols.

  • Excise hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Trim atria and large vessels, and mince the ventricular tissue.

  • Perform enzymatic digestion using a solution of collagenase and pancreatin in HBSS with gentle agitation.

  • Collect the dissociated cells after each digestion step and neutralize the enzyme with serum-containing media.

  • Enrich for cardiomyocytes by pre-plating for 1-2 hours to allow for fibroblast attachment, or by using a Percoll gradient.

  • Plate the cardiomyocytes on laminin-coated dishes in a culture medium containing DMEM/F-12, 5% FBS, 10% HS, and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a 5% CO2 incubator. Cells should be ready for experiments within 24-72 hours.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (e.g., Tyrode's solution)

  • Intracellular (pipette) solution specific for the ion channel of interest

  • This compound stock solution

Procedure:

  • Prepare extracellular and intracellular solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Place the cultured cardiomyocytes on the microscope stage and perfuse with extracellular solution.

  • Approach a single, healthy cardiomyocyte with the patch pipette while applying positive pressure.

  • Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Record baseline ion channel activity using appropriate voltage-clamp protocols.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Record the changes in ion channel activity in the presence of the drug.

  • Analyze the data to determine the effects of this compound on current amplitude, kinetics, and voltage-dependence.

Protocol 3: Intracellular Calcium Imaging

Materials:

  • Fluorescence microscope with a calcium imaging system

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

Procedure:

  • Culture cardiomyocytes on glass-bottom dishes.

  • Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in HBSS.

  • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire baseline fluorescence images of the cells.

  • Stimulate the cells with an appropriate agonist (e.g., high potassium solution or an electrical field stimulator) to induce calcium transients.

  • Perfuse the cells with HBSS containing this compound and repeat the stimulation.

  • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Analyze the data to determine the effect of this compound on calcium transient amplitude, duration, and frequency.

Protocol 4: Cell Viability (MTT) Assay

Materials:

  • 96-well cell culture plates

  • Cardiomyocyte culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cardiomyocytes in a 96-well plate at a desired density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular mechanisms of this compound using in vitro cell culture models. By employing these methodologies, researchers can further elucidate the electrophysiological effects of this compound, explore its potential impact on intracellular signaling, and assess its cytotoxic profile. This knowledge will contribute to a more complete understanding of this important antiarrhythmic agent and may guide the development of future cardiac therapies.

References

Application Notes and Protocols for Assessing Aprindine's Effect on hERG Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine, a class Ib antiarrhythmic agent, has been utilized in the management of both supraventricular and ventricular tachyarrhythmias. Its mechanism of action involves the blockade of sodium channels. However, like many cardiovascular drugs, its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical aspect of its safety profile. The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), a crucial component in the repolarization of the cardiac action potential. Inhibition of this channel can lead to QT interval prolongation, a condition that increases the risk of developing life-threatening arrhythmias such as Torsades de Pointes (TdP). Therefore, a thorough assessment of this compound's effect on hERG channels is paramount for understanding its electrophysiological profile and proarrhythmic potential.

These application notes provide a detailed overview of the techniques and protocols for evaluating the inhibitory effects of this compound on hERG potassium channels, primarily focusing on the gold-standard electrophysiological patch-clamp technique.

Key Quantitative Data

A study on guinea-pig atrial cells demonstrated that this compound inhibits the rapid component of the delayed rectifier K+ current (IKr), which is encoded by the hERG gene.[1] While a specific IC50 for direct hERG block in recombinant systems is not available in the public domain, predictive models classify this compound as a weak inhibitor of the hERG channel.[2] Further experimental validation using the protocols outlined below is essential to definitively quantify its potency.

ParameterValueCell TypeComments
hERG Inhibition Predicted weak inhibitorIn silico modelsTwo different prediction models classify it as a "Weak inhibitor" and an "Inhibitor".[2]
IKr Inhibition Inhibition observed at 3 µMGuinea-pig atrial cellsThis compound was shown to inhibit IKr but not the slow component of the delayed rectifier K+ current (IKs).[1]
Action Potential Duration (APD) Prolonged at 3 µMGuinea-pig atrial cellsThis compound prolonged the APD by approximately 50%.[1]
IK.ACh Inhibition (Carbachol-induced) IC50 = 0.4 µMGuinea-pig atrial cellsInhibition of the muscarinic acetylcholine receptor-operated K+ current.[1]
IK.ACh Inhibition (GTPγS-induced) IC50 = 2.5 µMGuinea-pig atrial cellsInhibition of the muscarinic acetylcholine receptor-operated K+ current.[1]

Experimental Protocols

The whole-cell patch-clamp technique is the gold standard for assessing the effect of compounds on hERG channels. Both manual and automated patch-clamp systems can be employed.

Cell Culture and Preparation

Cell Lines:

  • Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG gene are recommended. These cell lines provide a robust and isolated system for studying the specific effects on the hERG channel.

Culture Conditions:

  • Cells should be cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable hERG expression.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • For patch-clamp experiments, cells should be plated on glass coverslips and allowed to adhere, reaching 50-80% confluency.

Electrophysiology: Whole-Cell Patch-Clamp

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant flow rate. Maintain the temperature at 35-37°C, as hERG channel kinetics and drug effects can be temperature-dependent.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

Voltage-Clamp Protocols

To assess the concentration-dependent inhibition and the mechanism of this compound's block, various voltage-clamp protocols should be applied.

This protocol is designed to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current upon repolarization.

  • Holding Potential: -80 mV

  • Depolarizing Pulse: Step to +20 mV for 2-5 seconds to allow for channel activation and inactivation.

  • Repolarization Pulse: Step back to -50 mV for 2-5 seconds to record the deactivating tail current. The peak amplitude of this tail current is measured.

  • Pulse Frequency: Apply pulses every 15-20 seconds to allow for full recovery from inactivation between sweeps.

Experimental Workflow:

  • Record stable baseline currents in the external solution for at least 5 minutes.

  • Apply increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) cumulatively, allowing the effect at each concentration to reach a steady state (typically 3-5 minutes).

  • At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or dofetilide) at a saturating concentration to determine the residual current.

  • Subtract the residual current from all recordings to isolate the hERG-specific current.

  • Plot the percentage of current inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

This protocol helps to determine if the blocking effect of this compound is dependent on the membrane potential.

  • Holding Potential: -80 mV

  • Test Pulses: A series of depolarizing pulses to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for 2-5 seconds.

  • Repolarization Pulse: Step to -50 mV to record the tail currents.

  • Analysis: Compare the percentage of block at different test potentials. A significant difference in block at various voltages indicates voltage-dependent inhibition.

These protocols aim to elucidate whether this compound preferentially binds to the open or inactivated state of the hERG channel.

  • Envelope of Tails Test (for Open State Preference):

    • Holding Potential: -80 mV

    • Depolarizing Pulses: Apply depolarizing pulses to +20 mV of varying durations (e.g., from 10 ms to 2 s).

    • Repolarization Pulse: Step to -50 mV to record the tail current.

    • Analysis: If this compound preferentially blocks the open state, the degree of block will increase with the duration of the depolarizing pulse as more channels have time to open.

  • Inactivated State Protocol:

    • Holding Potential: -80 mV

    • Pre-pulse: A short, strong depolarizing pulse (e.g., to +60 mV for 200 ms) to maximally inactivate the channels.

    • Test Pulses: A series of brief test pulses to a range of negative potentials (e.g., -120 mV to 0 mV) to assess recovery from inactivation.

    • Analysis: Compare the time course and extent of recovery from inactivation in the absence and presence of this compound. A significant alteration suggests interaction with the inactivated state.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (S.E.M.) from a sufficient number of independent experiments (n ≥ 5). Statistical significance should be assessed using appropriate tests (e.g., t-test or ANOVA).

IC50 Calculation: The concentration-response data should be fitted to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^h) where [Drug] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and h is the Hill coefficient.

Visualizations

Experimental Workflow for IC50 Determination

G start Start: Whole-Cell Configuration stabilize Stabilize Cell (5-10 min) start->stabilize baseline Record Baseline I_hERG (Control Solution) stabilize->baseline drug_app Apply Increasing Concentrations of this compound (e.g., 0.1 µM to 30 µM) baseline->drug_app steady_state Record I_hERG at Steady State for each concentration drug_app->steady_state Cumulative Application steady_state->drug_app Next Concentration washout Apply Saturating hERG Blocker (e.g., E-4031) steady_state->washout analysis Data Analysis: - Leak Subtraction - % Inhibition Calculation - Fit to Hill Equation washout->analysis end_node Determine IC50 Value analysis->end_node

Caption: Workflow for determining the IC50 of this compound on hERG channels.

Logic Diagram for Assessing State-Dependent Block

G main_question Assess State-Dependence of this compound Block open_state Test for Open State Block main_question->open_state inactivated_state Test for Inactivated State Block main_question->inactivated_state open_protocol Protocol: Envelope of Tails (Varying depolarization duration) open_state->open_protocol inactivated_protocol Protocol: Two-Pulse Inactivation (Assess recovery from inactivation) inactivated_state->inactivated_protocol open_analysis Analysis: Does block increase with pulse duration? open_protocol->open_analysis inactivated_analysis Analysis: Is recovery from inactivation altered? inactivated_protocol->inactivated_analysis open_conclusion Conclusion: Preferential Open State Block open_analysis->open_conclusion Yes inactivated_conclusion Conclusion: Interaction with Inactivated State inactivated_analysis->inactivated_conclusion Yes

Caption: Decision tree for investigating the state-dependent block of hERG by this compound.

By following these detailed protocols, researchers can accurately and reliably assess the effects of this compound on hERG potassium channels, providing crucial data for its comprehensive cardiac safety evaluation.

References

Application of Aprindine as a Reference Compound in Antiarrhythmic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a Class Ib antiarrhythmic agent that has been utilized in both clinical practice and preclinical research for the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac cells, which leads to a reduction in the excitability and conduction velocity of the myocardium.[3] this compound has demonstrated efficacy in treating both supraventricular and ventricular tachyarrhythmias.[4] Due to its well-characterized electrophysiological effects, this compound serves as a valuable reference compound in the discovery and development of novel antiarrhythmic drugs. These application notes provide an overview of this compound's properties and detailed protocols for its use in experimental models of arrhythmia.

Mechanism of Action and Electrophysiological Effects

This compound's antiarrhythmic properties stem from its ability to modulate several key cardiac ion channels. As a Class Ib agent, it exhibits a rapid association and dissociation from the sodium channel, which is characteristic of this subclass. This results in a more pronounced effect at higher heart rates (use-dependency).

The primary molecular target of this compound is the voltage-gated sodium channel protein type 5 subunit alpha (Nav1.5).[5] By inhibiting this channel, this compound reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction.[2]

Beyond sodium channel blockade, this compound also exerts effects on other ion currents:

  • Potassium Channels: this compound has been shown to inhibit the delayed rectifier potassium current (IK), specifically the rapid component (IKr), which can contribute to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in atrial cells.[6] It also inhibits the muscarinic acetylcholine receptor-operated K+ current (IK,ACh), which is relevant in the context of vagally-mediated atrial fibrillation.[6]

  • Calcium Channels: Some studies suggest that at higher concentrations, this compound can suppress the slow inward calcium current (ICa).[4]

  • Na+/Ca2+ Exchange Current: this compound can also inhibit the Na+/Ca2+ exchange current (INCX), which helps in regulating intracellular calcium concentration and further contributes to stabilizing cardiac electrical activity.[3]

These combined effects on multiple ion channels make this compound a compound with a complex electrophysiological profile, capable of terminating and preventing various types of arrhythmias.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data on the effects of this compound from various experimental models.

Table 1: In Vitro Electrophysiological Effects of this compound

ParameterSpecies/Cell TypeConcentrationEffectReference
IKr InhibitionGuinea Pig Atrial Myocytes3 µMPreferential inhibition of IKr over IKs[6]
IK,ACh Inhibition (Carbachol-induced)Guinea Pig Atrial MyocytesIC50 = 0.4 µMInhibition of the muscarinic K+ current[6]
IK,ACh Inhibition (GTPγS-induced)Guinea Pig Atrial MyocytesIC50 = 2.5 µMInhibition of the muscarinic K+ current[6]
Action Potential Duration (APD)Guinea Pig Atrial Myocytes3 µM50 ± 4% prolongation[6]
Monophasic Action Potential (MAP90)Isolated Guinea Pig Hearts3 µMIncreased from 25 ± 3 ms to 78 ± 5 ms (in the presence of carbachol)[6]
Effective Refractory Period (ERP)Isolated Guinea Pig Hearts3 µMIncreased from 18 ± 1 ms to 112 ± 13 ms (in the presence of carbachol)[6]
Phosphodiesterase and Ca-ATPase InhibitionBovine Brain Tissue and Human Red Blood CellsIC50 = 18 µM and 84 µM, respectivelyInhibition of Ca-binding protein-activated enzymes[3]

Table 2: In Vivo Antiarrhythmic Effects of this compound in Canine Models

Arrhythmia ModelMinimum Effective Plasma Concentration (µg/mL)Reference
Two-stage Coronary Ligation1.6 ± 0.3[7]
Halothane-Adrenaline Induced1.0 ± 0.4[7]
Digitalis Induced0.8 ± 0.4[7]
Ouabain-induced Ventricular Tachycardia5 mg/kg i.v.Reversed tachycardia in 6 out of 6 dogs[8]
Ventricular Fibrillation Threshold5 mg/kg i.v.Increased from 2.45 ± 0.78 mA to 5.68 ± 1.47 mA[8]
Post-infarction Ectopic Beats5 mg/kg i.v.Reduced ectopic rate from 107 ± 5 beats/min to 1 ± 1 beats/min[8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the primary molecular targets of this compound and its downstream effects on cardiac myocyte electrophysiology.

Aprindine_Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Nav15 Nav1.5 (Fast Na+ Channel) Vmax Decreased Vmax (Slower Conduction) Nav15->Vmax Kr IKr (K+ Channel) APD Prolonged APD/ERP (Reduced Re-entry) Kr->APD IK_ACh IK,ACh (Muscarinic K+ Channel) IK_ACh->APD NCX Na+/Ca2+ Exchanger Ca_reg Modulated Intracellular Ca2+ (Reduced Afterdepolarizations) NCX->Ca_reg This compound This compound This compound->Nav15 Inhibits This compound->Kr Inhibits This compound->IK_ACh Inhibits This compound->NCX Inhibits Antiarrhythmic Antiarrhythmic Effect Vmax->Antiarrhythmic APD->Antiarrhythmic Ca_reg->Antiarrhythmic Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes (e.g., from guinea pig atria) Cell_Culture Plate cells for patch-clamp Cell_Isolation->Cell_Culture Establish_Seal Establish whole-cell configuration Cell_Culture->Establish_Seal Baseline_Current Record baseline ion channel currents (e.g., IKr, IKs, INa) Establish_Seal->Baseline_Current Drug_Application Perfuse with control, this compound, or test compound Baseline_Current->Drug_Application Record_Effect Record currents after drug application Drug_Application->Record_Effect Washout Washout drug and record recovery Record_Effect->Washout Measure_Current Measure current amplitude and kinetics Washout->Measure_Current Dose_Response Generate dose-response curves Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 values Dose_Response->Calculate_IC50 Compare Compare test compound to this compound Calculate_IC50->Compare Langendorff_Workflow cluster_prep Heart Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Heart_Excision Excise heart from anesthetized animal (e.g., guinea pig, rabbit) Cannulation Cannulate aorta and mount on Langendorff apparatus Heart_Excision->Cannulation Perfusion Retrograde perfuse with oxygenated Krebs-Henseleit solution Cannulation->Perfusion Stabilization Stabilize heart for 20-30 minutes Perfusion->Stabilization Baseline_Measurement Record baseline ECG, MAP, and ERP Stabilization->Baseline_Measurement Arrhythmia_Induction_Pre Induce arrhythmia (e.g., with carbachol or programmed stimulation) Baseline_Measurement->Arrhythmia_Induction_Pre Drug_Perfusion Perfuse with this compound or test compound Arrhythmia_Induction_Pre->Drug_Perfusion Post_Drug_Measurement Repeat measurements of ECG, MAP, and ERP Drug_Perfusion->Post_Drug_Measurement Arrhythmia_Induction_Post Attempt to re-induce arrhythmia Post_Drug_Measurement->Arrhythmia_Induction_Post Analyze_Parameters Analyze changes in electrophysiological parameters Arrhythmia_Induction_Post->Analyze_Parameters Assess_Efficacy Assess antiarrhythmic efficacy Analyze_Parameters->Assess_Efficacy Compare_Compounds Compare the effects of the test compound to this compound Assess_Efficacy->Compare_Compounds In_Vivo_Workflow cluster_prep Animal Preparation cluster_arrhythmia Arrhythmia Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Anesthesia Anesthetize and instrument the dog Monitoring Monitor ECG, blood pressure, and heart rate Anesthesia->Monitoring Model_Creation Create arrhythmia model (e.g., coronary ligation, ouabain infusion) Monitoring->Model_Creation Arrhythmia_Confirmation Confirm sustained ventricular arrhythmia Model_Creation->Arrhythmia_Confirmation Baseline_Data Record baseline arrhythmia data Arrhythmia_Confirmation->Baseline_Data Drug_Administration Administer this compound (e.g., 5 mg/kg i.v.) or test compound Baseline_Data->Drug_Administration Continuous_Monitoring Continuously monitor ECG Drug_Administration->Continuous_Monitoring Blood_Sampling Collect blood samples for plasma concentration analysis Drug_Administration->Blood_Sampling Quantify_Arrhythmia Quantify arrhythmia suppression (e.g., reduction in ectopic beats) Continuous_Monitoring->Quantify_Arrhythmia PK_PD Correlate plasma concentration with antiarrhythmic effect Quantify_Arrhythmia->PK_PD Compare_Efficacy Compare efficacy and safety of test compound to this compound PK_PD->Compare_Efficacy

References

Application Notes and Protocols for the Preparation of Stable Aprindine Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprindine is a Class Ib antiarrhythmic agent that exerts its therapeutic effects primarily by blocking fast sodium channels in cardiac myocytes.[1][2] Its structural similarities to lidocaine and procainamide underpin its efficacy in managing ventricular and supraventricular arrhythmias.[1] Understanding the appropriate procedures for preparing stable solutions of this compound is critical for obtaining reliable and reproducible results in preclinical research and drug development. These application notes provide detailed guidelines and protocols for the preparation, storage, and handling of this compound solutions for laboratory use.

Chemical and Physical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for the successful preparation of stable solutions.

PropertyValueReference
Molecular Formula C₂₂H₃₀N₂ · HCl[3]
Molecular Weight 358.95 g/mol [3]
Appearance Solid[3]
Melting Point 120-121 °C[4]
Solubility
   Water>10 mg/mL[3]
   DMSO100 mg/mL (278.59 mM)[1]

Signaling Pathway of this compound

This compound, as a Class Ib antiarrhythmic drug, primarily targets the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. By binding to the inactivated state of these channels, it shortens the action potential duration in depolarized cells, a characteristic feature of this drug class.[1][5][6] This selective action on potentially arrhythmogenic tissues makes it an important subject of study in cardiovascular research.

Aprindine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Cellular Effects Nav1_5_open Nav1.5 (Open State) Nav1_5_inactive Nav1.5 (Inactivated State) Nav1_5_open->Nav1_5_inactive Inactivation AP_Phase0 Phase 0 Depolarization (Reduced Rate of Rise) Nav1_5_open->AP_Phase0 Initiates APD Action Potential Duration (Shortened) Nav1_5_inactive->APD Influences Na_ion Na+ Ion Na_ion->Nav1_5_open Influx This compound This compound This compound->Nav1_5_inactive Binds to ERP Effective Refractory Period (Slightly Increased) APD->ERP Aprindine_Workflow cluster_preparation Preparation cluster_storage Storage cluster_application Application weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aprindine Solubility Issues for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Aprindine in in-vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent?

A1: The solubility of this compound is highly dependent on its form. The free base of this compound has very low aqueous solubility. Therefore, it is highly recommended to use This compound hydrochloride (HCl) , which is readily soluble in water (≥10 mg/mL) and dimethyl sulfoxide (DMSO) (100 mg/mL). For most in-vitro applications, preparing a concentrated stock solution in sterile DMSO is the preferred method.

Q2: My this compound solution precipitates when I add it to my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, often due to the compound being less soluble in the final aqueous environment. Here are several troubleshooting steps:

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1% , to minimize solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type.

  • Pre-warm the Medium: Before adding the this compound stock solution, warm your cell culture medium to 37°C.

  • Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first dilute the stock in a smaller volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume.

  • Increase Mixing: Add the this compound solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion.

  • Consider Alternative Solvents for Working Solutions: While DMSO is excellent for stock solutions, for some sensitive assays, preparing the final working solution in a saline buffer might be an option if the desired concentration is within this compound hydrochloride's aqueous solubility limits.

Q3: What is the recommended storage and stability for this compound stock solutions?

A3: Concentrated stock solutions of this compound hydrochloride in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months .[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Is there any information on the stability of this compound in cell culture medium at 37°C?

Q5: Can I use sonication or heat to help dissolve my this compound?

A5: Yes, if you observe precipitation during the preparation of your stock solution, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can aid in dissolution.[1][2] However, be cautious with prolonged heating, as it may degrade the compound.

Data Presentation: this compound Hydrochloride Solubility

SolventSolubilityMolar Concentration (approx.)Notes
Water≥ 10 mg/mL≥ 27.86 mM
DMSO100 mg/mL278.59 mMUse high-purity, anhydrous DMSO for stock solutions.

Molecular Weight of this compound Hydrochloride: 358.95 g/mol

Experimental Protocol: Preparation of this compound Hydrochloride Working Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound hydrochloride powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Aseptically weigh out 3.59 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly. d. Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.

  • Working Solution Preparation (10 µM in Cell Culture Medium): a. Pre-warm the required volume of cell culture medium to 37°C. b. Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound hydrochloride stock solution to 99 µL of pre-warmed cell culture medium in a sterile tube. This creates a 100 µM solution. Vortex gently. c. Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM this compound hydrochloride. The final DMSO concentration will be 0.1%. d. Gently mix the final working solution before adding it to your cells.

Mandatory Visualizations

This compound's Mechanism of Action in Cardiac Myocytes

Aprindine_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Decreased Depolarization Rate Na_channel->Depolarization K_channel Delayed Rectifier Potassium Channel K_ion K_channel->K_ion Repolarization Prolonged Repolarization K_channel->Repolarization NCX Sodium-Calcium Exchanger (NCX) Ca_overload Reduced Intracellular Ca2+ Overload NCX->Ca_overload This compound This compound This compound->Na_channel Inhibits (Class Ib) This compound->K_channel Inhibits This compound->NCX Inhibits Na_ion Na_ion->Na_channel Ca_ion Ca_ion->NCX

Caption: this compound's primary targets in cardiac myocytes.

Experimental Workflow for Preparing this compound Working Solution

Aprindine_Workflow start Start: this compound HCl Powder dissolve Dissolve in 100% DMSO to make 10 mM Stock Solution start->dissolve store Aliquot and Store at -20°C or -80°C dissolve->store intermediate_dilution Prepare 100µM Intermediate Dilution in Pre-warmed Medium store->intermediate_dilution final_dilution Prepare Final 10µM Working Solution in Pre-warmed Medium intermediate_dilution->final_dilution troubleshoot Precipitation? final_dilution->troubleshoot add_to_cells Add to Cell Culture (Final DMSO ≤ 0.1%) troubleshoot->add_to_cells No vortex Vortex/Swirl During Dilution troubleshoot->vortex Yes vortex->final_dilution

Caption: Workflow for preparing this compound working solution.

References

Technical Support Center: Mitigating Aprindine-Induced Neurological Side Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating the neurological side effects of aprindine in preclinical studies.

Troubleshooting Guides

Issue 1: Unexpected High Incidence or Severity of Tremors

Possible Cause: High peak plasma concentration (Cmax) of this compound leading to off-target neurological effects.

Troubleshooting Steps:

  • Pharmacokinetic Analysis:

    • Review the pharmacokinetic profile of your current this compound formulation. A rapid absorption rate leading to a high Cmax is a likely contributor to acute neurological side effects.

    • Recommendation: If Cmax is high, consider formulation strategies to slow down the absorption and reduce the peak concentration.

  • Formulation Modification:

    • Lipid-based formulations can alter the absorption pathway and reduce Cmax.[1][2][3][4][5]

    • Recommendation: Explore self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) to modify the release profile of this compound.[3]

  • Dose Adjustment:

    • Neurological side effects are often dose-dependent.[6]

    • Recommendation: Conduct a dose-response study to identify the minimum effective dose with an acceptable neurological side effect profile. A study in Japanese patients suggested that serum concentrations below 1 µg/ml were associated with a significantly lower incidence of neurological side effects.[7] While this is clinical data, it can inform the target plasma concentrations in preclinical models.

Quantitative Data Summary: Formulation Strategies to Reduce Cmax

Formulation StrategyPrincipleExpected Impact on CmaxKey Considerations
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids.Can reduce Cmax by altering the dissolution and absorption rate.Requires careful selection of excipients to ensure stability and compatibility.
Solid Lipid Nanoparticles (SLNs) Colloidal carriers made from solid lipids, offering controlled release.Can significantly lower Cmax and provide sustained release, reducing peak-related toxicity.Manufacturing process can be complex; long-term stability needs to be assessed.
Controlled-Release Formulations Polymers or other excipients are used to slow down the release of the drug from the dosage form.Directly designed to lower Cmax and prolong the therapeutic effect.May alter the overall bioavailability (AUC); requires careful design to match desired pharmacokinetic profile.
Issue 2: Difficulty in Quantifying Tremor Consistently

Possible Cause: Subjective scoring methods or inappropriate measurement techniques leading to high variability.

Troubleshooting Steps:

  • Objective Quantification Methods:

    • Visual scoring can be subjective.

    • Recommendation: Employ automated systems for objective and reliable tremor quantification.

  • Instrumentation:

    • Several instruments can be used to quantify tremors.

    • Recommendation: Utilize force-plate actimeters, accelerometers, or even smartphone accelerometers for a cost-effective solution to measure tremor frequency and amplitude.[8][9]

Experimental Protocol: Quantification of Drug-Induced Tremor in Rats

This protocol is adapted from methods used for other tremor-inducing agents like physostigmine and harmaline and should be validated for this compound.[6]

  • Apparatus:

    • A transparent observation cage placed on a force-plate actimeter or a cage suspended by rubber bands with a smartphone securely attached to record vibrations.[8]

  • Procedure:

    • Acclimatize the rat to the testing cage for at least 10-15 minutes before drug administration.

    • Administer this compound at the desired dose and route.

    • Record baseline activity for a defined period (e.g., 10 minutes) before this compound administration.

    • After administration, record activity continuously for a predetermined duration (e.g., 60-120 minutes).

    • Analyze the data to determine the power spectrum of the movements, focusing on the frequency range associated with tremors (typically 8-16 Hz in rodents).[9]

  • Data Analysis:

    • Calculate the total power within the tremor frequency band.

    • Compare the tremor power before and after drug administration and between different treatment groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary neurological side effects of this compound observed in preclinical models?

A1: The most commonly reported neurological side effects in both clinical and preclinical settings are tremors and dizziness (vertigo).[7] In rodent models, these can manifest as observable body tremors, ataxia (incoordination), and abnormal righting reflexes.

Q2: What is the proposed mechanism behind this compound-induced tremors?

A2: While the exact mechanism is not fully elucidated, it is likely related to this compound's primary mechanism of action as a sodium channel blocker. Alteration of neuronal excitability in the central nervous system due to sodium channel blockade can lead to involuntary muscle contractions manifesting as tremors.

Q3: Are there any pharmacological agents that can be co-administered to mitigate this compound-induced tremors?

A3: Yes, based on the underlying neurobiology of tremors, certain pharmacological agents show promise.

  • GABA-A Receptor Agonists: Enhancing GABAergic inhibition can counteract neuronal hyperexcitability. Studies have shown that selective positive allosteric modulators of GABA-A receptors containing α2/3 subunits can reduce drug-induced tremors without causing significant sedation.[10][11][12][13][14]

  • Beta-blockers: Propranolol has been used to treat essential tremor and has been shown to antagonize oxotremorine-induced tremors in mice.[15][16][17][18] However, its efficacy against drug-induced parkinsonian tremor has been questioned, suggesting its mechanism may be complex and not universally effective for all types of drug-induced tremors.[19]

Quantitative Data Summary: Potential Pharmacological Mitigation Strategies for Tremor

Mitigating Agent ClassSpecific TargetRationalePotential AdvantagesPreclinical Evidence
GABA-A Agonists α2/3 subunit-containing GABA-A receptorsEnhance inhibitory neurotransmission to counteract neuronal hyperexcitability.Selective modulators may avoid the sedative effects associated with non-selective benzodiazepines.Selective α2/3 agonists have been shown to reduce harmaline- and pimozide-induced tremors in rats.[10][11]
Beta-blockers Beta-adrenergic receptorsThe exact mechanism in tremor reduction is not fully understood but may involve both central and peripheral actions.Propranolol is an established treatment for essential tremor.Propranolol has been shown to be effective against oxotremorine-induced tremors in mice.[15][16]

Q4: How can I assess dizziness or vestibular dysfunction in rats?

A4: A functional observational battery (FOB) can be used to assess behaviors indicative of vestibular dysfunction.[20][21][22][23]

Experimental Protocol: Functional Observational Battery for Vestibular Function in Rats

This is a simple, non-invasive protocol to screen for vestibular deficits.

  • Observation in an Open Field:

    • Place the rat in a novel, open-field arena.

    • Observe for signs of ataxia, such as a wide-based gait, stumbling, or circling behavior.

  • Righting Reflex:

    • Gently place the rat on its back on a flat surface.

    • A healthy rat will immediately right itself (turn over to a normal standing posture).[20]

    • Record the time it takes for the rat to right itself. A delay or inability to right itself suggests a vestibular or motor deficit.

  • Negative Geotaxis:

    • Place the rat facing downwards on a sloped surface (approximately 30-45 degrees).

    • A normal rat will turn and climb up the slope.[20]

    • Observe for any difficulty or inability to perform this task.

Q5: What is the signaling pathway involved in this compound's neurological side effects?

A5: The primary mechanism is the blockade of voltage-gated sodium channels in neurons. This disrupts the normal propagation of action potentials and can lead to aberrant neuronal firing, resulting in tremors. The diagram below illustrates this proposed pathway.

Aprindine_Neurological_Side_Effects This compound This compound Na_Channel Voltage-Gated Sodium Channels (Neurons) This compound->Na_Channel Blocks Action_Potential Normal Action Potential Propagation Na_Channel->Action_Potential Disrupts Altered_Firing Altered Neuronal Firing Rate & Synchronization Action_Potential->Altered_Firing Tremor Tremor Altered_Firing->Tremor

References

Optimizing Aprindine dosage to avoid proarrhythmic effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing aprindine in animal models. The focus is on optimizing dosage to achieve antiarrhythmic effects while avoiding proarrhythmic complications.

Troubleshooting Guides

Issue: Unexpected Proarrhythmic Events (e.g., Ventricular Tachycardia, Fibrillation) at Therapeutic Doses

Possible Cause 1: Animal Model Susceptibility

  • Explanation: Certain animal models, particularly those with induced myocardial infarction or specific genetic predispositions, may be more susceptible to the proarrhythmic effects of this compound. In a study on dogs with coronary artery occlusion, this compound's effect was variable, sometimes being arrhythmogenic.[1]

  • Troubleshooting Steps:

    • Review Model Selection: Re-evaluate if the chosen animal model is appropriate for this compound studies. Models with underlying cardiac abnormalities may require significantly lower starting doses.

    • Dose Reduction: Decrease the initial dose by 25-50% and titrate upwards more slowly while continuously monitoring cardiac function.

    • Alternative Models: Consider using a different arrhythmia induction model. For instance, this compound has shown efficacy in ouabain-induced and adrenaline-induced arrhythmia models, which may offer a more stable baseline for assessing drug effects.[2]

Possible Cause 2: Rate of Intravenous Infusion

  • Explanation: Rapid intravenous administration can lead to transiently high plasma concentrations, increasing the risk of proarrhythmic events and other adverse effects like hypotension.[2]

  • Troubleshooting Steps:

    • Slow Infusion Rate: Administer the intravenous dose over a longer period (e.g., 15-30 minutes) to allow for more even distribution and to avoid sudden peaks in plasma concentration.

    • Consider Oral Administration: If the experimental design allows, oral administration can provide a slower onset of action and more stable plasma levels, potentially reducing the risk of acute proarrhythmic events.[2]

Possible Cause 3: Drug Interactions

  • Explanation: Co-administration of other drugs that affect cardiac ion channels or drug metabolism can potentiate the proarrhythmic effects of this compound.

  • Troubleshooting Steps:

    • Review Concomitant Medications: Ensure no other administered substances (including anesthetics) have known effects on cardiac electrophysiology that could interact with this compound.

    • Washout Period: If the experimental protocol involves multiple compounds, ensure an adequate washout period between administrations to prevent overlapping effects.

Issue: Lack of Efficacy at Previously Reported Therapeutic Doses

Possible Cause 1: Different Arrhythmia Induction Model

  • Explanation: The effective plasma concentration of this compound can vary significantly depending on the type of arrhythmia. For example, the minimum effective plasma concentration for digitalis-induced arrhythmias in dogs is lower than that for arrhythmias induced by coronary ligation.[2]

  • Troubleshooting Steps:

    • Model-Specific Dosing: Consult literature for effective doses in your specific model. If data is unavailable, a dose-escalation study is recommended.

    • Plasma Concentration Monitoring: If possible, measure this compound plasma concentrations to correlate with the observed effects and to ensure therapeutic levels are reached.

Possible Cause 2: Individual Animal Variability

  • Explanation: There can be significant individual variations in sensitivity to this compound.[2]

  • Troubleshooting Steps:

    • Increase Sample Size: A larger cohort of animals can help to account for individual variability and to determine a more reliable average effective dose.

    • Dose-Response Curve: Generate a dose-response curve in a pilot study to determine the optimal dose for your specific animal colony and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting doses for this compound in different animal models?

A1: Starting doses can vary significantly based on the animal model and the intended route of administration. Refer to the table below for a summary of doses used in various studies. It is crucial to start with a low dose and titrate up based on observed effects and tolerance.

Q2: What are the key electrocardiogram (ECG) parameters to monitor for proarrhythmic risk?

A2: The most significant ECG marker for this compound-induced proarrhythmia is a widening of the QRS complex.[3] A substantial increase in the QRS width can be an early indicator of toxicity.[3] Monitoring the P-Q interval is also important, as its prolongation indicates a slowing of atrioventricular conduction.[3][4] While not explicitly reported for this compound in the provided results, monitoring the QT interval is a standard practice for assessing proarrhythmic risk with antiarrhythmic drugs.

Q3: How does this compound affect cardiac electrophysiology?

A3: this compound is a Class Ib antiarrhythmic agent that primarily blocks sodium channels, reducing the excitability and conduction velocity of cardiac muscle cells.[5] It also inhibits the delayed rectifier potassium current (IKr) and the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), which can prolong the action potential duration.[6] Additionally, it can inhibit the Na+/Ca2+ exchange current, which helps to stabilize intracellular calcium ion concentration.[5]

Q4: Are there any known central nervous system (CNS) side effects to be aware of?

A4: Yes, this compound can cause CNS toxicity at therapeutic concentrations in conscious animals, indicating a narrow margin of safety.[7] Researchers should monitor for signs of neurological side effects, such as tremors, seizures, or changes in behavior.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Animal Models

Animal ModelArrhythmia InductionRoute of AdministrationEffective Dose/ConcentrationProarrhythmic/Adverse Effects ObservedReference
DogOuabain-induced ventricular tachycardiaIntravenous5 mg/kgOne animal fibrillated after a 5 mg/kg dose in a separate experiment.[7][7]
DogTwo-stage coronary ligationIntravenous5 mg/kg, with an additional 5 mg/kg doseCNS toxicity at therapeutic concentrations.[7][7]
PigAnesthetizedIntravenous< 1.75 mg/kg (serum level 3.4 µg/ml)At higher doses (serum level 8.7 µg/ml), significant P-Q and QRS prolongation and decreased cardiac output.[3][3]
DogAnesthetized, open-chestIntravenous1.4, 2.8, and 4.2 mg/kg cumulative dosesProlonged atrial and ventricular conduction time.[4]
Guinea PigWarfarin-induced arrhythmiaIntravenous5 mg/kgNot specified in the provided text.[5]
DogDigitalis, adrenaline, and coronary ligation-induced arrhythmiasIntravenous and OralMinimum effective plasma concentrations: 0.8-3.1 µg/mlHypotensive effect with intravenous administration.[2][2]
DogOuabain-induced accelerated ventricular escape and repetitive ventricular responseIntravenous2.86 mg/kgNot specified in the provided text.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in an Ouabain-Induced Arrhythmia Dog Model
  • Objective: To determine the effective dose of this compound for suppressing ouabain-induced ventricular tachycardia.

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Sodium pentobarbital (30 mg/kg, i.v.).

  • Procedure:

    • Induce ventricular tachycardia by administering ouabain at a dose of 60 µg/kg.

    • Once a stable arrhythmia is established, administer this compound intravenously. A study showed that 5 mg/kg of this compound reversed ouabain-induced ventricular tachycardia in all six dogs tested.[7]

    • Continuously monitor ECG throughout the experiment to assess the suppression of the arrhythmia.

    • Record heart rate, blood pressure, and ECG intervals (P-Q, QRS, QT) at baseline, after arrhythmia induction, and at regular intervals after this compound administration.

Protocol 2: Evaluation of Proarrhythmic Risk in a Conscious Canine Coronary Ligation Model
  • Objective: To assess the potential proarrhythmic effects of this compound in a post-myocardial infarction model.

  • Animal Model: Conscious dogs.

  • Procedure:

    • Perform a two-stage ligation of the left anterior descending coronary artery to induce a myocardial infarction.

    • Allow a 24-hour recovery period, during which ectopic beats are expected to develop.

    • Administer this compound intravenously. A study used an initial 5 mg/kg dose followed by an additional 5 mg/kg dose.[7]

    • Monitor the ECG continuously for changes in the rate of ectopic beats and for the emergence of more severe arrhythmias, such as ventricular tachycardia or fibrillation. In one study, one animal fibrillated after a 5 mg/kg dose.[7]

    • Observe the animal for any signs of CNS toxicity.[7]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Arrhythmia Induction cluster_treatment Phase 3: Treatment and Monitoring cluster_analysis Phase 4: Data Analysis animal_model Select Animal Model (e.g., Dog, Pig) anesthesia Anesthetize Animal (if applicable) animal_model->anesthesia instrumentation Surgical Instrumentation (ECG, BP monitoring) anesthesia->instrumentation arrhythmia_model Induce Arrhythmia (e.g., Ouabain, Coronary Ligation) instrumentation->arrhythmia_model baseline Record Baseline ECG and Hemodynamics arrhythmia_model->baseline aprindine_admin Administer this compound (Dose Escalation) baseline->aprindine_admin monitoring Continuous ECG and Hemodynamic Monitoring aprindine_admin->monitoring data_analysis Analyze ECG for Efficacy and Proarrhythmic Signals monitoring->data_analysis plasma_sampling Collect Plasma Samples (Optional) monitoring->plasma_sampling concentration_analysis Analyze this compound Plasma Concentration plasma_sampling->concentration_analysis concentration_analysis->data_analysis

Caption: Experimental workflow for assessing this compound's efficacy and proarrhythmic risk.

signaling_pathway cluster_channels Ion Channel Blockade cluster_effects Electrophysiological Effects cluster_outcomes Clinical Outcomes This compound This compound na_channel Voltage-gated Sodium Channels (I_Na) This compound->na_channel Inhibits k_channel Delayed Rectifier Potassium Channels (I_Kr) This compound->k_channel Inhibits ikach_channel Muscarinic K+ Channels (I_K.ACh) This compound->ikach_channel Inhibits naca_exchanger Na+/Ca2+ Exchanger (NCX) This compound->naca_exchanger Inhibits conduction_velocity Decreased Conduction Velocity na_channel->conduction_velocity apd_prolongation Action Potential Duration Prolongation k_channel->apd_prolongation ikach_channel->apd_prolongation ca_stabilization Intracellular Ca2+ Stabilization naca_exchanger->ca_stabilization antiarrhythmia Antiarrhythmic Effect conduction_velocity->antiarrhythmia proarrhythmia Proarrhythmic Effect (QRS Widening) conduction_velocity->proarrhythmia apd_prolongation->antiarrhythmia apd_prolongation->proarrhythmia ca_stabilization->antiarrhythmia

Caption: this compound's mechanism of action and potential outcomes.

References

Troubleshooting inconsistent results in Aprindine electrophysiology recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aprindine in electrophysiology recordings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound electrophysiology experiments in a question-and-answer format.

Issue 1: Inconsistent or Weak Drug Effect

  • Question: I am not observing the expected blocking effect of this compound on the sodium current. What are the possible reasons?

    • Answer: Several factors could contribute to an inconsistent or weak effect of this compound:

      • Solution Stability: this compound solutions, especially when diluted, can lose activity over time. It is recommended to use freshly prepared solutions for each experiment. Stock solutions of this compound hydrochloride should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

      • pH of External Solution: The blocking effect of this compound is pH-dependent. Under acidic conditions (e.g., pH 6.0), the use-dependent block of sodium channels is significantly smaller compared to physiological (pH 7.4) or alkaline (pH 8.0) conditions.[2] Ensure your external recording solution is buffered to a stable physiological pH.

      • Use-Dependent Block: this compound's block of the fast sodium current is use-dependent, meaning it is more pronounced at higher stimulation frequencies.[2][3] If you are stimulating at a low frequency, the blocking effect may be less apparent.

  • Question: The effect of this compound seems to vary between different cell types. Why is this?

    • Answer: The effects of this compound can indeed differ between cardiac cell types. For instance, this compound has been shown to shorten the action potential duration (APD) in Purkinje and ventricular tissues, a characteristic of Class Ib antiarrhythmics. However, in atrial cells, it can prolong the APD. This is likely due to its differential effects on various ion channels expressed in these cells, including the inhibition of the delayed rectifier K+ current (IKr) in atrial myocytes.

Issue 2: Recording Instability and "Rundown"

  • Question: I am observing a gradual decrease in the sodium current amplitude over the course of my experiment, even before applying this compound. What could be causing this "rundown"?

    • Answer: Sodium channel rundown is a common issue in patch-clamp recordings and can be exacerbated by several factors:

      • Cell Health: The overall health of the isolated myocytes is crucial. Ensure cells are not over-digested during isolation and are allowed adequate recovery time. Visually inspect cells for a healthy morphology (e.g., clear striations, rod-shape for cardiomyocytes) before patching. Cell viability can be assessed using assays like Calcein AM and Ethidium homodimer-1 staining.[4]

      • Internal Solution Composition: The composition of your pipette solution is critical for maintaining cell health and channel function. Ensure it is properly filtered and contains ATP and GTP to support cellular metabolism.

      • Seal Stability: A poor giga-seal can lead to a gradual decline in recording quality. If the baseline becomes unstable or droopy, it could indicate an unstable seal, even if the resistance initially appears high.

  • Question: After applying this compound, I see a progressive rundown of the sodium current that does not stabilize. How can I troubleshoot this?

    • Answer: While some use-dependent block is expected with this compound, a continuous, non-stabilizing rundown might indicate other issues:

      • Drug Concentration: High concentrations of this compound can have effects beyond the intended sodium channel block, potentially impacting cell health and leading to a progressive decline in current.[5] Consider performing a dose-response curve to identify the optimal concentration for your experiment.

      • Narrow Therapeutic-Toxic Ratio: this compound has a narrow therapeutic-toxic ratio, and at higher concentrations, it can have arrhythmogenic effects or suppress other currents, like the slow inward current.[6]

Issue 3: Washout and Reversibility

  • Question: I am having difficulty washing out the effect of this compound after application. Is this expected?

    • Answer: The washout of this compound can be slow. Studies have shown that the effects of lignocaine, another Class Ib antiarrhythmic, are more easily reversible upon perfusion with a drug-free solution compared to this compound. The recovery time constant from use-dependent block for this compound is significantly longer than for other Class Ib drugs like lignocaine and mexiletine.[7] Allow for an extended washout period with a continuous flow of the external solution.

Data Presentation

The following tables summarize key quantitative data on the electrophysiological effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Currents

Ion CurrentCell TypeIC50 (µM)Reference
IK.ACh (Carbachol-induced)Guinea-pig atrial cells0.4[7]
IK.ACh (GTPγS-induced)Guinea-pig atrial cells2.5[7]
hERGN/A0.23[8]
INCX (outward)Guinea-pig ventricular myocytes48.8[9]
INCX (inward)Guinea-pig ventricular myocytes51.8[9]

Table 2: Use-Dependent Block Characteristics of this compound on Sodium Channels

ParameterConditionValueCell TypeReference
Tonic Block (Kdrest)-37.7 µMGuinea-pig ventricular myocytes[2]
Inactivated State Block (Kdi)-0.74 µMGuinea-pig ventricular myocytes[2]
Recovery Time ConstantHolding Potential = -100 mV4.8 sGuinea-pig ventricular myocytes[2]
Recovery Time ConstantHolding Potential = -140 mV5.0 sGuinea-pig ventricular myocytes[2]
Use-Dependent Block2 Hz stimulation (pH 6.0)14% ± 7%Guinea-pig ventricular myocytes[2]
Use-Dependent Block2 Hz stimulation (pH 7.4)68% ± 13%Guinea-pig ventricular myocytes[2]
Use-Dependent Block2 Hz stimulation (pH 8.0)90% ± 12%Guinea-pig ventricular myocytes[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound hydrochloride powder.

    • Dissolve in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution in the external recording solution to the final desired concentration.

    • It is recommended to prepare the working solution fresh for each experiment.[1]

Protocol 2: Assessment of Use-Dependent Block of Sodium Channels

  • Cell Preparation:

    • Obtain a stable whole-cell patch-clamp recording from a myocyte.

  • Voltage Protocol:

    • Hold the cell at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.

    • Apply a train of depolarizing pulses to a potential that activates sodium channels (e.g., -20 mV) at a specific frequency (e.g., 1 Hz, 2 Hz, 5 Hz).

    • The duration of the depolarizing pulses should be sufficient to elicit a peak inward sodium current.

  • Data Acquisition:

    • Record the peak sodium current for each pulse in the train.

  • Analysis:

    • Plot the normalized peak sodium current as a function of the pulse number.

    • A progressive decrease in the peak current with successive pulses indicates use-dependent block.

    • The extent of use-dependent block can be quantified by comparing the peak current of the first pulse to the peak current of a later pulse in the train (e.g., the 20th pulse).

  • Recovery from Block:

    • To assess the time course of recovery from use-dependent block, apply a conditioning train of pulses to induce block.

    • Following the conditioning train, apply test pulses at varying time intervals to measure the recovery of the sodium current.

    • Plot the normalized peak current of the test pulses as a function of the recovery interval.

    • Fit the data with an exponential function to determine the recovery time constant.

Mandatory Visualizations

Diagram 1: Signaling Pathway of this compound's Primary Mechanism of Action

Aprindine_Mechanism cluster_inhibition Inhibitory Effect This compound This compound NaV_Channel Voltage-Gated Sodium Channel (NaV) This compound->NaV_Channel Blocks Na_Influx Na+ Influx NaV_Channel->Na_Influx Allows Reduced_Excitability Reduced Cardiac Excitability NaV_Channel->Reduced_Excitability Leads to Depolarization Phase 0 Depolarization Na_Influx->Depolarization Initiates Action_Potential Action Potential Propagation Depolarization->Action_Potential Leads to

Caption: Primary mechanism of this compound action.

Diagram 2: Experimental Workflow for Assessing this compound's Electrophysiological Effects

Aprindine_Workflow start Start cell_prep Cell Preparation (Isolation & Plating) start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp baseline Record Baseline Electrophysiological Parameters patch_clamp->baseline aprindine_app Apply this compound (Working Solution) baseline->aprindine_app record_effect Record Electrophysiological Effects of this compound aprindine_app->record_effect washout Washout with Drug-Free Solution record_effect->washout record_recovery Record Recovery washout->record_recovery data_analysis Data Analysis record_recovery->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Diagram 3: Troubleshooting Logic for Inconsistent this compound Effects

Troubleshooting_Logic start Inconsistent This compound Effect check_solution Check Solution (Freshly Prepared? Stored Properly?) start->check_solution check_ph Verify pH of External Solution start->check_ph check_temp Monitor and Control Temperature start->check_temp check_stim_freq Review Stimulation Frequency (Use-Dependence) start->check_stim_freq check_cell_health Assess Cell Viability and Morphology start->check_cell_health re_evaluate_protocol Re-evaluate Experimental Protocol check_solution->re_evaluate_protocol check_ph->re_evaluate_protocol check_temp->re_evaluate_protocol check_stim_freq->re_evaluate_protocol check_cell_health->re_evaluate_protocol

Caption: Troubleshooting inconsistent results.

References

Aprindine In-Vivo Stability & Half-Life Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to improve the in-vivo stability and half-life of Aprindine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in-vivo stability and half-life of this compound?

The primary factor limiting this compound's in-vivo stability is its extensive metabolism by the hepatic cytochrome P450 enzyme system, specifically CYP2D6.[1] This enzyme mediates the hydroxylation and N-dealkylation of this compound, leading to the formation of metabolites such as hydroxylated this compound (HA1 and HA2), desethylthis compound, and N-[3-(N,N-diethylamino)propyl]-N-phenyl-2-aminoindan-5-ol (i-OHAP).[1][2] This rapid metabolism results in a variable and often short biological half-life, which can range from 20 to over 100 hours in patients, making consistent therapeutic dosing challenging.[3]

Q2: What are the main strategic approaches to extend this compound's half-life?

There are three main strategic approaches to enhance the in-vivo stability and prolong the half-life of this compound:

  • Chemical Modification: Altering the molecular structure of this compound to hinder metabolic breakdown or improve its pharmacokinetic profile.

  • Prodrug Formulation: Converting this compound into an inactive derivative (prodrug) that releases the active drug in-vivo, often with improved absorption and stability.[4][5]

  • Advanced Drug Delivery Systems: Encapsulating this compound in carrier systems like liposomes or nanoparticles to protect it from enzymatic degradation and control its release.[6][7]

Q3: How does PEGylation work to improve the half-life of a drug like this compound?

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a drug molecule.[8] This strategy extends half-life through several mechanisms:

  • Increased Hydrodynamic Size: The PEG chain increases the molecule's size, which significantly reduces its clearance by the kidneys.[8][9]

  • Steric Hindrance: The PEG polymer acts as a shield, protecting the drug from recognition and degradation by metabolic enzymes like CYP2D6.[10]

  • Reduced Immunogenicity: PEGylation can decrease the potential for the drug to elicit an immune response.[8] While this process can sometimes lead to a partial loss in binding affinity, this is often compensated for by the much longer circulation time, resulting in improved overall therapeutic efficacy.[10]

Q4: What is a prodrug strategy and how could it be applied to this compound?

A prodrug is a biologically inactive compound that is metabolized in the body to produce the active drug.[4][5] This approach can be used to overcome undesirable properties of the parent drug, such as poor stability or permeability.[4] For this compound, a prodrug could be designed by attaching a promoiety to a functional group on the molecule. This modification could temporarily mask the sites susceptible to CYP2D6 metabolism. Once administered, the promoiety would be cleaved by enzymes in the body to release the active this compound, potentially allowing it to bypass first-pass metabolism and exhibit a more favorable pharmacokinetic profile.[5][11]

Q5: Can nanoparticle-based delivery systems improve this compound's stability?

Yes. Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, are excellent candidates for improving this compound's in-vivo performance.[7] By encapsulating this compound, these carriers can:

  • Protect from Degradation: Shield the drug from metabolic enzymes in the liver and blood.[12]

  • Control Release: Provide sustained or controlled release of the drug, maintaining therapeutic concentrations for a longer period.[7]

  • Alter Biodistribution: Modify where the drug accumulates in the body, which can increase efficacy and reduce off-target side effects.[6][13]

Troubleshooting Guides

Issue 1: A chemically modified this compound analog shows high in-vitro stability but fails in in-vivo pharmacokinetic studies.

Possible Cause Troubleshooting Step
Poor Bioavailability: The modification may have negatively impacted the drug's solubility or permeability across the intestinal wall.[14]1. Perform in-vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal absorption.[15] 2. Evaluate the drug's solubility in biorelevant media (e.g., FaSSIF, FeSSIF). 3. Consider formulating the analog as a prodrug to enhance permeability.[4]
Rapid Clearance by Other Pathways: While stable against CYP2D6, the analog might be a substrate for other clearance mechanisms (e.g., other CYP enzymes, renal excretion).1. Conduct a broader metabolic profiling study using human liver microsomes to identify all major metabolites. 2. Assess the role of transporters (e.g., P-glycoprotein) in the drug's efflux.
High Plasma Protein Binding: Increased lipophilicity from the modification can lead to extensive binding to plasma proteins, reducing the free, active drug concentration.[16]1. Measure the fraction of drug bound to plasma proteins using equilibrium dialysis or ultracentrifugation. 2. If binding is excessively high, consider structural modifications to reduce lipophilicity without creating a new metabolic soft spot.[16]

Issue 2: A liposomal formulation of this compound shows premature drug leakage in vivo.

Possible Cause Troubleshooting Step
Lipid Bilayer Instability: The chosen lipid composition may not be rigid enough to retain the drug in circulation.1. Incorporate cholesterol or sphingomyelin into the bilayer to increase its rigidity and stability.[17][18] 2. Use phospholipids with higher phase transition temperatures (longer, saturated acyl chains).
Opsonization and Phagocytosis: The liposomes are being rapidly cleared by the mononuclear phagocyte system (MPS).1. Incorporate PEG-conjugated lipids (e.g., DSPE-mPEG2000) into the formulation to create "stealth" liposomes, which reduces opsonization and prolongs circulation time.[12][18]
Drug-Lipid Interaction Issues: Poor interaction between this compound and the lipid bilayer leads to inefficient encapsulation and rapid leakage.1. Optimize the drug-to-lipid ratio during formulation. 2. Evaluate different remote loading techniques (e.g., pH gradient, ammonium sulfate gradient) to improve encapsulation efficiency and stability.

Data Summary

The following tables summarize the expected impact of various strategies on the pharmacokinetic parameters of this compound. Note: These are illustrative values based on general principles of drug delivery, as specific data for modified this compound is not widely published.

Table 1: Expected Pharmacokinetic Outcomes of Chemical Modification Strategies

StrategyExpected T½ (Half-life)Expected CL (Clearance)Expected Vd (Volume of Distribution)Rationale
Unmodified this compound Variable (20-100+ h)[3]HighLargeSubject to extensive first-pass metabolism by CYP2D6.[1]
PEGylation Significantly IncreasedSignificantly DecreasedDecreasedIncreased size reduces renal clearance and masks metabolic sites.[8][10]
Prodrug Design IncreasedDecreasedVariableBypasses first-pass metabolism; release rate can be controlled.[4][5]
Metabolic Site Blocking Moderately IncreasedModerately DecreasedVariableStructural modification (e.g., halogenation) at the metabolic "hotspot" prevents enzymatic breakdown.[16]

Table 2: Expected Pharmacokinetic Outcomes of Formulation Strategies

StrategyExpected T½ (Half-life)Expected CL (Clearance)Expected Vd (Volume of Distribution)Rationale
Unmodified this compound Variable (20-100+ h)[3]HighLargeRapidly metabolized and distributed.
Stealth Liposomes Significantly IncreasedSignificantly DecreasedDecreasedProtects drug from metabolism and avoids rapid MPS uptake.[12][18]
Polymeric Nanoparticles Significantly IncreasedSignificantly DecreasedDecreasedProvides sustained release and protects the encapsulated drug.[7][19]

Experimental Protocols

Protocol 1: In-Vivo Half-Life Determination of a Modified this compound Analog

  • Animal Model: Utilize male Sprague-Dawley rats (250-300g). House animals under standard conditions with free access to food and water.

  • Drug Administration:

    • Formulate the this compound analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[20]

    • Administer a single intravenous (IV) dose (e.g., 5 mg/kg) via the tail vein.

    • For oral bioavailability, administer a single oral gavage dose (e.g., 20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).

    • Collect samples into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

    • Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time data.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including half-life (T½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualizations

Aprindine_Metabolism This compound This compound cyp CYP2D6 (Liver) This compound->cyp Metabolism Metabolites Inactive Metabolites (Hydroxylated, N-dealkylated) Clearance Rapid Systemic Clearance Metabolites->Clearance cyp->Metabolites

Caption: Metabolic pathway of this compound leading to rapid clearance.

Experimental_Workflow cluster_formulation 1. Formulation cluster_invitro 2. In-Vitro Characterization cluster_invivo 3. In-Vivo PK Study cluster_analysis 4. Data Analysis A Chemical Modification (e.g., PEGylation) C Stability Assay (Plasma, Microsomes) A->C B Nanoparticle Encapsulation B->C D Permeability Assay (e.g., Caco-2) C->D E Animal Dosing (IV / Oral) D->E F Blood Sampling E->F G LC-MS/MS Analysis F->G H Calculate T½, CL, AUC G->H

Caption: Workflow for developing and testing a stabilized this compound formulation.

Strategies_Comparison Goal Goal: Improve this compound In-Vivo Stability & T½ Strategies Main Approaches Chemical Modification Prodrug Strategy Delivery Systems Goal->Strategies:f0 ChemMod Chemical Modification PEGylation Lipidation Metabolic Site Blocking + Covalent, permanent change - May alter efficacy Strategies:f1->ChemMod:f0 Prodrug Prodrug Strategy Mask metabolic sites Improve permeability + Bypasses first-pass effect - Relies on specific enzyme activation Strategies:f2->Prodrug:f0 Delivery Delivery Systems Liposomes Nanoparticles + Protects parent drug, controlled release - Complex manufacturing, potential immunogenicity Strategies:f3->Delivery:f0

Caption: Comparison of primary strategies for this compound half-life extension.

References

Technical Support Center: Navigating the Challenges of Aprindine in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving Aprindine, a potent antiarrhythmic agent with a recognized narrow therapeutic index. The following resources are intended to mitigate potential complications and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is classified as a Class Ib antiarrhythmic agent.[1] Its principal mechanism involves the blockade of fast inward sodium channels (INa) in cardiac cells, which effectively reduces the excitability of the cardiac membrane and stabilizes it against abnormal electrical impulses that can lead to arrhythmias.[2][3] Additionally, this compound has been shown to inhibit delayed rectifier potassium currents (IK), particularly the rapid component (IKr), and the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), which contributes to its efficacy in treating atrial fibrillation.[4] Some studies also suggest it has a mild beta-blocking effect and can regulate intracellular calcium ion concentration by inhibiting the Na+/Ca2+ exchange current (INCX).[2][3]

Q2: Why is this compound considered to have a narrow therapeutic index?

A narrow therapeutic index (NTI) signifies that the concentrations at which a drug is effective are very close to the concentrations at which it becomes toxic.[5][6][7] Even minor variations in dose or blood concentration can lead to significant adverse effects or therapeutic failure.[6][7] this compound exemplifies this, with central nervous system toxicity often appearing at therapeutic drug concentrations, indicating a slim margin of safety.[8][9] Careful dose titration and, where possible, therapeutic drug monitoring are crucial to minimize side effects.[10]

Q3: What are the common toxicities associated with this compound in experimental models?

The most frequently reported toxicities in preclinical and clinical studies are neurological and cardiovascular.

  • Neurological: Tremors, ataxia (loss of control of body movements), vertigo, diplopia, memory impairment, hallucinations, convulsions, and in some cases, psychosis have been observed.[1][2][11][12] These side effects are often dose-related and can appear at therapeutic concentrations.[8][13]

  • Cardiovascular: Bradycardia (slow heart rate), hypotension (low blood pressure), and electrocardiographic changes such as prolongation of the P-Q interval and widening of the QRS complex are significant cardiovascular effects.[2][11][14] High doses can lead to a decrease in cardiac output due to negative inotropic properties.[14]

  • Other: Gastrointestinal issues (nausea, vomiting), hepatic effects (cholestatic jaundice), and hematological side effects like agranulocytosis have also been reported.[1][10][11]

Troubleshooting Experimental Issues

Issue 1: High incidence of neurological side effects in animal models.

  • Question: My animal subjects are exhibiting tremors and ataxia shortly after this compound administration, even at what I calculated to be a therapeutic dose. What could be the cause and how can I mitigate this?

  • Answer:

    • Re-evaluate Dose and Plasma Concentration: There is significant individual variability in sensitivity to this compound.[15] The "therapeutic" dose can easily cross into the toxic range. A study in Japanese patients suggested that maintaining serum concentrations below 1 µg/mL helps prevent neurological side effects.[13] While this is clinical data, it underscores the importance of concentration-dependent toxicity.

    • Route and Rate of Administration: Rapid intravenous injection can lead to transiently high peak plasma concentrations, increasing the risk of acute toxicity. Consider a slower infusion rate or a different route of administration (e.g., oral gavage) if your experimental design allows. Oral administration, however, can have slow and variable absorption, particularly in acute settings.[16]

    • Drug Interactions: Be aware of other agents administered to the animals. Drugs that inhibit cytochrome P450 enzymes can decrease this compound's metabolism, leading to higher plasma concentrations and increased toxicity.[17]

    • Species and Strain Differences: Metabolic rates and drug sensitivity can vary significantly between different animal species and even strains. It may be necessary to perform a dose-ranging study in a small cohort to establish the maximum tolerated dose (MTD) and the effective dose (ED) in your specific model.

Issue 2: Inconsistent or absent antiarrhythmic effect.

  • Question: I am not observing the expected antiarrhythmic effect of this compound in my induced arrhythmia model. What are the potential reasons for this lack of efficacy?

  • Answer:

    • Sub-therapeutic Dosing: The minimum effective plasma concentration of this compound can vary depending on the type of arrhythmia being studied. For instance, in canine models, arrhythmias induced by coronary ligation required higher plasma concentrations (1.6-3.1 µg/mL) than those induced by digitalis (0.8 µg/mL) or adrenaline (1.0 µg/mL).[15][18] Ensure your dosing regimen is sufficient to achieve the necessary plasma concentration for your specific arrhythmia model.

    • Formulation and Solubility: this compound hydrochloride's solubility can be a factor. Ensure the drug is fully solubilized before administration. For in vivo studies, common vehicles include DMSO combined with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[3] Improper formulation can lead to precipitation and reduced bioavailability.

    • Timing of Administration: The timing of this compound administration relative to the arrhythmic challenge can be critical. In a canine model of coronary artery occlusion, the effect of this compound (antiarrhythmic, pro-arrhythmic, or no effect) was dependent on the timing of its administration relative to the occlusion event.[9]

    • Model-Specific Mechanisms: this compound's primary mechanism is sodium channel blockade. If the arrhythmia in your model is not primarily driven by a mechanism sensitive to this blockade, the drug may be less effective.

Quantitative Data Summary

Table 1: Effective and Toxic Plasma Concentrations of this compound

Species/PopulationCondition/EffectPlasma/Serum ConcentrationReference
CanineDigitalis-induced arrhythmia (Min. Effective)0.8 ± 0.4 µg/mL[15][18]
CanineAdrenaline-induced arrhythmia (Min. Effective)1.0 ± 0.4 µg/mL[15][18]
Canine24-h Coronary ligation arrhythmia (Min. Effective)1.6 ± 0.3 µg/mL[15][18]
Canine48-h Coronary ligation arrhythmia (Min. Effective)3.1 ± 0.5 µg/mL[15]
Human (Japanese)Prevention of Neurological Side Effects< 1.0 µg/mL[13]
HumanTherapeutic Level (General)~2.5 µg/mL[14]
PigSignificant QRS Widening3.4 µg/mL[14]
PigDecreased Cardiac Output8.7 µg/mL[14]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a method for solubilizing this compound Hydrochloride for parenteral administration, adapted from common laboratory practices.[3]

Materials:

  • This compound Hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound Hydrochloride in DMSO (e.g., 50 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until the solution is homogeneous.

  • The final solution should be clear. If precipitation occurs, adjustments to the vehicle ratios may be necessary. Administer the freshly prepared solution to the animal subject.

Protocol 2: Evaluation of Antiarrhythmic Efficacy in a Guinea Pig Model of Atrial Fibrillation

This protocol is based on a study investigating this compound's effects on atrial electrophysiology.[4]

Model: Isolated Langendorff-perfused guinea pig hearts.

Procedure:

  • Isolate the heart from a euthanized guinea pig and mount it on a Langendorff apparatus.

  • Perfuse the heart with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Induce atrial fibrillation (AF) through programmed electrical stimulation. A common method is the application of a muscarinic agonist like carbachol (e.g., 1 µM) to shorten the atrial refractory period, followed by burst pacing.

  • Record baseline electrophysiological parameters, including monophasic action potential (MAP) and effective refractory period (ERP).

  • Introduce this compound into the perfusate at the desired concentration (e.g., 3 µM, which is within the clinical therapeutic range).

  • After a stabilization period with this compound, repeat the AF induction protocol and re-measure electrophysiological parameters.

  • Compare the duration and inducibility of AF, as well as MAP and ERP, before and after this compound administration to quantify its antiarrhythmic effect.

Visualizations

Aprindine_MoA cluster_membrane Cardiac Cell Membrane Na_Channel Fast Na+ Channel (INa) Effect1 Reduced Excitability & Conduction Velocity Na_Channel->Effect1 K_Channel Delayed Rectifier K+ Channel (IKr) Effect2 Prolonged Atrial Refractory Period K_Channel->Effect2 KACh_Channel Muscarinic K+ Channel (IK.ACh) KACh_Channel->Effect2 NCX Na+/Ca2+ Exchanger (INCX) Effect3 Stabilized Intracellular Ca2+ Levels NCX->Effect3 This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Inhibits This compound->KACh_Channel Inhibits This compound->NCX Inhibits

Caption: Primary mechanisms of action of this compound on cardiac ion channels.

Troubleshooting_Workflow Start Experiment Start: Administer this compound Observe Observe Animal for Efficacy & Toxicity Start->Observe Toxicity Toxicity Observed? (e.g., Tremors, Ataxia) Observe->Toxicity Check Toxicity Efficacy Efficacy Observed? (Arrhythmia Suppression) Observe->Efficacy Check Efficacy Toxicity->Efficacy No Action_Tox_1 1. Reduce Dose Toxicity->Action_Tox_1 Yes Action_Eff_1 1. Increase Dose Efficacy->Action_Eff_1 No Success Experiment Successful Efficacy->Success Yes Action_Tox_2 2. Slow Infusion Rate Action_Tox_1->Action_Tox_2 Action_Tox_3 3. Check for Drug Interactions Action_Tox_2->Action_Tox_3 Reassess Reassess Protocol Action_Tox_3->Reassess Action_Eff_2 2. Verify Formulation/Solubility Action_Eff_1->Action_Eff_2 Action_Eff_3 3. Adjust Timing of Administration Action_Eff_2->Action_Eff_3 Action_Eff_3->Reassess

Caption: Troubleshooting workflow for in vivo this compound experiments.

References

Refinement of experimental protocols to minimize Aprindine's off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aprindine in their experiments. The aim is to help minimize off-target effects and ensure the generation of reliable and reproducible data.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Suggested Solution
Inconsistent Sodium Channel Blockade 1. Use-dependent nature of this compound: The blocking effect is more pronounced at higher stimulation frequencies. 2. pH of the external solution: this compound's use-dependent block is pH-sensitive.[1] 3. Inaccurate drug concentration: Errors in stock solution preparation or dilution.1. Maintain a consistent and physiologically relevant stimulation frequency throughout the experiment. 2. Ensure the external solution is buffered to a stable physiological pH (typically 7.4).[1] 3. Prepare fresh stock solutions and verify concentrations.
Unexpected Effects on Action Potential Duration (APD) 1. Off-target potassium channel blockade: this compound can inhibit the delayed rectifier potassium current (IKr), leading to APD prolongation.[2][3] 2. Inhibition of Na+/Ca2+ exchange current (INCX): This can alter intracellular calcium dynamics and indirectly affect APD.[3][4][5]1. Use the lowest effective concentration of this compound to target sodium channels. 2. Consider using a more specific IKr blocker as a control to differentiate its effects from this compound's off-target effects. 3. Be aware of the potential for INCX inhibition, especially at higher concentrations.
Cell Viability Issues 1. High concentrations of this compound: Like many pharmacological agents, high concentrations can be cytotoxic. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic at certain concentrations.1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. 2. Include a vehicle-only control in your experiments to assess the toxicity of the solvent.
Difficulty Achieving Gigaseal in Patch-Clamp Experiments 1. Pipette-related issues: Dirty pipette tip, incorrect pipette resistance, or a broken tip.[6] 2. Poor cell health: Unhealthy cells will not form a stable seal.[6]1. Use fresh, clean pipettes with an appropriate resistance for your cell type (typically 2-5 MΩ). 2. Ensure cells are healthy and in a suitable recording solution.
Noisy Recordings in Electrophysiology 1. Electrical interference: Improper grounding of equipment. 2. Mechanical vibration: Unstable recording setup.1. Check and ensure all equipment is properly grounded to a common ground. 2. Use an anti-vibration table and secure all components of the patch-clamp rig.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: this compound is a Class 1c antiarrhythmic agent, and its primary on-target effect is the blockade of fast inward sodium channels (Nav1.5) in cardiac cells.[7] This slows the upstroke of the cardiac action potential and reduces the speed of conduction.

Q2: What are the main off-target effects of this compound?

A2: The main off-target effects of this compound include:

  • Blockade of potassium channels: Specifically, the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration.[2][3]

  • Inhibition of the Na+/Ca2+ exchange current (INCX): This can alter intracellular calcium homeostasis.[3][4][5][8]

  • Inhibition of calmodulin-stimulated enzymes: this compound can interfere with calcium signaling pathways by inhibiting calmodulin.[9]

Q3: At what concentrations are the off-target effects of this compound typically observed?

A3: Off-target effects generally become more prominent at higher concentrations. Inhibition of the Na+/Ca2+ exchange current has an IC50 of approximately 48.8-51.8 µM.[3][4][5] Inhibition of calmodulin-stimulated phosphodiesterase has been observed with an ID50 of 18 µM.[9] Significant inhibition of the delayed rectifier potassium current has been noted at a concentration of 3 µM.[2]

Q4: How can I minimize the off-target effects of this compound in my experiments?

A4: To minimize off-target effects:

  • Use the lowest effective concentration: Determine the lowest concentration of this compound that produces the desired on-target effect in your experimental model.

  • Careful experimental design: Include appropriate controls to isolate the on-target effects. For example, when studying the effects on sodium channels, you can use specific blockers for potassium channels to mitigate their contribution.

  • Maintain physiological conditions: Ensure your experimental conditions (e.g., temperature, pH) are stable and within a physiological range, as alterations can affect drug potency and off-target activities.[1]

Q5: What is the therapeutic-toxic ratio of this compound?

A5: this compound has a narrow therapeutic-toxic ratio, meaning the concentration at which it is effective is close to the concentration at which it can cause toxic side effects.[10] This underscores the importance of careful dose selection in experimental settings.

Data Presentation

Table 1: On-Target vs. Off-Target Effects of this compound

TargetEffectPotency (IC50 / Kd)Experimental System
On-Target
Fast Sodium Channel (Nav1.5) - Resting StateTonic BlockKd: 37.7 µM[1]Guinea pig ventricular myocytes
Fast Sodium Channel (Nav1.5) - Inactivated StateTonic BlockKd: 0.74 µM[1]Guinea pig ventricular myocytes
Off-Target
Na+/Ca2+ Exchange Current (INCX)InhibitionIC50: 48.8 - 51.8 µM[3][4]Guinea pig ventricular myocytes & CCL39 cells
Calmodulin-stimulated PhosphodiesteraseInhibitionID50: 18 µM[9]Bovine brain
Delayed Rectifier K+ Current (IKr)InhibitionSignificant inhibition at 3 µMGuinea pig atrial cells

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound's Effect on Cardiac Sodium Channels

Objective: To measure the inhibitory effect of this compound on the fast sodium current (INa) in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes (e.g., from guinea pig ventricle)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Methodology:

  • Prepare external and internal solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Plate isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Approach a single, healthy cardiomyocyte with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV to ensure the availability of sodium channels.

  • Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) to elicit INa.

  • Record baseline INa currents.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • After a stable drug effect is reached (typically 3-5 minutes), record INa currents again using the same voltage protocol.

  • Wash out the drug by perfusing with the control external solution.

  • Analyze the peak INa amplitude before and after drug application to determine the percentage of block.

Protocol 2: Assessing Off-Target Effects of this compound on the hERG Potassium Channel

Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel current (IKr).

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig as described in Protocol 1

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH)

  • This compound stock solution

Methodology:

  • Culture and prepare HEK293-hERG cells for patch-clamp recording.

  • Follow steps 2-7 from Protocol 1 to achieve whole-cell configuration, with a holding potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

  • Record baseline hERG tail currents.

  • Perfuse the cells with various concentrations of this compound (e.g., 1 µM to 50 µM).

  • Record hERG tail currents in the presence of this compound.

  • Analyze the peak tail current amplitude to determine the concentration-dependent inhibition of the hERG channel.

Mandatory Visualization

Signaling_Pathway_On_Target This compound This compound Nav1_5 Cardiac Sodium Channel (Nav1.5) This compound->Nav1_5 Blocks Depolarization Phase 0 Depolarization Nav1_5->Depolarization Initiates Conduction Action Potential Conduction Depolarization->Conduction Leads to

Caption: On-target effect of this compound on the cardiac sodium channel.

Signaling_Pathway_Off_Target cluster_0 Off-Target Effects of this compound This compound This compound IKr Delayed Rectifier K+ Channel (IKr) This compound->IKr Inhibits INCX Na+/Ca2+ Exchanger (INCX) This compound->INCX Inhibits Calmodulin Calmodulin This compound->Calmodulin Inhibits APD Action Potential Duration IKr->APD Prolongs Ca_Homeostasis Intracellular Ca2+ Homeostasis INCX->Ca_Homeostasis Alters Ca_Signaling Ca2+-dependent Signaling Calmodulin->Ca_Signaling Regulates

Caption: Overview of this compound's primary off-target interactions.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Prep_Cells Prepare Cells (Cardiomyocytes or Stable Cell Line) Patch_Cell Obtain Whole-Cell Patch Clamp Configuration Prep_Cells->Patch_Cell Prep_Solutions Prepare Internal & External Solutions Prep_Solutions->Patch_Cell Prep_Drug Prepare this compound Stock Solution Apply_this compound Apply this compound Prep_Drug->Apply_this compound Record_Baseline Record Baseline Ion Channel Activity Patch_Cell->Record_Baseline Record_Baseline->Apply_this compound Record_Effect Record Ion Channel Activity with this compound Apply_this compound->Record_Effect Washout Washout Drug Record_Effect->Washout Analyze_Data Analyze Current Inhibition Washout->Analyze_Data Dose_Response Generate Dose-Response Curve Analyze_Data->Dose_Response

Caption: General experimental workflow for assessing this compound's effects.

References

Technical Support Center: Managing the Arrhythmogenic Potential of Aprindine in Specific Cardiac Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the arrhythmogenic potential of Aprindine in experimental settings. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that contributes to both its anti-arrhythmic and pro-arrhythmic effects?

A1: this compound is a Class Ib antiarrhythmic agent that primarily blocks the fast inward sodium channels (INa) in cardiac cells.[1][2] This action reduces the excitability and conduction velocity of cardiac muscle cells, which is the basis for its anti-arrhythmic effect.[2] However, this same mechanism, particularly the use-dependent block and the slowing of conduction, can also create a substrate for re-entrant arrhythmias, contributing to its pro-arrhythmic potential.[3][4]

Q2: In which specific cardiac conditions is the arrhythmogenic potential of this compound a significant concern for researchers?

A2: Researchers should be particularly cautious when studying this compound in the context of:

  • Ischemic Heart Disease: In animal models of myocardial infarction, this compound administered before coronary artery ligation increased the incidence of ventricular fibrillation.[4] The altered electrophysiological environment in ischemic tissue can enhance the pro-arrhythmic effects of sodium channel blockers.

  • Structural Heart Disease: Pre-existing structural heart disease is a known risk factor for pro-arrhythmia with anti-arrhythmic drugs.[5]

  • Electrolyte Imbalances: Conditions like hypokalemia can exacerbate the arrhythmogenic potential of this compound.[6]

Q3: What are the known effects of this compound on other cardiac ion channels besides the sodium channel?

A3: While its primary effect is on INa, this compound has also been shown to:

  • Inhibit the delayed rectifier potassium current (IK), specifically the rapid component (IKr), in atrial cells.[7][8]

  • Inhibit the muscarinic acetylcholine receptor-operated potassium current (IK.ACh).[7][8]

  • Modestly inhibit the Na+/Ca2+ exchange current (INCX).[1][9]

  • It has little to no effect on the slow inward calcium current (ICa) or the inward rectifier potassium current (IK1).[7][10]

Q4: How does pH influence the activity of this compound?

A4: The use-dependent block of sodium channels by this compound is pH-dependent. Under acidic conditions (e.g., pH 6.0), the blocking effect is significantly smaller compared to physiological (pH 7.4) or alkaline (pH 8.0) conditions.[11] This is an important consideration in studies involving ischemia, where local acidosis occurs.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Unexpected pro-arrhythmic events (e.g., early afterdepolarizations, ventricular tachycardia) in in vitro models at therapeutic concentrations. 1. The specific cardiac condition being modeled (e.g., simulated ischemia, specific channelopathy) creates a vulnerable substrate. 2. The cellular preparation has a depolarized resting membrane potential, which can enhance the tonic block of sodium channels by this compound.[12] 3. The pacing frequency is in a range that maximizes the use-dependent block of this compound.[2][12]1. Carefully characterize the baseline electrophysiology of your model. Consider using a lower concentration of this compound initially. 2. Ensure the health of your cellular preparation and that the resting membrane potential is within the expected physiological range. 3. Test a range of pacing frequencies to understand the rate-dependent effects of this compound in your specific model.
High variability in the measured block of sodium currents (INa). 1. Inconsistent experimental conditions, such as temperature or pH. 2. The voltage protocol used does not adequately control for the use-dependent and state-dependent nature of this compound's block. 3. The health and stability of the patched cell are poor.1. Strictly control temperature and pH throughout the experiment. Remember that this compound's effect is pH-sensitive.[11] 2. Employ standardized voltage protocols that assess both tonic and use-dependent block. Include conditioning pulse trains at various frequencies. 3. Monitor cell health indicators (e.g., seal resistance, access resistance) throughout the recording.
Difficulty in reproducing published effects of this compound on action potential duration (APD). 1. Differences in the experimental preparation (e.g., species, cell type - atrial vs. ventricular). This compound can shorten APD in Purkinje and ventricular tissues but prolong it in atrial tissues.[7][10][13] 2. The concentration of this compound used is not appropriate for the specific research question. 3. The method of APD measurement is not consistent.1. Ensure your experimental model is appropriate for the effect you are trying to measure. Clearly report the species and cell type in your methodology. 2. Perform a dose-response curve to determine the effective concentration range in your model. 3. Use a consistent and clearly defined method for measuring APD (e.g., APD at 50% and 90% repolarization).
No observable effect of this compound at expected therapeutic concentrations. 1. The experimental model lacks the specific molecular targets or conditions necessary for this compound to exert its effects. 2. Issues with the drug solution (e.g., degradation, incorrect concentration).1. Verify that your cellular model expresses the relevant sodium and potassium channels. 2. Prepare fresh drug solutions for each experiment. Confirm the final concentration in your experimental buffer.

Quantitative Data Summary

Table 1: Electrophysiological Effects of this compound on Cardiac Ion Channels

Ion ChannelCell TypeConcentrationEffectReference
INa (Sodium Current) Guinea-pig ventricular myocytes3 µMTonic block (Kd,rest = 37.7 µM, Kd,inactivated = 0.74 µM)[11]
3 µMPhasic (use-dependent) block at 2 Hz: 64% at 1.5 ms, 82% at 20 ms, 93% at 200 ms pulse duration[11]
2 and 5 µMProgressive decrease in Vmax with prolonged clamp pulse[2]
IK (Delayed Rectifier K+ Current) Guinea-pig atrial cells3 µMInhibition of IK, preferentially IKr over IKs[7][8]
IK.ACh (Muscarinic K+ Current) Guinea-pig atrial cells0.4 µM (IC50)Inhibition of carbachol-induced IK.ACh[7][8]
2.5 µM (IC50)Inhibition of GTPγS-induced IK.ACh[7][8]
INCX (Na+/Ca2+ Exchange Current) Guinea-pig ventricular myocytes48.8 µM (IC50, outward)Inhibition[9]
51.8 µM (IC50, inward)Inhibition[9]

Table 2: Effects of this compound on Cardiac Action Potential Parameters

ParameterSpecies/TissueConcentrationEffectReference
Action Potential Duration (APD) Canine Purkinje fibers3 x 10-6 MShortens APD[10]
Guinea-pig atrial cells3 µMProlongs APD by ~50%[7][8]
Maximum Upstroke Velocity (Vmax) Canine Purkinje fibers3 x 10-6 MSignificantly reduces Vmax[10]
Guinea-pig ventricular muscles10-6 - 10-5 MDose-dependent decrease in Vmax[12]
Effective Refractory Period (ERP) Canine cardiac tissues1.4, 2.8, 4.2 mg/kg (IV)Prolongs atrial and ventricular ERP[14]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound's Effect on INa
  • Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 10 NaCl, 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Establish a whole-cell configuration with a giga-ohm seal.

    • Hold the cell at a potential where sodium channels are fully available (e.g., -120 mV).

    • Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit INa.

  • Experimental Procedure:

    • Record baseline INa for 3-5 minutes.

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).

    • To assess tonic block , measure the reduction in the peak INa after stabilization of the drug effect.

    • To assess use-dependent block , apply a train of depolarizing pulses (e.g., at 1, 2, and 5 Hz) and measure the progressive reduction in peak INa during the train.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Calculate the percentage of block for both tonic and use-dependent conditions.

    • Fit the recovery from use-dependent block to an exponential function to determine the time constant.

Protocol 2: Action Potential Duration (APD) Measurement in Isolated Cardiac Tissue
  • Tissue Preparation: Dissect a suitable cardiac preparation (e.g., guinea pig papillary muscle or atrial strip) and mount it in a tissue bath.

  • Superfusion: Superfuse the tissue with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).

  • Stimulation: Pace the tissue at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.

  • Recording: Impale a myocyte with a sharp glass microelectrode filled with 3 M KCl to record transmembrane action potentials.

  • Experimental Procedure:

    • Allow the preparation to equilibrate and record stable baseline action potentials for at least 20 minutes.

    • Introduce this compound at the desired concentration into the superfusate.

    • Record action potentials at regular intervals until a steady-state effect is achieved (typically 20-30 minutes).

  • Data Analysis:

    • Measure the resting membrane potential, action potential amplitude, and Vmax.

    • Measure the APD at 50% and 90% of repolarization (APD50 and APD90).

    • Compare the parameters before and after drug application.

Visualizations

Aprindine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane Na_channel Fast Na+ Channel (Nav1.5) AP_Phase0 Reduced Conduction Velocity Na_channel->AP_Phase0 Depolarization (Phase 0) K_channel Delayed Rectifier K+ Channel (IKr) AP_Repol Altered APD K_channel->AP_Repol Repolarization (Phase 3) IK_ACh Muscarinic K+ Channel (IK.ACh) NCX Na+/Ca2+ Exchanger (NCX) This compound This compound This compound->Na_channel Strong Inhibition (Use-dependent) This compound->K_channel Inhibition This compound->IK_ACh Inhibition This compound->NCX Modest Inhibition

Caption: Primary molecular targets of this compound in a cardiomyocyte.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment PC Patch-Clamp (Ion Channel Effects) APD Action Potential Measurement (Tissue/Cell Level) PC->APD Integrate Findings Analysis Compare Baseline vs. This compound PC->Analysis APD->Analysis Langendorff Langendorff-Perfused Heart (ECG, MAPs) Langendorff->Analysis Animal_Model Arrhythmia Model (e.g., Ischemia) EPS Electrophysiology Study (EPS) (Arrhythmia Induction) Animal_Model->EPS EPS->Analysis Risk Assess Pro-arrhythmic Potential Analysis->Risk

Caption: Workflow for assessing this compound's arrhythmogenic potential.

Proarrhythmia_Factors This compound This compound Administration Na_Block Strong Na+ Channel Block (Use-Dependent) This compound->Na_Block K_Block K+ Channel Block (IKr) This compound->K_Block Conduction_Slowing Conduction Slowing Na_Block->Conduction_Slowing APD_Change APD Alteration K_Block->APD_Change Reentry Substrate for Re-entry Conduction_Slowing->Reentry EAD Early Afterdepolarizations (EADs) APD_Change->EAD Substrate Underlying Cardiac Condition (e.g., Ischemia, Channelopathy) Substrate->Reentry Substrate->EAD Arrhythmia Pro-arrhythmia (e.g., VT/VF) Reentry->Arrhythmia EAD->Arrhythmia

Caption: Factors contributing to this compound's pro-arrhythmic potential.

References

Technical Support Center: Optimizing Stimulation Protocols for Aprindine's Frequency-Dependent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the frequency-dependent effects of Aprindine.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments designed to characterize the use-dependent block of sodium channels by this compound.

Question: My recordings of sodium currents in cardiomyocytes are unstable and show poor voltage control, especially at higher stimulation frequencies. What could be the cause and how can I fix it?

Answer: This is likely a "space-clamp" issue, which is common when patch-clamping large cells like cardiomyocytes. The large cell size and the rapid, large-amplitude sodium currents can overwhelm the patch-clamp amplifier, leading to a loss of voltage control.[1]

Troubleshooting Steps:

  • Reduce the Sodium Current: Lowering the extracellular sodium concentration (e.g., to 5 mM) can reduce the magnitude of the inward current, making it more manageable for the amplifier.[1] Remember to adjust the osmolarity of your solution to compensate.

  • Optimize Your Pipette: Use large-bore micropipettes to achieve a low access resistance, which improves the amplifier's ability to clamp the membrane potential.[1]

  • Series Resistance Compensation: Employ series resistance compensation on your amplifier. This feature predicts and corrects for the voltage error that occurs across the series resistance.[1]

  • Lower the Temperature: Performing experiments at a lower temperature (e.g., 20°C instead of 37°C) can slow down the channel kinetics, making the currents easier to record accurately.[1]

Question: I am observing inconsistent Vmax (maximum upstroke velocity) measurements in my cardiac action potential recordings. What are the potential sources of this variability?

Answer: Inconsistent Vmax measurements can stem from several factors related to both the preparation and the recording setup.

Troubleshooting Steps:

  • Stable Resting Membrane Potential: Ensure a stable and consistent resting membrane potential before each stimulation train. Fluctuations in the resting potential will alter the availability of sodium channels and thus affect Vmax.

  • Stimulus Artifacts: The stimulus artifact can sometimes interfere with the measurement of the action potential upstroke. Ensure your Vmax measurement window is set after the stimulus artifact has subsided.

  • Automated and Consistent Measurement: Use an automated system with a sample/hold peak detector to ensure rapid and accurate Vmax measurements, minimizing subjective errors.[2]

  • Cell Health: The health of the isolated myocytes or tissue preparation is critical. Ensure proper perfusion and oxygenation to maintain cell viability throughout the experiment.

Question: The degree of use-dependent block I'm measuring varies significantly between experiments, even with the same this compound concentration and stimulation frequency. What could be causing this?

Answer: Variability in use-dependent block can be influenced by subtle differences in experimental conditions that affect the state of the sodium channels.

Troubleshooting Steps:

  • Precise Control of Holding Potential: The resting or holding potential significantly influences the number of channels in the resting versus inactivated states. Even small shifts can alter the baseline level of tonic block and the availability of channels for use-dependent block. Use a reliable voltage-clamp amplifier to maintain a steady holding potential.

  • pH of Solutions: The effects of this compound can be pH-dependent. Ensure that the pH of your extracellular and intracellular solutions is consistent across all experiments.

  • Accurate Drug Concentration: Verify the final concentration of this compound in your experimental chamber. Issues with perfusion systems or serial dilutions can lead to variability.

  • Consistent Pulse Duration: The duration of the depolarizing pulse can affect the extent of block, as it determines the time channels spend in the open and inactivated states, where this compound has a higher affinity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's frequency-dependent action?

A1: this compound is a Class Ib antiarrhythmic agent that exhibits use-dependent or frequency-dependent blockade of cardiac sodium channels (Nav1.5).[3][4] This means its blocking effect is more pronounced at higher stimulation frequencies.[1] this compound has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[5] At faster heart rates, sodium channels spend more time in the open and inactivated states, leading to a cumulative block by this compound.[5]

Q2: How does the frequency-dependent block of this compound differ from other Class I antiarrhythmics?

A2: Class I antiarrhythmics are sub-classified based on their kinetics of interaction with the sodium channel.

  • Class Ia (e.g., Quinidine, Procainamide): Intermediate dissociation kinetics.[6]

  • Class Ib (e.g., this compound, Lidocaine): Fast dissociation kinetics.[6]

  • Class Ic (e.g., Flecainide): Slow dissociation kinetics.[6]

This compound's fast kinetics mean that it binds and unbinds relatively quickly to the sodium channel. Its use-dependent effects become significant at higher physiological heart rates. In some studies, this compound has been shown to have a higher affinity for the sodium channel than quinidine.[7]

Q3: What are the key parameters to define in a stimulation protocol to study this compound's frequency-dependent effects?

A3: A well-defined voltage-clamp protocol is crucial. Key parameters include:

  • Holding Potential: A potential at which most sodium channels are in the resting state (e.g., -120 mV to -140 mV).

  • Stimulation Frequencies: A range of frequencies should be tested to demonstrate the frequency-dependence (e.g., 0.1 Hz, 1 Hz, 2 Hz, 5 Hz, 10 Hz).[8]

  • Pulse Duration: The duration of the depolarizing pulse (e.g., 10 ms to 200 ms).[9]

  • Test Pulse Voltage: A voltage that reliably elicits a maximal sodium current (e.g., -10 mV to 0 mV).

  • Train Duration: A series of pulses (e.g., a train of 40-100 pulses) is used to allow the use-dependent block to reach a steady state.[8][9]

Q4: Can you provide a basic workflow for assessing the frequency-dependent block of this compound?

A4: A typical workflow involves the following steps:

  • Establish a stable whole-cell recording from a cell expressing the sodium channel of interest (e.g., a cardiomyocyte or a cell line expressing Nav1.5).

  • Record baseline sodium currents in the absence of the drug using a low-frequency stimulation protocol (e.g., 0.1 Hz) to establish the tonic block.

  • Apply a train of depolarizing pulses at a specific frequency (e.g., 2 Hz) and record the progressive decrease in the peak sodium current until a steady-state block is achieved.

  • Wash out the drug and ensure the current returns to baseline.

  • Repeat the process with different stimulation frequencies and drug concentrations.

  • Analyze the data to determine the extent of block at each frequency and calculate parameters like the time constant of block development.

Data Presentation

Table 1: Comparison of Dissociation Kinetics for Class I Antiarrhythmic Drugs

Drug ClassExample DrugsDissociation from Sodium Channel
Class Ia Quinidine, Procainamide, DisopyramideIntermediate
Class Ib This compound , Lidocaine, MexiletineFast
Class Ic Flecainide, PropafenoneSlow

This table summarizes the general classification of Class I antiarrhythmics based on their dissociation kinetics from the sodium channel receptor.[6]

Table 2: Example Parameters for a Voltage-Clamp Protocol to Assess Use-Dependent Block

ParameterValueRationale
Cell Type Isolated ventricular myocytes or HEK293 cells expressing Nav1.5Provides a reliable source of the target sodium channel.
Holding Potential -120 mVEnsures most channels are in the resting state at baseline.
Test Pulse -10 mV for 20 msDepolarizes the membrane to open and then inactivate sodium channels.
Stimulation Frequencies 0.1 Hz, 1 Hz, 2 Hz, 5 Hz, 10 HzCovers a physiological range to demonstrate frequency-dependence.
Pulse Train 100 pulsesSufficient to reach a steady-state level of use-dependent block.
This compound Concentration 1-10 µMA typical concentration range used in in-vitro studies.[1]

Experimental Protocols

Protocol 1: Assessing Use-Dependent Block of Sodium Current using Whole-Cell Voltage-Clamp

  • Cell Preparation: Isolate ventricular myocytes or use a cell line stably expressing Nav1.5 channels.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare standard extracellular and intracellular solutions. The extracellular solution should contain a low concentration of sodium (e.g., 5-10 mM) to reduce the current amplitude and improve voltage control.[1]

    • Use low-resistance patch pipettes (e.g., 1-3 MΩ).

  • Establishing a Recording:

    • Obtain a giga-ohm seal and establish a whole-cell configuration.

    • Allow the cell to stabilize for several minutes.

  • Voltage-Clamp Protocol:

    • Set the holding potential to -120 mV.

    • Apply a train of 100 depolarizing pulses to -10 mV for a duration of 20 ms.

    • Vary the frequency of the pulse train (e.g., 0.1 Hz, 1 Hz, 2 Hz, 5 Hz).

  • Data Acquisition:

    • Record the sodium current during a control period (drug-free).

    • Perfuse the cell with a known concentration of this compound and wait for the effect to stabilize (tonic block).

    • Apply the stimulation protocols at different frequencies in the presence of this compound.

    • Perform a washout with the drug-free solution to ensure reversibility.

  • Data Analysis:

    • Measure the peak inward current for each pulse in the train.

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Plot the normalized current against the pulse number to visualize the development of the use-dependent block.

    • Compare the steady-state block (e.g., the average of the last 10 pulses) at different frequencies.

Visualizations

Signaling_Pathway cluster_channel_states Sodium Channel States cluster_transitions State Transitions cluster_drug_binding This compound Binding Resting Resting (Closed) Open Open Resting->Open Activation Inactivated Inactivated (Closed) Open->Inactivated Inactivation Aprindine_Open This compound-Bound (Open) Open->Aprindine_Open High Affinity Binding Inactivated->Resting Recovery Aprindine_Inactivated This compound-Bound (Inactivated) Inactivated->Aprindine_Inactivated High Affinity Binding Depolarization Depolarization Repolarization Repolarization Aprindine_Open->Open Dissociation Aprindine_Inactivated->Inactivated Dissociation Experimental_Workflow A Establish Stable Whole-Cell Recording B Record Baseline Current (Control, Low Frequency) A->B C Apply this compound B->C D Record Tonic Block (Low Frequency) C->D E Apply Stimulation Train (e.g., 2 Hz) D->E F Measure Use-Dependent Block E->F G Repeat at Different Frequencies F->G G->E Next Frequency H Washout and Verify Recovery G->H All Frequencies Tested I Data Analysis H->I Troubleshooting_Logic Start Inconsistent Results? Check1 Poor Voltage Control? Start->Check1 Yes Check2 Variable Vmax? Start->Check2 No Solution1 Reduce Sodium Current Optimize Pipette Use Series Resistance Comp. Check1->Solution1 Check3 Variable Use-Dependent Block? Check2->Check3 No Solution2 Stabilize Resting Potential Avoid Stimulus Artifact Automate Measurement Check2->Solution2 Yes Solution3 Precise Holding Potential Consistent pH Verify Drug Concentration Check3->Solution3 Yes

References

Technical Support Center: Troubleshooting Patch-Clamp Recordings with Aprindine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aprindine in patch-clamp electrophysiology studies.

Troubleshooting Guide

This guide addresses common artifacts and issues that may arise during the application of this compound in patch-clamp recordings.

Q1: I'm observing a sudden loss of the giga-seal or an unstable baseline after applying this compound. What could be the cause?

A1: This is a common issue that can arise from several factors. Here's a step-by-step approach to troubleshoot the problem:

  • Drug Precipitation: this compound hydrochloride can precipitate out of solution, especially at higher concentrations or if the stock solution is not prepared correctly.[1] This precipitate can clog the perfusion lines or the patch pipette, leading to mechanical instability and loss of the seal.

    • Solution: Ensure your this compound stock solution is fully dissolved. You may need to use sonication or gentle heating.[1] Prepare fresh working solutions daily and filter them before use. Visually inspect the perfusion lines for any signs of precipitation.[2]

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect membrane fluidity and stability if the final concentration in the bath is too high.[3][4][5][6]

    • Solution: Keep the final concentration of solvents like DMSO well below 0.1%. Prepare a high-concentration stock of this compound to minimize the volume of solvent added to your recording solution.

  • Mechanical Perturbations: The switching of perfusion lines to apply this compound can cause mechanical disturbances that disrupt a fragile seal.

    • Solution: Ensure your perfusion system is stable and that switching solutions does not cause significant mechanical vibration.

G start Start: Unstable Seal/Baseline after this compound Application check_precipitation Check for Drug Precipitation start->check_precipitation check_solvent Check Solvent Concentration start->check_solvent check_mechanics Check for Mechanical Perturbations start->check_mechanics precipitation_solution Solution: - Prepare fresh solution - Filter solution - Visually inspect lines check_precipitation->precipitation_solution solvent_solution Solution: - Keep final solvent concentration < 0.1% check_solvent->solvent_solution mechanics_solution Solution: - Stabilize perfusion system check_mechanics->mechanics_solution end Resolved precipitation_solution->end solvent_solution->end mechanics_solution->end G cluster_prep Preparation cluster_rec Recording cell_prep Cell Isolation and Plating giga_seal Establish Giga-seal cell_prep->giga_seal solution_prep Solution Preparation solution_prep->giga_seal pipette_prep Pipette Pulling pipette_prep->giga_seal whole_cell Achieve Whole-cell giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol drug_app Apply This compound voltage_protocol->drug_app G This compound This compound Nav15 Na_v 1.5 Channel This compound->Nav15 blocks INa Reduced I_Na Nav15->INa Excitability Decreased Excitability INa->Excitability Conduction Slowed Conduction Velocity INa->Conduction G This compound This compound IKr I_Kr Channel This compound->IKr inhibits APD Action Potential Duration Prolongation IKr->APD Ca_handling Altered Intracellular Ca2+ Dynamics APD->Ca_handling Downstream Modulation of Downstream Signaling (e.g., Calcineurin-NFAT) Ca_handling->Downstream

References

Addressing the challenges of long-term Aprindine administration in chronic studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing the challenges associated with the long-term administration of Aprindine in chronic research studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the successful design and execution of your experiments.

Troubleshooting Guide: Common Issues in Chronic this compound Studies

Observed Issue Potential Cause Recommended Action
Unexpected Mortality in Animal Models - Dose Miscalculation- Rapid Dose Escalation- Strain or Species Sensitivity- Drug Interaction- Verify all dose calculations and stock solution concentrations.- Implement a gradual dose escalation schedule.- Review literature for known sensitivities in the chosen animal model.- Scrutinize all concomitant medications and test substances for potential interactions.
High Incidence of Neurological Side Effects (e.g., Tremors, Ataxia) - Plasma concentration exceeding the therapeutic window.- Non-linear pharmacokinetics leading to drug accumulation.- Reduce the dosage.- Increase the dosing interval.- Implement therapeutic drug monitoring to maintain plasma concentrations within the target range.- Correlate the onset of symptoms with plasma concentration data.
Evidence of Hepatotoxicity (Elevated Liver Enzymes) - Drug-induced liver injury (DILI), potentially cholestatic.- Immediately collect blood samples for liver function tests (ALT, AST, ALP, Bilirubin).- Consider dose reduction or temporary cessation of administration.- Perform histopathological analysis of liver tissue at study termination.
Significant Decrease in White Blood Cell Count - Potential for this compound-induced agranulocytosis.- Conduct regular complete blood counts (CBCs) with differentials.- If a significant drop in neutrophils is observed, consider immediate discontinuation of this compound.- Investigate potential immunological mechanisms.
Variable Antiarrhythmic Efficacy - Fluctuation in plasma concentrations.- Development of tolerance.- Progression of the underlying disease model.- Ensure consistent dosing and administration procedures.- Monitor plasma this compound levels to ensure they are within the therapeutic range.- Re-evaluate the arrhythmia model to confirm its stability over the study duration.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic plasma concentration range for this compound in long-term studies?

A1: Based on clinical data, the therapeutic plasma concentration of this compound is generally considered to be between 1 and 2 µg/mL. However, it is crucial to establish the effective and non-toxic range within your specific animal model, as sensitivities can vary. In a study with hemodialysis patients, serum concentrations ranged from 0.3 to 0.6 microgram/ml over a 12-month period without an increase over time.[1] Another study on patients with tachyarrhythmias found that a mean plasma concentration of 0.6 µg/mL was effective in some patients, while others required levels around 1.0 µg/mL.[2]

Q2: How should I monitor for potential toxicity during a chronic this compound study?

A2: A comprehensive monitoring plan is essential. This should include:

  • Regular Clinical Observations: Daily checks for general health, with a specific focus on neurological signs such as tremors, ataxia, and behavioral changes.

  • Body Weight and Food/Water Consumption: Monitored at least weekly to detect any adverse effects on general health.

  • Hematology: Complete blood counts (CBC) with differentials should be performed at baseline and at regular intervals (e.g., monthly) to monitor for signs of agranulocytosis.

  • Serum Chemistry: Regular monitoring of liver function enzymes (ALT, AST, ALP) and kidney function markers (BUN, creatinine) is recommended.

  • Therapeutic Drug Monitoring: Periodic measurement of plasma this compound concentrations to ensure they remain within the target therapeutic window and to adjust dosing as necessary due to its non-linear pharmacokinetics.[3]

Q3: What are the most critical adverse effects to be aware of during long-term this compound administration?

A3: The most significant concerns are dose-related central nervous system toxicity (tremors and ataxia) and idiosyncratic reactions such as agranulocytosis and cholestatic jaundice.[4][5][6] While rare, these can be severe and may necessitate the immediate cessation of the drug.

Q4: Are there any known significant drug interactions with this compound?

A4: Yes, this compound's metabolism can be affected by other drugs. For example, its metabolism can be decreased when combined with drugs like cimetidine, certain azole antifungals, and some selective serotonin reuptake inhibitors (SSRIs). Conversely, its metabolism can be increased by other compounds. Always review the full profile of any co-administered substances.

Q5: What is the mechanism of this compound-induced agranulocytosis?

A5: Evidence suggests an immunological mechanism. In some cases, it is believed that this compound stimulates the development of an immunogenic clone that produces antileukocyte antibodies, leading to the destruction of neutrophils.[7]

Quantitative Data Summary

Table 1: Therapeutic and Toxic Plasma Concentrations of this compound
Parameter Concentration (µg/mL) Species Study Context Reference
Therapeutic Range 1.0 - 2.0HumanGeneral Clinical Use-
Effective Concentration 0.6HumanTachyarrhythmias[2]
Effective Concentration 1.0HumanTachyarrhythmias[2]
Maintained Concentration 0.3 - 0.6HumanHemodialysis Patients (12 months)[1]
Toxic Concentration (Delirium Tremens) 3.0HumanAcute Myocardial Infarction[3]
Table 2: Reported Adverse Events in Long-Term this compound Follow-up (Mean 25 months)
Adverse Event Number of Patients (out of 30) Percentage Notes Reference
Neurological (tremor, dizziness, etc.) Not specified, but required dose reduction-Most common dose-limiting side effect[8][9]
Agranulocytosis 13.3%Developed after one month of therapy[7]
Cholestatic Jaundice Mentioned as a potential serious side effect-Frequency not specified in this study[4][5]

Key Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in a Rodent Model (Rat) for General Toxicity Assessment

1. Objective: To evaluate the long-term safety and toxicity profile of this compound when administered orally to rats for a period of 6 months.

2. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Age: 6-8 weeks at the start of the study

  • Sex: Equal numbers of males and females

  • Group Size: Minimum of 10 animals per sex per group

3. Dosing and Administration:

  • Route: Oral gavage to ensure accurate dosing.

  • Vehicle: An appropriate vehicle such as 0.5% methylcellulose in water. The vehicle's inertness should be confirmed.

  • Dose Levels: At least three dose levels (low, medium, high) and a vehicle control group. Dose selection should be based on preliminary dose-range finding studies. The high dose should aim to produce some evidence of toxicity without causing significant mortality.

  • Frequency: Once daily.

  • Duration: 6 months, in line with ICH guidelines for chronic rodent studies.

4. Monitoring and Data Collection:

  • Daily: Clinical observations for signs of toxicity (especially neurological), morbidity, and mortality.

  • Weekly: Body weight and food consumption.

  • Monthly:

    • Detailed clinical examination.

    • Blood collection for hematology (CBC with differential) and serum biochemistry (liver and kidney function panels).

    • Ophthalmological examination.

  • Pre-dose and at 1, 3, and 6 months: Blood collection for determination of this compound plasma concentrations (toxicokinetics).

5. End-of-Study Procedures:

  • Necropsy: Full gross pathological examination of all animals.

  • Organ Weights: Weighing of key organs (e.g., liver, kidneys, brain, heart, spleen).

  • Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups. Any gross lesions and target organs from the lower dose groups should also be examined.

Protocol 2: Evaluation of Chronic Cardiotoxicity of this compound in a Canine Model

1. Objective: To assess the long-term effects of this compound on cardiac function and electrophysiology in a canine model.

2. Animal Model:

  • Species: Beagle dogs

  • Age: 6-12 months at the start of the study

  • Sex: Equal numbers of males and females

  • Group Size: Minimum of 4 animals per sex per group

3. Dosing and Administration:

  • Route: Oral (capsule).

  • Dose Levels: At least two dose levels and a control group. Doses should be selected based on known therapeutic and potentially toxic plasma concentrations.

  • Frequency: Once or twice daily, depending on the pharmacokinetic profile in dogs.

  • Duration: 9 months, as recommended by ICH guidelines for non-rodent chronic studies.

4. Monitoring and Data Collection:

  • Regularly:

    • Clinical observations, with a focus on cardiovascular and neurological signs.

    • Body weight and food consumption.

    • Electrocardiography (ECG) at baseline and regular intervals to assess for changes in heart rate, PR interval, QRS duration, and QT interval.

    • Echocardiography at baseline and periodic intervals to evaluate cardiac structure and function (e.g., ejection fraction, chamber dimensions).

    • Blood pressure monitoring.

  • Periodically:

    • Blood collection for hematology, serum biochemistry, and this compound plasma concentrations.

    • 24-hour Holter monitoring to detect any proarrhythmic events.

5. End-of-Study Procedures:

  • Terminal Electrophysiology: In a subset of animals, invasive electrophysiological studies may be performed to assess effects on cardiac conduction and refractoriness in more detail.

  • Necropsy and Histopathology: As described in the rodent protocol, with a particular focus on the heart and conduction system.

Visualizations

Signaling and Experimental Workflows

Aprindine_Mechanism_of_Action This compound This compound Na_Channel Voltage-gated Sodium Channels (Nav1.5) This compound->Na_Channel Inhibits (Class Ib) K_Channel Delayed Rectifier Potassium Channels (IKr) This compound->K_Channel Inhibits Action_Potential Cardiac Action Potential Na_Channel->Action_Potential Decreases Phase 0 Upstroke K_Channel->Action_Potential Delays Phase 3 Conduction Slowing of Conduction Velocity Action_Potential->Conduction Repolarization Prolongation of Repolarization (APD) Action_Potential->Repolarization Antiarrhythmic_Effect Antiarrhythmic Effect Conduction->Antiarrhythmic_Effect Repolarization->Antiarrhythmic_Effect

Caption: Primary mechanism of action of this compound on cardiac ion channels.

Chronic_Toxicity_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase (6-9 Months) cluster_poststudy Post-Study Phase Animal_Acclimatization Animal Acclimatization (Rodent or Non-Rodent) Baseline_Data Baseline Data Collection (Weight, Bloodwork, ECG) Animal_Acclimatization->Baseline_Data Randomization Randomization into Dose Groups Baseline_Data->Randomization Dosing Daily Oral Administration (Control, Low, Med, High) Randomization->Dosing Monitoring Regular Monitoring: - Clinical Signs - Body Weight - Hematology - Serum Chemistry - ECG/ECHO (Canine) Dosing->Monitoring PK_Sampling Toxicokinetic Blood Sampling Dosing->PK_Sampling Necropsy Gross Necropsy Monitoring->Necropsy Data_Analysis Data Analysis and Reporting PK_Sampling->Data_Analysis Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->Data_Analysis

Caption: General experimental workflow for a chronic toxicity study.

Troubleshooting_Logic Start Adverse Event Observed Is_Neurological Neurological Signs? Start->Is_Neurological Is_Hematological Abnormal Bloodwork? Is_Neurological->Is_Hematological No Check_Plasma_Levels Check Plasma Concentration Is_Neurological->Check_Plasma_Levels Yes Is_Systemic Systemic Signs? Is_Hematological->Is_Systemic No CBC Perform CBC with Differential Is_Hematological->CBC Yes LFTs Check Liver Function Tests Is_Systemic->LFTs Yes (e.g., Jaundice) End Document and Report Is_Systemic->End No Reduce_Dose Reduce Dose / Increase Interval Check_Plasma_Levels->Reduce_Dose Reduce_Dose->End Stop_Drug Consider Stopping Administration CBC->Stop_Drug Agranulocytosis Suspected Stop_Drug->End Supportive_Care Provide Supportive Care LFTs->Supportive_Care Supportive_Care->Stop_Drug

Caption: A logical approach to troubleshooting common adverse events.

References

Technical Support Center: Strategies for Reducing Variability in Aprindine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Aprindine in cell-based assays. Our goal is to help you achieve more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a Class Ib antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels (Nav).[1][2][3] This blockade reduces the influx of sodium ions into the cell, thereby decreasing the excitability and conduction velocity of cardiac muscle cells.[4] this compound exhibits a high affinity for both the open and inactivated states of the sodium channel.[2][3]

Q2: What are the known off-target effects of this compound?

Beyond its primary action on sodium channels, this compound has been shown to affect other cellular components, which can contribute to variability in experimental results. These include:

  • Potassium Channels: this compound can inhibit the delayed rectifier potassium current (IK) and the muscarinic acetylcholine receptor-operated potassium current (IK.ACh).[3] It is also reported to be a hERG channel blocker.

  • Calcium Channels: At higher concentrations, this compound can suppress the slow inward calcium current (ICa).[5] It also inhibits the Na+/Ca2+ exchange current (INCX).[4]

  • Calmodulin-dependent enzymes: this compound can inhibit calmodulin-stimulated phosphodiesterase and Ca2+-ATPase activities.[4]

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound hydrochloride is typically dissolved in DMSO to create a stock solution. To ensure stability, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected therapeutic and toxic concentrations of this compound?

In clinical settings, the therapeutic plasma concentration of this compound is typically maintained below 1 µg/mL to avoid neurological side effects.[6] In in vitro studies, the effective concentrations can vary widely depending on the cell type and assay conditions. For example, concentrations around 3 µM have been shown to effectively block sodium currents in guinea-pig ventricular myocytes.[1]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound for various targets as reported in the literature. These values can serve as a reference for designing experiments and troubleshooting unexpected results.

Table 1: Inhibitory Potency of this compound on Ion Channels

Target Ion ChannelCell Type/SystemIC50 / KdNotes
Sodium Channel (Nav)Guinea-pig ventricular myocytesKd (rest) = 37.7 µM, Kd (inactivated) = 0.74 µMTonic block[1]
Delayed Rectifier K+ Current (IK)Guinea-pig atrial cellsInhibition observed at 3 µM[3]
Muscarinic K+ Current (IK.ACh)Guinea-pig atrial cellsIC50 = 0.4 µM (Carbachol-induced), 2.5 µM (GTPγS-induced)[3]
Na+/Ca2+ Exchange Current (INCX)CCL39 cellsIC50 (inward) = 51.8 µM, IC50 (outward) = 48.8 µM[4]

Table 2: Inhibitory Potency of this compound on Enzymes and Cell Viability

Target/ProcessSystem/Cell LineIC50 / ED50Notes
Calmodulin-stimulated PhosphodiesteraseBovine brain tissueIC50 = 18 µM[4]
Calmodulin-stimulated Ca2+-ATPaseHuman red blood cellsIC50 = 84 µM[4]
Cell ProliferationBone marrow cellsED50 = 15.5 µg/mL[4]
Cell ProliferationHuman lymphocytesED50 = 8 µg/mL[4]

Troubleshooting Guide

This guide addresses common sources of variability in this compound cell-based assays in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

  • Q: My results are inconsistent across replicate wells treated with the same concentration of this compound. What could be the cause?

    • A1: Uneven Cell Seeding: Inconsistent cell numbers per well is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use appropriate pipetting techniques to dispense cells evenly.

    • A2: Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.

    • A3: Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

Issue 2: Unexpected or Off-Target Effects

  • Q: I am observing effects that are not consistent with sodium channel blockade. What should I investigate?

    • A1: Off-Target Pharmacology: As mentioned in the FAQs, this compound can affect potassium and calcium channels, as well as calmodulin-dependent enzymes.[3][4][5] Consider if these off-target effects could be influencing your results. For example, if you are studying calcium signaling, be aware of this compound's potential to inhibit Ca2+-ATPase and the Na+/Ca2+ exchanger.[4]

    • A2: this compound Metabolites: this compound is metabolized by the cytochrome P450 enzyme CYP2D6 into hydroxylated and N-desethylated metabolites. If your cells express CYP2D6, these active metabolites could be generated over time, contributing to the observed effects. Consider using a shorter incubation time or co-incubating with a CYP2D6 inhibitor to test this possibility.

Issue 3: Drifting or Unstable Assay Signal Over Time

  • Q: The baseline of my assay is unstable, or the effect of this compound changes over a long experiment. Why might this be happening?

    • A1: pH Shift in Culture Medium: The activity of this compound is pH-dependent.[1] The pH of cell culture medium can decrease over time due to cellular metabolism, especially in dense cultures. This acidic shift can reduce the efficacy of this compound.[1] Ensure your medium is adequately buffered and consider changing the medium for long-term experiments.

    • A2: Compound Instability or Degradation: While this compound is generally stable, prolonged incubation at 37°C in aqueous solutions can lead to degradation. Prepare fresh working solutions for each experiment and minimize the time the compound spends in culture medium before analysis.

    • A3: Cell Health and Viability: A decline in overall cell health during the experiment can lead to a drifting baseline. Monitor cell morphology and viability throughout the assay.

Issue 4: Discrepancies in Potency (IC50 Values) Compared to Literature

  • Q: The IC50 value I'm getting for this compound is significantly different from what is reported in the literature. What factors could be at play?

    • A1: Serum Protein Binding: this compound can bind to serum proteins, reducing the free concentration available to interact with the cells. If your culture medium contains serum (e.g., FBS), the apparent IC50 will be higher than in serum-free conditions. The concentration of serum in your assay should be carefully controlled and reported.

    • A2: Cell Density: The number of cells per well can influence the apparent potency of a drug. At higher cell densities, the effective concentration of the drug per cell is lower, which can lead to a higher IC50 value. Standardize your cell seeding density across all experiments.

    • A3: Use-Dependent Block: The inhibitory effect of this compound on sodium channels is use-dependent, meaning its potency increases with the frequency of channel activation.[1][2] If your assay involves stimulating the cells (e.g., electrical pacing in cardiomyocytes), the stimulation frequency will impact the observed potency.

    • A4: Cell Line Differences: Different cell lines express varying levels of sodium channels and other potential targets of this compound. The specific cell line used can significantly impact the observed IC50.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on voltage-gated sodium currents (INa) in a cell line expressing Nav channels (e.g., HEK293 cells stably expressing Nav1.5).

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -120 mV to ensure most sodium channels are in the resting state.

    • Apply a voltage protocol to elicit INa. A typical protocol involves a depolarization step to -10 mV for 20 ms.

    • Establish a stable baseline recording of INa in the external solution.

    • Perfuse the cells with the external solution containing the desired concentration of this compound.

    • Record INa in the presence of this compound until a steady-state block is achieved.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at 1-5 Hz).

  • Data Analysis: Measure the peak INa amplitude before and after this compound application. Calculate the percentage of inhibition. Fit the concentration-response data to a Hill equation to determine the IC50.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to determine the cytotoxic effect of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8][9]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Incubate overnight at 37°C or for a few hours at room temperature with shaking.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

Protocol 3: Calcium Imaging using Fluo-4 AM

This protocol outlines a method to assess the effect of this compound on intracellular calcium dynamics.

  • Cell Preparation: Seed cells on glass-bottom dishes or 96-well imaging plates and grow to 70-90% confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological buffer like HBSS).

    • Wash the cells once with the buffer.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[10][11]

    • Wash the cells twice with the buffer to remove excess dye.

  • Imaging:

    • Acquire a baseline fluorescence recording using a fluorescence microscope or a plate reader equipped for kinetic reads (Excitation ~494 nm, Emission ~516 nm).

    • Add this compound at the desired concentration and continue recording to observe any changes in baseline calcium or the response to a stimulus.

    • To evoke a calcium response, add a known agonist (e.g., ATP, carbachol) and record the fluorescence change.

  • Data Analysis:

    • Measure the fluorescence intensity over time.

    • Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) as ΔF/F0.

    • Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.

Visualizations

Aprindine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Nav Voltage-gated Sodium Channel (Nav) Kv Delayed Rectifier Potassium Channel (IK) Kir Muscarinic K+ Channel (IK.ACh) Cav L-type Calcium Channel (ICa) NCX Na+/Ca2+ Exchanger (NCX) hERG hERG Channel CaM Calmodulin PDE Phosphodiesterase CaM->PDE Activates Ca_ATPase Ca2+-ATPase CaM->Ca_ATPase Activates This compound This compound This compound->Nav Blocks (Primary) This compound->Kv Inhibits This compound->Kir Inhibits This compound->Cav Suppresses (High Conc.) This compound->NCX Inhibits This compound->hERG Blocks This compound->CaM Inhibits

Caption: this compound's primary and off-target signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Aprindine_Prep 2. Prepare this compound Stock (e.g., in DMSO) Cell_Culture->Aprindine_Prep Cell_Seeding 3. Seed Cells (Optimize density) Aprindine_Prep->Cell_Seeding Treatment 4. Treat Cells (Serial dilutions of this compound) Cell_Seeding->Treatment Incubation 5. Incubate (Define duration and conditions) Treatment->Incubation Assay_Step 6. Perform Assay (e.g., add MTT, load Fluo-4) Incubation->Assay_Step Measurement 7. Measure Signal (Absorbance, Fluorescence, etc.) Assay_Step->Measurement Normalization 8. Normalize Data (to vehicle control) Measurement->Normalization Curve_Fitting 9. Curve Fitting (Generate dose-response curve) Normalization->Curve_Fitting IC50_Calc 10. Calculate IC50 Curve_Fitting->IC50_Calc

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Tree Start High Variability in Results? Check_Replicates Are replicates inconsistent? Start->Check_Replicates Yes Check_Potency Is IC50 different from literature? Start->Check_Potency No Replicate_Solutions Review cell seeding technique Check for edge effects Verify pipetting accuracy Check_Replicates->Replicate_Solutions Yes Check_Signal Is the signal unstable? Check_Potency->Check_Signal No Potency_Solutions Standardize serum concentration Optimize cell density Consider use-dependence Verify cell line Check_Potency->Potency_Solutions Yes Signal_Solutions Check and buffer medium pH Use fresh compound dilutions Monitor cell health Check_Signal->Signal_Solutions Yes End Consult further resources or contact technical support Replicate_Solutions->End Potency_Solutions->End Signal_Solutions->End

Caption: A decision tree for troubleshooting common issues with this compound assays.

References

Resolving issues with Aprindine's interaction with other compounds in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprindine in co-administration studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's interactions with other compounds.

Q1: What are the primary metabolic pathways for this compound and which enzymes are involved?

This compound is primarily metabolized in the liver by the Cytochrome P450 enzyme system. The major enzyme responsible for its metabolism is CYP2D6.[1] This makes this compound susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.

Q2: What is the expected pharmacokinetic interaction when this compound is co-administered with a known CYP2D6 inhibitor?

Co-administration of this compound with a potent CYP2D6 inhibitor is expected to decrease the metabolism of this compound, leading to a significant increase in its plasma concentration and a prolonged half-life. This can increase the risk of dose-dependent adverse effects. While specific clinical data on the co-administration of this compound with strong CYP2D6 inhibitors like quinidine or cimetidine is limited, studies with other drugs metabolized by CYP2D6 show substantial increases in exposure when co-administered with these inhibitors.

Q3: Are there known significant pharmacodynamic interactions between this compound and other cardiovascular drugs?

Yes, pharmacodynamic interactions are a key consideration. As a Class Ib antiarrhythmic agent that blocks sodium channels, this compound's effects can be additive or synergistic with other antiarrhythmic drugs, potentially leading to proarrhythmic events.[2][3] Caution is also advised when co-administering this compound with beta-blockers or calcium channel blockers due to potential additive effects on heart rate, atrioventricular conduction, and cardiac contractility.[2]

Q4: We are observing unexpected peaks in our HPLC analysis of plasma samples from a co-administration study involving this compound. What could be the cause?

Unexpected peaks in HPLC analysis can arise from several sources. It is possible that you are detecting metabolites of this compound or the co-administered drug that were not present or were at very low concentrations in single-drug administration studies. Other potential causes include contamination of the sample, degradation of the analyte, or issues with the mobile phase or column. Refer to the HPLC Troubleshooting Guide in Section 2 for a systematic approach to identifying and resolving this issue.

Q5: Our in vitro contractility assay shows a greater negative inotropic effect than expected when this compound is combined with a beta-blocker. Is this a known interaction?

While specific quantitative data on the combined inotropic effects of this compound and beta-blockers are scarce, a potentiated negative inotropic effect is plausible.[2] Both classes of drugs can reduce cardiac contractility through different mechanisms. This compound's sodium channel blockade can indirectly affect calcium homeostasis, while beta-blockers reduce cAMP-mediated calcium influx. An experimental protocol to further investigate this interaction is provided in Section 3.

Section 2: Troubleshooting Guides

This section provides practical guidance for resolving common experimental issues.

Guide 1: Investigating Unexpected In Vivo Pharmacokinetic Profiles

Problem: Plasma concentrations of this compound are significantly higher or lower than anticipated in a co-administration study.

dot

G cluster_0 Troubleshooting Unexpected Pharmacokinetics A Unexpected this compound Plasma Levels Observed B Review Literature for Known Interactions with Co-administered Drug A->B C Hypothesize Metabolic Interaction (CYP2D6 Inhibition/Induction) A->C D Hypothesize Transporter-Mediated Interaction A->D G Analyze Metabolite Profile in Plasma Samples B->G H Consider Impact of Formulation on Absorption B->H I Evaluate Patient-Specific Factors (e.g., Genetics, Renal/Hepatic Function) B->I E Perform In Vitro Metabolism Assay (See Protocol 3.1) C->E F Assess P-glycoprotein (P-gp) Inhibition/Induction D->F J Adjust Dosing Regimen and Monitor Closely E->J F->J G->J H->J I->J

Caption: Workflow for troubleshooting unexpected pharmacokinetic results.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for any known pharmacokinetic interactions between this compound and the co-administered drug or drugs of the same class.

  • Metabolic Interaction Hypothesis:

    • Inhibition: If the co-administered drug is a known inhibitor of CYP2D6, the increased this compound levels are likely due to decreased metabolism.

    • Induction: If the co-administered drug is a CYP2D6 inducer, decreased this compound levels may be observed.

  • In Vitro Verification: Conduct an in vitro metabolism study using human liver microsomes to confirm the inhibitory or inductive potential of the co-administered drug on this compound's metabolism (see Section 3, Protocol 3.1).

  • Metabolite Analysis: Analyze plasma samples to determine the concentrations of this compound's known metabolites. A decrease in metabolite formation concurrent with an increase in the parent drug concentration would support the hypothesis of metabolic inhibition.

  • Re-evaluate Analytical Method: Ensure the analytical method (e.g., HPLC) is validated for the simultaneous quantification of this compound and the co-administered drug, and their major metabolites, to rule out analytical interference.

Guide 2: HPLC Analysis Troubleshooting

Problem: Issues with the HPLC analysis of this compound in plasma samples, such as peak tailing, shifting retention times, or poor resolution.

dot

G cluster_1 HPLC Troubleshooting Flowchart Start HPLC Issue Identified CheckSystem Check System Pressure and for Leaks Start->CheckSystem CheckMobilePhase Verify Mobile Phase Composition and pH CheckSystem->CheckMobilePhase Pressure Stable, No Leaks CheckColumn Inspect Guard and Analytical Columns CheckMobilePhase->CheckColumn Composition and pH Correct CheckInjector Clean Injector and Sample Loop CheckColumn->CheckInjector Columns OK OptimizeMethod Re-evaluate Method Parameters (e.g., Gradient, Flow Rate) CheckInjector->OptimizeMethod Injector Clean Resolved Issue Resolved OptimizeMethod->Resolved

Caption: A logical flowchart for troubleshooting common HPLC issues.

IssuePossible CauseRecommended Solution
Peak Tailing - Column degradation- Active sites on the column interacting with the analyte- Inappropriate mobile phase pH- Replace the column- Use a mobile phase additive (e.g., triethylamine) to mask active sites- Adjust mobile phase pH to ensure the analyte is in a single ionic state
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase and degas thoroughly- Use a column oven to maintain a stable temperature- Equilibrate the column with the mobile phase for an extended period before injection
Poor Resolution - Inefficient column- Inappropriate mobile phase strength- Sample overload- Replace the column- Optimize the mobile phase composition (e.g., adjust the organic solvent ratio)- Reduce the injection volume or sample concentration

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to investigate drug interactions with this compound.

Protocol 3.1: In Vitro Assessment of CYP2D6 Inhibition

Objective: To determine if a co-administered compound inhibits the CYP2D6-mediated metabolism of this compound.

Methodology:

  • System Preparation: Use human liver microsomes (HLM) as the enzyme source. Prepare an incubation mixture containing HLM, a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate the HLM mixture with and without the potential inhibitor at various concentrations.

    • Initiate the metabolic reaction by adding this compound (at a concentration close to its Km, if known).

    • Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

    • Include a positive control inhibitor (e.g., Quinidine).

  • Reaction Termination and Sample Preparation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound and/or the formation of its primary metabolite.

  • Data Analysis: Calculate the rate of this compound metabolism in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor.

dot

G cluster_2 CYP2D6 Inhibition Assay Workflow Prep Prepare Incubation Mixture (HLM, NADPH-regenerating system, Buffer) PreIncubate Pre-incubate with/without Inhibitor Prep->PreIncubate AddSubstrate Add this compound (Substrate) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Terminate Reaction (Cold Acetonitrile) Incubate->Terminate Analyze LC-MS/MS Analysis of This compound and Metabolites Terminate->Analyze Calculate Calculate IC50 Analyze->Calculate

Caption: Experimental workflow for the in vitro CYP2D6 inhibition assay.

Protocol 3.2: Assessment of Pharmacodynamic Interaction on Cardiac Action Potential

Objective: To evaluate the combined effect of this compound and a co-administered drug on the cardiac action potential duration (APD).

Methodology:

  • Cell Preparation: Use isolated ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record action potentials.

    • Establish a baseline recording in a standard extracellular solution.

  • Drug Application:

    • Perfuse the cells with a solution containing this compound alone at a clinically relevant concentration.

    • After washout, perfuse with a solution containing the co-administered drug alone.

    • Finally, perfuse with a solution containing both this compound and the co-administered drug.

  • Data Acquisition: Record action potentials at a steady-state pacing frequency (e.g., 1 Hz).

  • Data Analysis: Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90). Compare the APD values under each condition to assess for additive or synergistic effects.

Section 4: Quantitative Data on Pharmacokinetic Interactions

The following tables summarize known and potential pharmacokinetic interactions with this compound. Note: Specific clinical data for many of these interactions with this compound are limited. The information provided is based on the known metabolic pathways and the properties of the interacting drugs.

Table 1: Interaction with CYP2D6 Inhibitors
Interacting DrugStrength of CYP2D6 InhibitionExpected Effect on this compound PharmacokineticsClinical Recommendation
Quinidine StrongSignificant increase in plasma concentration and half-lifeCo-administration is generally not recommended. If necessary, a significant dose reduction of this compound and close monitoring are required.
Cimetidine ModerateModerate increase in plasma concentrationUse with caution. Consider a lower starting dose of this compound and monitor for adverse effects.
Amiodarone Weak to ModeratePotential for increased this compound plasma concentration.[1]Dose reduction of this compound by 20-50% may be necessary.[4] Close monitoring of ECG and plasma levels is recommended.
Fluoxetine StrongSignificant increase in plasma concentrationAvoid co-administration if possible. If unavoidable, reduce this compound dose and monitor closely.
Table 2: Interaction with CYP2D6 Inducers
Interacting DrugStrength of CYP2D6 InductionExpected Effect on this compound PharmacokineticsClinical Recommendation
Rifampin StrongSignificant decrease in plasma concentration and potential loss of efficacyAvoid co-administration. If necessary, a higher dose of this compound may be required, with careful monitoring of efficacy and plasma levels.
Dexamethasone ModerateModerate decrease in plasma concentrationMonitor for therapeutic efficacy of this compound. Dose adjustment may be necessary.

Section 5: Signaling Pathways

This compound's Effect on the Cardiac Action Potential

This compound's primary mechanism of action is the blockade of fast sodium channels (INa) in cardiomyocytes. This slows the rate of depolarization (Phase 0) of the cardiac action potential. Additionally, this compound has been shown to inhibit the delayed rectifier potassium current (IKr) and the muscarinic acetylcholine receptor-operated potassium current (IK,ACh), which can prolong the action potential duration (Phase 3).[4]

dot

G cluster_3 This compound's Effect on Cardiac Ion Channels This compound This compound INa Fast Na+ Channel (INa) This compound->INa Inhibits IKr Delayed Rectifier K+ Channel (IKr) This compound->IKr Inhibits IKACh Muscarinic K+ Channel (IK,ACh) This compound->IKACh Inhibits Phase0 Phase 0 Depolarization INa->Phase0 Drives Phase3 Phase 3 Repolarization (Action Potential Duration) IKr->Phase3 Contributes to IKACh->Phase3 Contributes to

Caption: Simplified diagram of this compound's primary effects on cardiac ion channels.

References

Validation & Comparative

A Comparative Analysis of Aprindine Versus Lidocaine for the Treatment of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two Class I antiarrhythmic drugs, Aprindine and Lidocaine, in the context of their application for treating ventricular tachycardia. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the electrophysiological effects, efficacy, and mechanisms of action of these two agents.

Executive Summary

Both this compound and Lidocaine are effective in the management of ventricular arrhythmias, primarily through the blockade of voltage-gated sodium channels in cardiomyocytes. However, they exhibit distinct electrophysiological profiles and potencies. This compound demonstrates a more potent and longer-lasting effect on cardiac conducting tissues compared to Lidocaine. While both drugs shorten the action potential duration and the effective refractory period, this compound causes a more marked depression of the maximum upstroke velocity (Vmax) of the action potential. These differences in their interaction with sodium channels likely underlie their varying clinical efficacy and potential for adverse effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative experimental studies on this compound and Lidocaine.

Electrophysiological Effects on Canine Cardiac Purkinje Fibers
ParameterThis compoundLidocaineReference
Effect on Vmax (Maximum Upstroke Velocity) Marked depression at normal cycle lengths (1000 ms)No significant depression at normal cycle lengths (1000 ms)[1]
Effect on Action Potential Duration (APD) ShortensShortens[1]
Effect on Effective Refractory Period (ERP) ShortensShortens[1]
ERP/APD Ratio IncreasesIncreases[1]
Reversibility of Effects Not easily reversible upon perfusion with drug-free solutionEasily reversible upon perfusion with drug-free solution[1]
In Vivo Efficacy in Canine Ventricular Arrhythmia Models
Arrhythmia ModelMinimum Effective Plasma Concentration (this compound)Minimum Effective Plasma Concentration (Lidocaine)Reference
Coronary Ligation-Induced Arrhythmia 1.6 ± 0.3 µg/mlNot effective[2]
Adrenaline-Induced Arrhythmia 1.0 ± 0.4 µg/ml15 µg/ml[2]
Digitalis-Induced Arrhythmia 0.8 ± 0.4 µg/mlNot specified, but effective[2]

Experimental Protocols

The following are representative experimental protocols for assessing the electrophysiological effects and antiarrhythmic efficacy of drugs like this compound and Lidocaine.

Intracellular Recording of Cardiac Action Potentials in Canine Purkinje Fibers

This protocol is based on the methodology described in the study by Steinberg and Greenspan (1976).[1]

  • Tissue Preparation:

    • Hearts are excised from mongrel dogs of either sex.

    • False tendons (Purkinje fibers) are dissected from the ventricles in a cooled, oxygenated Tyrode's solution.

    • The preparations are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Electrophysiological Recording:

    • Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.

    • Transmembrane action potentials are recorded using a high-input impedance amplifier.

    • The maximum rate of rise of the action potential (Vmax) is obtained by electronic differentiation of the action potential upstroke.

    • Action potential duration (APD) is measured at 90% repolarization.

    • The effective refractory period (ERP) is determined by introducing premature stimuli at progressively shorter coupling intervals until a propagated response is no longer elicited.

  • Drug Application:

    • Control recordings are obtained in drug-free Tyrode's solution.

    • This compound or Lidocaine is then added to the superfusate at desired concentrations.

    • Recordings are taken after a steady-state effect of the drug is achieved.

Induction of Ventricular Arrhythmias in a Canine Model

This protocol is a composite based on methodologies for inducing ventricular tachycardia for drug testing.[2][3]

  • Animal Preparation:

    • Adult mongrel dogs are anesthetized with a suitable agent (e.g., sodium pentobarbital).

    • The dogs are ventilated, and arterial blood gases are monitored to maintain physiological parameters.

    • A thoracotomy is performed to expose the heart.

  • Arrhythmia Induction Methods:

    • Coronary Ligation Model: The left anterior descending coronary artery is ligated in two stages to produce a myocardial infarction, which serves as a substrate for ventricular arrhythmias.

    • Adrenaline-Induced Model: An infusion of adrenaline is administered to induce ventricular ectopy and tachycardia.

    • Digitalis-Induced Model: A toxic dose of a digitalis glycoside (e.g., ouabain) is administered to induce ventricular arrhythmias.

  • Drug Efficacy Assessment:

    • Once a stable ventricular arrhythmia is established, the test drug (this compound or Lidocaine) is administered intravenously.

    • The electrocardiogram (ECG) is continuously monitored to assess the drug's effect on the arrhythmia.

    • The minimum plasma concentration of the drug that effectively suppresses the arrhythmia is determined by taking blood samples at various time points.

Mandatory Visualization

Signaling Pathway: Sodium Channel Blockade

The primary mechanism of action for both this compound and Lidocaine is the blockade of the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing conduction and reducing excitability. Their different binding kinetics and state-dependent affinities for the channel contribute to their distinct electrophysiological profiles.

Sodium_Channel_Blockade cluster_drugs Antiarrhythmic Drugs cluster_channel Cardiac Sodium Channel (Nav1.5) cluster_effects Electrophysiological Effects This compound This compound Nav1_5 Rested Open Inactivated This compound->Nav1_5 Binds to Open & Inactivated States (Slow onset/offset) Lidocaine Lidocaine Lidocaine->Nav1_5 Binds to Open & Inactivated States (Rapid onset/offset) Decrease_Vmax ↓ Vmax (Upstroke Velocity) Nav1_5->Decrease_Vmax Reduced Na+ Influx Slow_Conduction ↓ Conduction Velocity Decrease_Vmax->Slow_Conduction Decrease_Excitability ↓ Myocardial Excitability Slow_Conduction->Decrease_Excitability Suppression of Ventricular Tachycardia Experimental_Workflow cluster_setup Animal Preparation cluster_induction Arrhythmia Induction cluster_testing Drug Testing cluster_analysis Data Analysis Anesthesia Anesthetize Dog Instrumentation Surgical Instrumentation (ECG, BP monitoring) Anesthesia->Instrumentation Induction_Method Choose Induction Method Instrumentation->Induction_Method Coronary_Ligation Coronary Ligation Induction_Method->Coronary_Ligation Adrenaline_Infusion Adrenaline Infusion Induction_Method->Adrenaline_Infusion Digitalis_Admin Digitalis Administration Induction_Method->Digitalis_Admin Establish_VT Establish Stable Ventricular Tachycardia Coronary_Ligation->Establish_VT Adrenaline_Infusion->Establish_VT Digitalis_Admin->Establish_VT Administer_Drug Administer Drug (this compound or Lidocaine) Establish_VT->Administer_Drug Monitor_ECG Continuous ECG Monitoring Administer_Drug->Monitor_ECG Collect_Samples Collect Blood Samples Administer_Drug->Collect_Samples Analyze_ECG Analyze ECG for Arrhythmia Suppression Monitor_ECG->Analyze_ECG Measure_Concentration Measure Plasma Drug Concentration Collect_Samples->Measure_Concentration Determine_Efficacy Determine Minimum Effective Concentration Analyze_ECG->Determine_Efficacy Measure_Concentration->Determine_Efficacy

References

A Comparative Analysis of the Proarrhythmic Risk of Aprindine Versus Other Class I Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proarrhythmic risk associated with Aprindine and other Class I antiarrhythmic drugs. While direct comparative clinical trial data on the incidence of proarrhythmia for this compound against other Class I agents is limited in publicly available literature, this document synthesizes preclinical data, electrophysiological properties, and findings from adverse event reporting to offer a comparative perspective for research and development purposes.

Executive Summary

This compound, a Class I antiarrhythmic agent, demonstrates a unique electrophysiological profile with characteristics of both Ib and Ia/Ic subclasses. While effective in suppressing a range of ventricular and supraventricular arrhythmias, like all Class I drugs, it carries an inherent proarrhythmic risk. This guide delineates the mechanistic basis of this risk, compares its known electrophysiological effects with those of other Class I agents, and presents available data to aid in the preclinical assessment of its cardiac safety profile.

Electrophysiological Profile of this compound

This compound is primarily classified as a Class Ib antiarrhythmic due to its effects on the cardiac action potential. However, studies have revealed a more complex mechanism of action, exhibiting features that overlap with other Class I subclasses.

Table 1: Comparative Electrophysiological Effects of this compound and Other Class I Antiarrhythmic Drugs

FeatureThis compoundClass Ia (e.g., Quinidine, Procainamide)Class Ib (e.g., Lidocaine, Mexiletine)Class Ic (e.g., Flecainide, Propafenone)
Primary Mechanism Fast Na+ channel blockadeModerate Na+ channel blockadeWeak Na+ channel blockadePotent Na+ channel blockade
Effect on Action Potential Duration (APD) Shortens in Purkinje and ventricular tissue, but can prolong in atrial tissue[1]ProlongsShortensMinimal effect
Effect on QRS Duration Prolongs[1]ProlongsMinimal effectMarkedly prolongs
Effect on QT Interval Can prolong[2]ProlongsShortens or no effectMinimal effect
Use-Dependence PresentPresentPresentMarked
Potassium Channel Blockade Yes, inhibits IKr[1]Yes (IKr)NoNo

Proarrhythmic Risk Profile

The proarrhythmic potential of Class I antiarrhythmic drugs is intrinsically linked to their mechanism of action. By altering cardiac conduction and repolarization, these agents can create a substrate for re-entrant arrhythmias or triggered activity.

Torsades de Pointes (TdP)

A significant proarrhythmic concern with many antiarrhythmic drugs is the induction of Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation. While more commonly associated with Class Ia and Class III agents, there is documented evidence of this compound-induced TdP[2]. This risk is likely attributable to its inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr), a characteristic it shares with Class Ia drugs[1].

Ventricular Tachycardia and Fibrillation

Class Ic agents, in particular, are known for their potential to increase the risk of monomorphic ventricular tachycardia, especially in patients with structural heart disease. This is due to their potent effect on slowing conduction velocity. While this compound is not a typical Class Ic agent, its ability to prolong the QRS duration suggests a significant effect on conduction that could, theoretically, contribute to a proarrhythmic risk in certain conditions.

One preclinical study in Langendorff-perfused rabbit hearts found that this compound was significantly more potent than lidocaine, mexiletine, and tocainide in elevating the ventricular fibrillation threshold, suggesting a potent antifibrillatory effect in that model[3]. However, another study noted that in a canine model of coronary artery occlusion, this compound could be arrhythmogenic depending on the timing of its administration relative to the ischemic event.

Comparative Data on Proarrhythmic Potential

Direct, head-to-head quantitative data on the incidence of proarrhythmia with this compound compared to other Class I drugs is scarce. However, some studies provide a basis for a qualitative comparison.

A study ranking the arrhythmogenic risk of several antiarrhythmic drugs in an isolated perfused rabbit heart model proposed the following order of risk: flecainide > propafenone > quinidine > ajmaline > disopyramide > procainamide > mexiletine, lidocaine > sotalol[4]. This compound was not evaluated in this study , but the ranking highlights the generally higher risk associated with Class Ic agents and the lower risk with Class Ib agents. Given this compound's mixed electrophysiological properties, its position within this ranking is not immediately clear and would require direct comparative studies.

A disproportionality analysis of the FDA Adverse Event Reporting System found that among Class I drugs, flecainide had the highest reporting odds ratio for cardiac arrhythmia[5]. Again, this compound was not specifically highlighted in this analysis, which may be due to its more limited clinical use compared to other agents.

Table 2: Summary of Preclinical and Clinical Proarrhythmic Observations

DrugClassProarrhythmic Observations
This compound Ib (with Ia/Ic characteristics)Case reports of Torsades de Pointes[2]. Can be arrhythmogenic in a canine model of myocardial ischemia. More potent than lidocaine in increasing ventricular fibrillation threshold in a rabbit heart model[3].
Quinidine IaKnown to cause TdP. Proarrhythmic risk is well-established[6].
Procainamide IaRisk of TdP, particularly with its active metabolite N-acetylprocainamide (a Class III agent)[6].
Lidocaine IbGenerally considered to have a low proarrhythmic potential compared to other Class I drugs[4].
Mexiletine IbLower proarrhythmic risk profile, similar to lidocaine[4].
Flecainide IcHigh proarrhythmic risk, particularly in patients with structural heart disease (CAST trial). Can induce ventricular tachycardia[7].
Propafenone IcProarrhythmic risk similar to flecainide, contraindicated in patients with structural heart disease[4].

Experimental Protocols for Proarrhythmia Assessment

A variety of in vitro and in vivo models are utilized to assess the proarrhythmic potential of antiarrhythmic drugs.

In Vitro Models
  • Patch-Clamp Electrophysiology: This technique is used to study the effects of a drug on specific cardiac ion channels (e.g., hERG, Nav1.5) expressed in cell lines. It is a fundamental tool for identifying the molecular targets that may contribute to proarrhythmia.

  • Langendorff-Perfused Heart: This ex vivo model allows for the study of drug effects on the electrophysiology of an isolated whole heart, including action potential duration, conduction velocity, and the induction of arrhythmias. The study by Pogátsa et al. (1980) utilized this model to compare the antifibrillatory potency of this compound, mexiletine, tocainide, and lignocaine[3]. Hearts from rabbits and guinea pigs were perfused with a Krebs-Henseleit solution, and the ventricular fibrillation threshold was measured by electrical stimulation. For ouabain-induced arrhythmias, the drug was added to the perfusate before the administration of ouabain.

In Vivo Models
  • Canine Models of Ventricular Arrhythmia: Various canine models are used to evaluate both the efficacy and proarrhythmic potential of antiarrhythmic drugs. These include models of digitalis-induced arrhythmia, adrenaline-induced arrhythmia, and arrhythmias induced by coronary artery ligation to simulate myocardial ischemia and infarction[8]. In these models, drugs are administered intravenously or orally, and the effects on the incidence and characteristics of arrhythmias are monitored via electrocardiogram.

  • Chronic Atrioventricular (AV) Block Dog Model: This model is particularly sensitive for detecting the torsadogenic potential of drugs. The induction of complete AV block leads to bradycardia, which is a known risk factor for TdP[9].

Visualizing the Mechanisms of Action and Experimental Workflow

Signaling Pathway of Class I Antiarrhythmic Drugs

ClassI_Mechanism cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Reduced_Conduction Decreased Conduction Velocity (QRS Widening) Na_Channel->Reduced_Conduction Leads to ClassI_Drugs Class I Antiarrhythmic Drugs (this compound, Quinidine, Lidocaine, Flecainide) ClassI_Drugs->Na_Channel Block Altered_Repolarization Altered Repolarization (APD Changes) ClassI_Drugs->Altered_Repolarization Affects Proarrhythmia Proarrhythmic Risk (Re-entry, TdP) Reduced_Conduction->Proarrhythmia Can Induce Altered_Repolarization->Proarrhythmia Can Induce

Caption: Mechanism of action of Class I antiarrhythmic drugs leading to proarrhythmia.

Experimental Workflow for Preclinical Proarrhythmia Assessment

Proarrhythmia_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Patch_Clamp Ion Channel Studies (Patch-Clamp) Animal_Models Animal Models of Arrhythmia (e.g., Canine, Rabbit) Patch_Clamp->Animal_Models Langendorff Isolated Heart Studies (Langendorff) Langendorff->Animal_Models ECG_Monitoring ECG Monitoring for Proarrhythmic Events Animal_Models->ECG_Monitoring Risk_Assessment Proarrhythmic Risk Assessment ECG_Monitoring->Risk_Assessment Drug_Candidate Test Compound (e.g., this compound) Drug_Candidate->Patch_Clamp Drug_Candidate->Langendorff

Caption: A typical experimental workflow for assessing the proarrhythmic risk of a drug.

Conclusion

This compound presents a complex proarrhythmic risk profile that is not easily categorized within the traditional Vaughan Williams classification. Its mixed Class Ib, Ia, and Ic properties necessitate a careful and comprehensive evaluation of its cardiac safety. While it has demonstrated efficacy in suppressing various arrhythmias, the potential for proarrhythmia, including TdP, exists.

For drug development professionals, the key takeaway is the importance of conducting direct comparative studies to accurately position the proarrhythmic risk of a novel agent relative to existing therapies. The absence of such data for this compound in the public domain underscores a significant knowledge gap. Future research should focus on head-to-head preclinical studies in validated proarrhythmia models to generate the quantitative data needed for a definitive risk-benefit assessment.

References

Assessing the superiority of Aprindine over Quinidine in preventing ventricular fibrillation.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data indicates that Aprindine holds a significant advantage over Quinidine in the prevention of ventricular fibrillation. This superiority is evidenced by a more potent elevation of the ventricular fibrillation threshold and a more effective suppression of ventricular arrhythmias in both preclinical and clinical studies.

This guide provides a detailed comparison of this compound and Quinidine, focusing on their efficacy in preventing ventricular fibrillation. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings, detailed methodologies, and a look at the underlying mechanisms of action.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key quantitative data from comparative studies of this compound and Quinidine.

ParameterThis compoundQuinidineSpecies/ModelKey FindingsReference
Ventricular Fibrillation Threshold (VFT) Increased from 2.45 ± 0.78 mA to 5.68 ± 1.47 mALowered the threshold from 14.7 ± 5.1 to 8.8 ± 3.6 mACanineThis compound significantly elevates the VFT, indicating a protective effect against ventricular fibrillation. In contrast, toxic doses of quinidine were found to lower the VFT.[1][2]
Effective Refractory Period (ERP) Prolonged in both atrial and ventricular tissuesDose-dependent prolongation in the right ventricle; however, effects on ventricular refractory period are not consistently observed.CanineThis compound consistently prolongs the ERP in ventricular tissue, a key anti-fibrillatory mechanism. Quinidine's effect on ventricular ERP is less consistent.[3][4][5]
Action Potential Duration (APD) Shortens the repolarization phaseProlongs the action potential durationGuinea-pig ventricular muscleThe differing effects on APD highlight the distinct electrophysiological profiles of the two drugs.[6][7][8]
Maximum Rate of Depolarization (Vmax) More pronounced rate-dependent block (Kd = 10⁻⁶ M at 3.3 Hz)Less pronounced rate-dependent block (Kd = 1.6 X 10⁻⁵ M at 3.3 Hz)Guinea-pig ventricular muscleThis compound demonstrates a higher affinity for sodium channels, leading to a more potent reduction in Vmax.[7]
Clinical Efficacy in Ventricular Arrhythmias More effective than procainamide and quinidine in suppressing chronic premature ventricular contractions.Effective in some cases, but associated with proarrhythmic effects and increased mortality.HumanA cross-over study in patients with chronic ventricular dysrhythmias demonstrated the superior efficacy of this compound.[9][10][11]

Signaling Pathways and Mechanisms of Action

This compound and Quinidine, while both classified as antiarrhythmic agents, exert their effects through distinct mechanisms on cardiac ion channels.

This compound's Mechanism of Action

This compound is a class Ib antiarrhythmic agent that primarily blocks the fast inward sodium channels (INa) in cardiac cells.[6] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction.[7] By binding to both activated and inactivated states of the sodium channel, this compound exhibits a more pronounced rate-dependent block than Quinidine.[7] It also shortens the repolarization phase of the action potential and elevates the fibrillation threshold.[6] Some studies also suggest a mild beta-blocking effect and an inhibitory effect on the delayed rectifier potassium current (IK).[12][13]

Aprindine_Mechanism This compound This compound Na_Channel Fast Na+ Channel (Open/Inactivated State) This compound->Na_Channel Blocks Repolarization Shortened Repolarization This compound->Repolarization VFT Increased Ventricular Fibrillation Threshold This compound->VFT Vmax Decreased Vmax (Rate of Depolarization) Na_Channel->Vmax Leads to Conduction Slowed Conduction Velocity Vmax->Conduction VF_Prevention Prevention of Ventricular Fibrillation Conduction->VF_Prevention Repolarization->VF_Prevention VFT->VF_Prevention

Caption: Mechanism of action for this compound.
Quinidine's Mechanism of Action

Quinidine, a class Ia antiarrhythmic agent, also blocks the fast inward sodium current (INa), leading to a decrease in Vmax and slowed conduction.[9][14] However, a key distinction is that Quinidine also blocks several potassium currents (IKr, IKs, IK1, Ito), which results in a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.[15] This QT prolongation can, paradoxically, be proarrhythmic and lead to a specific type of ventricular tachycardia called Torsades de Pointes.[15]

Quinidine_Mechanism Quinidine Quinidine Na_Channel Fast Na+ Channel Quinidine->Na_Channel Blocks K_Channel K+ Channels (IKr, IKs, etc.) Quinidine->K_Channel Blocks Vmax Decreased Vmax Na_Channel->Vmax Leads to APD Prolonged Action Potential Duration K_Channel->APD Leads to Conduction Slowed Conduction Vmax->Conduction Arrhythmia_Suppression Suppression of Reentrant Arrhythmias Conduction->Arrhythmia_Suppression QT_Interval Prolonged QT Interval APD->QT_Interval Proarrhythmia Risk of Proarrhythmia (Torsades de Pointes) QT_Interval->Proarrhythmia

Caption: Mechanism of action for Quinidine.

Experimental Protocols

The following outlines a generalized experimental workflow for assessing the anti-fibrillatory effects of this compound and Quinidine in a canine model, based on methodologies described in the cited literature.

Animal Model and Preparation

Anesthetized, open-chest dogs are commonly used.[5] To isolate the direct cardiac effects of the drugs, autonomic influences may be blocked using agents like atropine and propranolol.[5] Catheters are inserted for drug administration, blood sampling, and electrophysiological recordings.

Electrophysiological Measurements
  • Ventricular Fibrillation Threshold (VFT): The VFT is determined by delivering a train of electrical pulses to the ventricle during the vulnerable period of the cardiac cycle. The lowest current intensity that induces ventricular fibrillation is defined as the VFT.[2]

  • Effective Refractory Period (ERP): The ERP is measured by introducing premature stimuli after a paced beat. The longest coupling interval at which the premature stimulus fails to elicit a propagated response is the ERP.[5]

  • Action Potential Duration (APD): Monophasic action potentials are recorded from the ventricular epicardium or endocardium to measure the duration of the action potential at different stages of repolarization (e.g., APD90).[8]

  • Conduction Velocity: Conduction times are measured between recording electrodes placed at different locations on the atria and ventricles.[5]

Drug Administration and Data Analysis

This compound or Quinidine is administered intravenously at varying cumulative doses.[5] Electrophysiological parameters are measured at baseline and after each dose. Statistical analysis is then performed to compare the effects of each drug on the measured parameters.

Experimental_Workflow cluster_preparation Animal Preparation cluster_measurements Electrophysiological Measurements cluster_analysis Data Analysis Anesthesia Anesthetize Canine Model Surgery Open-Chest Surgery Anesthesia->Surgery Instrumentation Insert Catheters for Drug Admin & Recording Surgery->Instrumentation Autonomic_Blockade Administer Atropine & Propranolol Instrumentation->Autonomic_Blockade Baseline Record Baseline (VFT, ERP, APD) Autonomic_Blockade->Baseline Drug_Admin Administer this compound or Quinidine (IV) Baseline->Drug_Admin Post_Drug Record Post-Drug Measurements Drug_Admin->Post_Drug Comparison Compare Baseline vs. Post-Drug Data Post_Drug->Comparison Statistical_Analysis Perform Statistical Analysis Comparison->Statistical_Analysis Conclusion Draw Conclusions on Drug Efficacy Statistical_Analysis->Conclusion

Caption: Generalized experimental workflow.

Conclusion

The available evidence strongly suggests that this compound is superior to Quinidine in the prevention of ventricular fibrillation. Its potent and consistent ability to elevate the ventricular fibrillation threshold, coupled with a more favorable clinical efficacy profile and a lower risk of proarrhythmia, positions it as a more promising candidate for further research and development in the management of life-threatening ventricular arrhythmias. In contrast, while Quinidine has a long history of use, its inconsistent effects on the ventricular refractory period and its known proarrhythmic potential are significant limitations.

References

Cross-Validation of In-Vitro and In-Vivo Models for Predicting Aprindine's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-vitro and in-vivo models used to predict the efficacy of Aprindine, a Class 1c antiarrhythmic agent. By examining experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the translation of preclinical findings to potential clinical outcomes.

Executive Summary

This compound primarily exerts its antiarrhythmic effect by blocking cardiac sodium channels (NaV1.5), which slows the upstroke of the cardiac action potential and conduction velocity.[1][2] Cross-validation of in-vitro and in-vivo models is crucial for accurately predicting its therapeutic efficacy and potential proarrhythmic risks. This guide synthesizes available data to provide a framework for comparing these models.

Data Presentation: In-Vitro vs. In-Vivo Efficacy of this compound

Table 1: In-Vitro Efficacy of this compound

ParameterCell/Tissue TypeExperimental ConditionValueReference
IC50 (Peak INa) Guinea Pig Ventricular MyocytesWhole-cell patch clamp~3 µM (Tonic Block)[3](--INVALID-LINK--)
Effect on Action Potential Canine Purkinje FibersIntracellular recordingDecreased Vmax, Shortened APD[2][4]
Effect on Refractory Period Canine Purkinje FibersIntracellular recordingIncreased ERP/APD ratio[2]

Table 2: In-Vivo Efficacy of this compound in Canine Models

Arrhythmia ModelEndpointEffective Plasma Concentration (µg/mL)Corresponding Molar Concentration (approx.)*Reference
Ouabain-inducedArrhythmia Suppression0.8 ± 0.4~2.5 µM[5]
Adrenaline-inducedArrhythmia Suppression1.0 ± 0.4~3.1 µM[5]
24-h Coronary LigationArrhythmia Suppression1.6 ± 0.3~5.0 µM[5]
48-h Coronary LigationArrhythmia Suppression3.1 ± 0.5~9.6 µM[5]
Ouabain-inducedArrhythmia Suppression2.86 mg/kg (IV dose)-[1]

*Calculated based on this compound's molecular weight of approximately 322.5 g/mol . This is an estimation and may not reflect the free drug concentration at the target site.

Table 3: Comparison of Electrophysiological Effects

ParameterIn-Vitro (Canine Purkinje Fibers)In-Vivo (Canine Model)
Vmax (Upstroke Velocity) Marked depressionInferred from slowed conduction
Action Potential Duration (APD) ShortenedNot directly measured in available in-vivo studies
Effective Refractory Period (ERP) Increased relative to APDProlonged AERP in a rapid pacing model
Conduction SlowedIncreased conduction delay in ischemic myocardium

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental findings.

In-Vitro Protocol: Whole-Cell Patch Clamp on Cardiac Myocytes

This protocol is a composite based on standard methodologies for assessing sodium channel blockers.

Objective: To determine the inhibitory concentration (IC50) of this compound on the peak and late cardiac sodium current (INa) in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig or rabbit).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution.

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.

  • Seal Formation: Obtain a gigaohm seal on a single myocyte.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -120 mV to ensure the availability of sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.

    • To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz).

  • Drug Application: Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block to be reached at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after drug application.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

In-Vivo Protocol: Ouabain-Induced Arrhythmia in a Canine Model

This protocol is based on established models for inducing and evaluating antiarrhythmic drug efficacy.

Objective: To determine the effective dose of this compound in suppressing ouabain-induced ventricular arrhythmias in dogs.

Materials:

  • Adult mongrel dogs of either sex.

  • Anesthesia (e.g., sodium pentobarbital).

  • Ouabain solution.

  • This compound solution for intravenous administration.

  • ECG recording system.

  • Intravenous catheters.

  • Ventilator.

Procedure:

  • Animal Preparation: Anesthetize the dog, intubate, and provide artificial ventilation. Place intravenous catheters for drug administration and blood sampling.

  • ECG Monitoring: Record a baseline surface ECG (Lead II).

  • Arrhythmia Induction: Administer a continuous intravenous infusion of ouabain (e.g., 40 µg/kg followed by 20 µg/kg every 30 minutes) until a stable ventricular arrhythmia (e.g., ventricular tachycardia) is established and persists for a defined period (e.g., 30 minutes).

  • Drug Administration: Once a stable arrhythmia is present, administer this compound intravenously as a bolus (e.g., 2.86 mg/kg) or as a continuous infusion.

  • Efficacy Assessment: Continuously monitor the ECG. The primary endpoint is the conversion of the ventricular arrhythmia to a stable sinus rhythm.

  • Data Analysis:

    • Determine the percentage of animals in which the arrhythmia is successfully terminated.

    • Measure changes in ECG parameters (e.g., heart rate, QRS duration) before and after this compound administration.

    • If plasma samples are collected, correlate the antiarrhythmic effect with the plasma concentration of this compound.

Mandatory Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Aprindine_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space NaV15 NaV1.5 Channel (Open/Inactivated State) Na_ion_in Na⁺ NaV15->Na_ion_in Reduced Influx Conduction Decreased Conduction Velocity NaV15->Conduction Ca_ion Ca²⁺ Ca_overload Reduced Intracellular Ca²⁺ Overload Ca_ion->Ca_overload NCX Na⁺/Ca²⁺ Exchanger Na_ion_in->NCX Alters Gradient NCX->Ca_ion Reduced Ca²⁺ entry K_channels K⁺ Channels APD Action Potential Duration (APD) K_channels->APD Modulates EAD_DAD Early & Delayed Afterdepolarizations (EADs/DADs) Ca_overload->EAD_DAD Inhibits Arrhythmia Arrhythmia Suppression EAD_DAD->Arrhythmia Prevents This compound This compound This compound->NaV15 Blocks Conduction->Arrhythmia Contributes to

Caption: this compound's primary mechanism and its downstream antiarrhythmic effects.

Experimental Workflow: From In-Vitro to In-Vivo Assessment

Experimental_Workflow cluster_invitro In-Vitro Model cluster_invivo In-Vivo Model invitro_start Isolated Cardiomyocytes (e.g., Guinea Pig, Rabbit) patch_clamp Whole-Cell Patch Clamp invitro_start->patch_clamp ic50 Determine IC50 for I-Na Block patch_clamp->ic50 cross_validation Cross-Validation: Compare In-Vitro Potency with In-Vivo Efficacy ic50->cross_validation Informs invivo_start Canine Arrhythmia Model (e.g., Ouabain-induced) drug_admin Intravenous this compound Administration invivo_start->drug_admin efficacy_measure Measure Efficacy: - Arrhythmia Termination - ECG Parameter Changes drug_admin->efficacy_measure efficacy_measure->cross_validation Validates

Caption: Workflow for cross-validating this compound's efficacy from in-vitro to in-vivo.

Logical Relationship: In-Vitro to In-Vivo Correlation (IVIVC)

IVIVC_Concept cluster_invitro_prop In-Vitro Property cluster_invivo_resp In-Vivo Response invitro_data Concentration-Response Curve (e.g., IC50 from Patch Clamp) model Predictive Mathematical Model (IVIVC) invitro_data->model invivo_data Dose-Response Curve (e.g., ED50 for Arrhythmia Suppression) invivo_data->model Correlates with prediction Prediction of In-Vivo Efficacy from In-Vitro Data model->prediction

References

A Systematic Review and Meta-Analysis of Aprindine's Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a systematic review and comparative analysis of the clinical trial data for Aprindine, an antiarrhythmic agent. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

This compound is a Class I antiarrhythmic drug that has been investigated for its efficacy in treating both supraventricular and ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of cardiac sodium channels, with some evidence suggesting an additional effect on potassium channels.[4] This guide will delve into the clinical evidence comparing this compound with other antiarrhythmic agents and placebo, offering a clear perspective on its therapeutic potential and limitations.

Comparative Efficacy and Safety of this compound

The clinical efficacy of this compound has been evaluated in various settings, including the prevention of atrial fibrillation and the suppression of ventricular arrhythmias. The following tables summarize the key quantitative findings from comparative clinical trials.

Table 1: this compound for the Prevention of Atrial Fibrillation
ComparisonStudy DesignPatient PopulationNPrimary EndpointResultsAdverse Events
This compound vs. Placebo & Digoxin Multicenter, randomized, double-blind, placebo-controlledSymptomatic paroxysmal or persistent atrial fibrillation after conversion to sinus rhythm141 (47 per group)Recurrence of symptomatic atrial fibrillation at 6 monthsThis compound: 33.3% recurrence-freeDigoxin: 29.2% recurrence-freePlacebo: 21.5% recurrence-free(this compound vs. Placebo, p=0.0414 for freedom from recurrence in patients remaining in sinus rhythm for 15 days)[4]Similar rates across all three groups.[4]
This compound vs. Bepridil Prospective, randomizedPostoperative paroxysmal atrial fibrillation72 (35 this compound, 37 Bepridil)Atrial fibrillation recurrence-free survivalAt 14 days: this compound: 49%Bepridil: 76%(p=0.028)[5]No adverse effects requiring discontinuation in the this compound group; one patient (3.0%) in the Bepridil group experienced sinus arrest.[5]
Table 2: this compound for the Treatment of Ventricular Arrhythmias
ComparisonStudy DesignPatient PopulationNPrimary EndpointResults
This compound vs. Procainamide & Quinidine Cross-over studyStable chronic premature ventricular contractions post-myocardial infarction17Reduction in premature ventricular contractionsThis compound was more effective than procainamide and quinidine.[6]
This compound vs. Sotalol Cross-over studyChronic high-frequency ventricular arrhythmias12Reduction in premature ventricular complexes (PVCs)This compound (2 mg/kg): 41% reduction (p<0.05)Sotalol (1.5 mg/kg): 51% reduction (p<0.05)Combination (this compound 1 mg/kg + Sotalol 0.75 mg/kg): 72% reduction (p<0.01)
This compound vs. Lidocaine & Phenytoin (in canines) Experimental studyCanine ventricular arrhythmia models (coronary ligation, adrenaline-induced, digitalis-induced)N/ASuppression of arrhythmia and minimum effective plasma concentration (min PC)Coronary Ligation: this compound: Effective (min PC: 1.6 µg/ml)Lidocaine: Not effectivePhenytoin: Effective (min PC: 9.8 µg/ml)Adrenaline-Induced: this compound: Effective (min PC: 1.0 µg/ml)Lidocaine: Effective (min PC: 15 µg/ml)Phenytoin: Effective (min PC: 12.1 µg/ml)Digitalis-Induced: this compound: Effective (min PC: 0.8 µg/ml)Phenytoin: Effective (min PC: 11.3 µg/ml)[7]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

This compound vs. Placebo and Digoxin for Atrial Fibrillation Prevention
  • Study Design: A multicenter, placebo-controlled, randomized, double-blind trial.[4]

  • Participants: 141 patients with symptomatic paroxysmal or persistent atrial fibrillation who had been converted to sinus rhythm.[4]

  • Intervention: Patients were randomly assigned to one of three groups:

    • This compound: 40 mg/day orally

    • Digoxin: 0.25 mg/day orally

    • Placebo[4]

  • Follow-up: Patients were followed on an outpatient basis every 2 weeks for 6 months.[4]

  • Primary Outcome: Recurrence of symptomatic atrial fibrillation.[4]

This compound vs. Bepridil for Postoperative Atrial Fibrillation
  • Study Design: A prospective, randomized study.[5]

  • Participants: 72 patients who developed postoperative paroxysmal atrial fibrillation lasting ≥30 minutes after cardiovascular surgery.[5]

  • Intervention: Patients were randomized to receive either:

    • This compound: 40 mg/day orally

    • Bepridil: 100 mg/day orally[5]

  • Primary Outcome: Atrial fibrillation recurrence-free survival at 1, 3, 7, and 14 days.[5]

This compound vs. Procainamide and Quinidine for Ventricular Dysrhythmias
  • Study Design: A cross-over study.[6]

  • Participants: 17 patients with stable chronic premature ventricular contractions following a healed myocardial infarction.[6]

  • Intervention: All patients received each of the following treatments orally in a sequential manner:

    • This compound: 200 mg loading dose, followed by 100 mg daily

    • Procainamide: 4000 mg daily (4 x 1000 mg)

    • Quinidine bisulphate: 1500 mg daily (2 x 750 mg)[6]

  • Evaluation: The effectiveness of each treatment was evaluated over three consecutive weeks using continuous ambulatory electrocardiogram monitoring and plasma level determinations.[6]

Visualizing this compound's Mechanism and Clinical Evaluation

To further elucidate the pharmacological context of this compound, the following diagrams illustrate its mechanism of action and a typical clinical trial workflow.

cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_in Na+ Influx Na_channel->Na_in effect1 Decreased rate of action potential upstroke K_channel Delayed Rectifier Potassium Channel K_out K+ Efflux K_channel->K_out effect3 Prolonged repolarization (minor effect) This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks (minor) effect2 Slowed conduction velocity

Mechanism of Action of this compound.

cluster_planning Phase 1: Trial Planning & Design cluster_execution Phase 2: Patient Recruitment & Treatment cluster_analysis Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Dissemination P1 Define Protocol: - Inclusion/Exclusion Criteria - Dosing Regimens - Endpoints P2 Ethical Review & Approval P1->P2 R1 Patient Screening & Consent P2->R1 R2 Randomization (e.g., this compound vs. Comparator) R1->R2 R3 Drug Administration & Follow-up R2->R3 D1 Data Collection (e.g., ECG, Adverse Events) R3->D1 D2 Statistical Analysis D1->D2 D3 Interpretation of Results D2->D3 S1 Publication in Peer-Reviewed Journal D3->S1

Generalized Clinical Trial Workflow.

Conclusion

The available clinical trial data suggests that this compound demonstrates efficacy in the management of both atrial and ventricular arrhythmias. In the prevention of symptomatic atrial fibrillation, this compound showed a modest benefit over placebo.[4] For ventricular arrhythmias, it appeared more effective than procainamide and quinidine in one study.[6] However, in a comparison for postoperative atrial fibrillation, bepridil was found to be more effective than this compound.[5] The combination of this compound with sotalol showed a greater reduction in PVCs than either drug alone. The primary mechanism of this compound is the blockade of cardiac sodium channels, which leads to a slowing of conduction velocity. While generally well-tolerated in the cited studies, the potential for adverse effects necessitates careful patient monitoring. Further large-scale, randomized controlled trials are warranted to definitively establish the position of this compound in the current antiarrhythmic therapeutic landscape.

References

Benchmarking the Safety and Toxicity of Aprindine Against Newer Antiarrhythmics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and toxicity profiles of the Class Ib antiarrhythmic agent, Aprindine, against a selection of newer antiarrhythmic drugs. The information is compiled from preclinical and clinical data to support research and drug development efforts in the field of cardiology.

Executive Summary

This compound, a historically effective antiarrhythmic, is known for its narrow therapeutic index, which necessitates careful patient monitoring. Its safety profile is characterized by a notable incidence of neurological side effects and the potential for serious hematological and hepatic adverse events. Newer antiarrhythmic agents, developed with the aim of improving safety and tolerability, exhibit different risk-benefit profiles. This guide presents a quantitative comparison of key safety and toxicity parameters, details of relevant experimental protocols, and visual representations of associated pathways to aid in the comprehensive evaluation of these compounds.

Quantitative Safety and Toxicity Data

The following tables summarize the available quantitative data for this compound and selected newer antiarrhythmic agents. It is important to note that direct head-to-head comparative trial data is limited, and the presented values are collated from various independent studies.

Table 1: In Vitro Ion Channel Inhibition
DrugTarget Ion ChannelIC50 / KdSpecies/Cell Line
This compound Sodium Channel (Tonic Block)Kdrest = 37.7 µmol/l, Kdi = 0.74 µmol/l[1]Guinea-pig ventricular myocytes
Na+/Ca2+ Exchange Current (Inward)IC50 = 51.8 µM[2][3]CCL39 cells
Na+/Ca2+ Exchange Current (Outward)IC50 = 48.8 µM[2][3]CCL39 cells
Acetylcholine Receptor-operated K+ Current (Carbachol-induced)IC50 = 0.4 µM[2]Guinea pig atrial muscle cells
Acetylcholine Receptor-operated K+ Current (GTPγS-induced)IC50 = 2.5 µM[2]Guinea pig atrial muscle cells
Phosphodiesterase (Bovine Brain)IC50 = 18 µM[2][3]Bovine brain tissue
Ca-ATPase (Human Red Blood Cells)IC50 = 84 µM[2][3]Human red blood cells
Amiodarone hERG Potassium ChannelIC50 = 4.78 µM[4]-
Dofetilide Delayed Rectifier Potassium Current (IKr)--
Ivabradine hERG Potassium ChannelIC50 = 2.07 µmol/L (hERG 1a isoform)[5]-
Table 2: Preclinical Toxicological Data
DrugParameterValueSpecies
This compound -Data not readily available-
Amiodarone -Data not readily available-
Dronedarone -Data not readily available-

Note: Specific LD50 values for these antiarrhythmic agents were not found in the provided search results. General preclinical toxicology protocols are described in Section 2.

Table 3: Clinical Adverse Events (Incidence Rates)
DrugAdverse Event CategoryIncidence RateClinical Trial/Study Population
This compound Agranulocytosis, Cholestatic JaundiceSerious but infrequent[6]-
Neurological (tremor, vertigo, ataxia, etc.)Common[7]-
Amiodarone Pulmonary Toxicity1% - 17%[8]-
Hepatic Toxicity (Enzyme Elevation)15% - 30%[8]-
Thyroid Dysfunction (Hypo/Hyperthyroidism)Hypo: 6%, Hyper: 0.9-2%[8]-
Bradycardia/Conduction Disturbance9.5% (low dose)[9]Real-world clinical practice
Hypotension (Intravenous)16%[8]Placebo-controlled trials
Dofetilide Torsades de Pointes~2%Patients with impaired ventricular function[10]
Dronedarone Gastrointestinal Side Effects5% - 10% (leading to discontinuation)[4]Randomized clinical trials
Severe Liver and Lung ToxicityVery rare[4]Randomized clinical trials

Experimental Protocols

In Vitro Assessment of Proarrhythmic Risk: hERG Potassium Channel Assay

The assessment of a drug's potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical step in preclinical safety evaluation to predict the risk of QT prolongation and Torsades de Pointes.

Methodology: Whole-Cell Patch Clamp

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Preparation: On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular solution.

  • Electrophysiological Recording:

    • A single cell is selected and a giga-seal is formed between the cell membrane and the tip of a glass micropipette filled with an intracellular solution.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ionic currents.

    • A specific voltage-clamp protocol is applied to elicit the hERG current. A common protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to a negative potential to observe the characteristic tail current, which is used to quantify the hERG current amplitude.

  • Drug Application: The test compound (e.g., this compound or a newer antiarrhythmic) is applied at various concentrations to the cell via a perfusion system.

  • Data Analysis: The hERG current amplitude is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Diagram: hERG Assay Workflow

hERG_Assay_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_testing Drug Testing cluster_analysis Data Analysis cell_culture hERG-transfected HEK293 Cell Culture cell_harvest Cell Harvesting & Resuspension cell_culture->cell_harvest patch_clamp Whole-Cell Patch Clamp cell_harvest->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol current_measurement Measure Baseline hERG Current voltage_protocol->current_measurement drug_application Apply Test Compound (Varying Concentrations) current_measurement->drug_application post_drug_measurement Measure Post-Drug hERG Current drug_application->post_drug_measurement inhibition_calc Calculate % Inhibition post_drug_measurement->inhibition_calc ic50_determination Determine IC50 inhibition_calc->ic50_determination

Caption: Workflow for determining hERG channel inhibition using the whole-cell patch clamp technique.

In Vitro Assessment of Drug-Induced Liver Injury (DILI)

Evaluating the potential for a drug to cause liver injury is a crucial component of toxicological assessment.

Methodology: Primary Human Hepatocytes (PHH) Culture

  • Cell Sourcing and Culture: Cryopreserved primary human hepatocytes are thawed and cultured in appropriate media, often in a 2D monolayer format on collagen-coated plates or in more advanced 3D spheroid cultures to better mimic the in vivo liver architecture.

  • Drug Exposure: The test compounds are added to the culture medium at a range of concentrations for a specified duration, which can range from hours for acute toxicity to several days or weeks for chronic toxicity studies.

  • Toxicity Endpoints:

    • Cytotoxicity Assays: Cell viability is assessed using assays that measure parameters such as ATP content (e.g., CellTiter-Glo®), membrane integrity (e.g., LDH release), or metabolic activity (e.g., MTT or resazurin reduction).

    • Liver Function Markers: The secretion of liver-specific proteins like albumin and urea into the culture medium is quantified to assess hepatocyte function.

    • Enzyme Release: The release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the medium is measured as an indicator of hepatocellular damage.

    • Mechanism-based Assays: Specific assays can be employed to investigate mechanisms of toxicity, such as assays for oxidative stress (e.g., glutathione levels, reactive oxygen species production) or mitochondrial dysfunction.

  • Data Analysis: The results from the various endpoints are analyzed to determine the concentration at which the drug induces toxicity and to gain insights into the potential mechanisms of liver injury.

Diagram: In Vitro DILI Assessment Workflow

DILI_Assessment_Workflow cluster_culture Hepatocyte Culture cluster_exposure Drug Exposure cluster_endpoints Toxicity Endpoint Measurement cluster_analysis Data Analysis & Interpretation phh_culture Primary Human Hepatocyte Culture (2D or 3D) drug_treatment Treat with Test Compound (Varying Concentrations & Durations) phh_culture->drug_treatment cytotoxicity Cytotoxicity Assays (ATP, LDH, MTT) drug_treatment->cytotoxicity liver_function Liver Function Markers (Albumin, Urea) drug_treatment->liver_function enzyme_release Enzyme Release (ALT, AST) drug_treatment->enzyme_release data_analysis Determine Toxic Concentrations & Mechanisms of Injury cytotoxicity->data_analysis liver_function->data_analysis enzyme_release->data_analysis Proarrhythmia_Mechanism cluster_drug_action Drug Action cluster_cellular_effect Cellular Electrophysiological Effect cluster_clinical_outcome Clinical Outcome This compound This compound (Class Ib) Na_Channel Fast Sodium Channel (INa) This compound->Na_Channel Blocks K_Channel Potassium Channel (e.g., hERG) This compound->K_Channel Potential Off-Target Blockade Reduced_Excitability Reduced Myocardial Excitability & Conduction Na_Channel->Reduced_Excitability Leads to AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation Leads to Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Excitability->Antiarrhythmic_Effect Results in Proarrhythmic_Risk Proarrhythmic Risk (e.g., Torsades de Pointes) AP_Prolongation->Proarrhythmic_Risk Increases Integrated_Safety_Assessment cluster_invitro In Vitro Screening cluster_insilico In Silico Modeling cluster_risk_prediction Risk Prediction & Preclinical Testing cluster_decision Clinical Development Decision ion_channel_assays Multi-Ion Channel Assays (hERG, Nav1.5, Cav1.2) computer_model In Silico Model of Human Ventricular Myocyte ion_channel_assays->computer_model cardiomyocyte_assays hiPSC-Cardiomyocyte Assays proarrhythmia_score Proarrhythmic Risk Score cardiomyocyte_assays->proarrhythmia_score computer_model->proarrhythmia_score invivo_testing In Vivo Animal Studies proarrhythmia_score->invivo_testing go_nogo Proceed to Clinical Trials? invivo_testing->go_nogo

References

A Comparative Efficacy Analysis of Aprindine and Amiodarone in the Management of Ventricular Ectopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of antiarrhythmic agents is paramount in the pursuit of novel and improved therapies for ventricular ectopy. This guide provides an objective comparison of two such agents, Aprindine and Amiodarone, focusing on their performance in suppressing ventricular ectopy, supported by available experimental data. While direct head-to-head comparative trials are limited, this document synthesizes existing evidence to facilitate a comprehensive evaluation.

Pharmacological Profiles and Mechanisms of Action

This compound and Amiodarone belong to different classes of antiarrhythmic drugs, leading to distinct electrophysiological effects.

This compound is a Class Ib antiarrhythmic agent that primarily blocks the fast inward sodium channels (INa) in cardiac cells.[1] This action reduces the excitability of the cardiac membrane, thereby stabilizing it and preventing abnormal electrical impulses that can lead to arrhythmias.[2] Additionally, this compound exhibits a mild beta-blocking effect, which contributes to its antiarrhythmic properties by decreasing heart rate and myocardial oxygen demand.[2]

Amiodarone , on the other hand, is a complex antiarrhythmic drug with properties of all four Vaughan Williams classes.[3] Its primary mechanism is the blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period (Class III effect).[1][3] It also blocks sodium channels (Class I effect), has noncompetitive beta-blocking properties (Class II effect), and blocks calcium channels (Class IV effect).[1][3] This multifaceted mechanism of action makes Amiodarone effective for a wide range of both supraventricular and ventricular arrhythmias.[3]

Comparative Efficacy in Suppressing Ventricular Ectopy

A meta-analysis of various antiarrhythmic drugs for the suppression of ventricular ectopic depolarizations reported that Amiodarone was highly effective, with an estimated response rate of 90% (defined as ≥80% suppression of ventricular ectopic depolarizations).

One study on this compound involving 18 patients with premature ventricular contractions (PVCs) following myocardial infarction demonstrated an average reduction of 76% in PVCs. Another crossover study found this compound to be more effective than procainamide and quinidine in patients with stable chronic premature ventricular contractions.[4]

The following table summarizes the available quantitative data on the efficacy of each drug in suppressing ventricular ectopy.

Efficacy EndpointThis compoundAmiodarone
Reduction in Premature Ventricular Contractions (PVCs) Average reduction of 76% in one study of 18 patients.Successful PVC suppression (≥80% reduction) in 72% of patients in the CHF-STAT secondary analysis.[5]
Suppression of Ventricular Tachycardia (VT) Episodes Effective in treating refractory ventricular tachycardia.[6]In the CHF-STAT trial, despite suppression of ventricular ectopy, there was no significant reduction in sudden death.[7] The PROCAMIO study showed that for acute termination of tolerated wide QRS tachycardia, procainamide was more effective and had fewer major cardiac adverse events within 40 minutes compared to amiodarone (67% vs 38% termination rate).[8][9]
Response Rate Not explicitly defined in available studies.Estimated response rate of 90% (≥80% suppression of VEDs) in a meta-analysis.

Experimental Protocols

Detailed experimental protocols from direct comparative trials are unavailable. However, based on the methodologies of individual studies, a general experimental workflow for evaluating the efficacy of these antiarrhythmic drugs can be outlined.

Amiodarone: The CHF-STAT (Congestive Heart Failure - Survival Trial of Antiarrhythmic Therapy) - Secondary Analysis
  • Study Design: A secondary analysis of a prospective, double-blind, randomized, placebo-controlled clinical trial.[10]

  • Patient Population: Patients with a history of congestive heart failure (ischemic or nonischemic), asymptomatic ventricular arrhythmia (at least >10 ventricular premature depolarizations/hour), and a left ventricular ejection fraction of <40%.[10]

  • Intervention: Patients were randomly assigned to receive either amiodarone (800 mg/day for 14 days, then 400 mg/day for 50 weeks, then 300 mg/day) or a placebo.[11]

  • Efficacy Assessment:

    • Holter Monitoring: 24-hour ambulatory electrocardiogram (Holter) monitoring was performed at baseline and at various follow-up points (e.g., 6 months) to quantify the frequency of PVCs and episodes of non-sustained ventricular tachycardia.[5][10]

    • Echocardiography: Left ventricular ejection fraction (LVEF) was assessed at baseline and follow-up to evaluate changes in cardiac function.[11]

  • Primary Endpoints of the Main Trial: The primary endpoint of the main CHF-STAT trial was total mortality.[10] The secondary analysis focused on PVC suppression and LVEF improvement.[5]

  • Statistical Analysis: Comparison of the rate of successful PVC suppression (≥80% reduction) and LV recovery (≥10% improvement in LVEF) between the amiodarone and placebo groups.[5]

This compound: Study on Premature Ventricular Contractions Post-Myocardial Infarction
  • Study Design: A clinical trial investigating the effectiveness of this compound in reducing ventricular extrasystoles.

  • Patient Population: 17 patients who had suffered an acute myocardial infarction and one patient with a ventricular tachycardia episode without evidence of acute infarction.

  • Intervention: Oral administration of this compound. The specific dosing regimen was not detailed in the available abstract.

  • Efficacy Assessment:

    • Holter Monitoring: 24-hour ECG tape recordings were performed before the administration of this compound and at 2, 7, 14, and 28 days after the start of treatment.

  • Primary Endpoint: Reduction in the number of premature ventricular contractions (PVCs).

  • Statistical Analysis: The average percentage reduction in PVCs from baseline was calculated.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and a generalized experimental workflow, the following diagrams are provided in DOT language.

cluster_this compound This compound (Class Ib) cluster_amiodarone Amiodarone (Multi-Class) This compound This compound Na_Channel_A Fast Sodium Channel (INa) This compound->Na_Channel_A Blocks Beta_Receptor Beta-Adrenergic Receptor This compound->Beta_Receptor Mild Blockade Reduced_Excitability Reduced Cardiac Membrane Excitability Na_Channel_A->Reduced_Excitability Decreased_HR Decreased Heart Rate Beta_Receptor->Decreased_HR Amiodarone Amiodarone K_Channel Potassium Channel (Class III) Amiodarone->K_Channel Blocks Na_Channel_Am Sodium Channel (Class I) Amiodarone->Na_Channel_Am Blocks Beta_Block Beta-Adrenergic Blockade (Class II) Amiodarone->Beta_Block Blocks Ca_Channel Calcium Channel (Class IV) Amiodarone->Ca_Channel Blocks Prolonged_AP Prolonged Action Potential Duration K_Channel->Prolonged_AP

Caption: Mechanisms of Action of this compound and Amiodarone.

Start Patient Screening (Ventricular Ectopy Diagnosis) Baseline Baseline Assessment - 24-hr Holter Monitoring - Echocardiogram (LVEF) - Clinical Evaluation Start->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Amiodarone or Placebo) Randomization->GroupB FollowUp Follow-up Assessments - Serial Holter Monitoring - Echocardiograms - Adverse Event Monitoring GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis - PVC Suppression Rate - VT Episode Frequency - LVEF Changes - Safety Profile FollowUp->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Aprindine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) for handling Aprindine, along with operational and disposal plans, to foster a secure laboratory environment. Given the limited publicly available toxicity data for this compound, a cautious approach, treating it as a pharmaceutical compound of unknown potency, is recommended.

Health Hazard Summary

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound hydrochloride is classified with the following hazards[1]:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.

  • Skin corrosion/irritation (Category 2): Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.

Currently, specific quantitative data such as Occupational Exposure Limits (OELs) and comprehensive LD50 values for this compound are not publicly available[2]. Therefore, handling procedures should be based on a conservative assessment of its potential hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure during the handling of this compound. The following table outlines the recommended PPE based on the potential routes of exposure.

Exposure Route Potential Hazard Required PPE Specifications & Best Practices
Dermal (Skin) Skin irritation, absorptionGlovesWear two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of after handling. The inner glove should be worn under the cuff of the lab coat.
Lab CoatA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended to prevent skin contact.
Ocular (Eyes) Serious eye irritationSafety GogglesWear tightly fitting safety goggles with side shields. In situations with a higher risk of splashing, a full face shield should be used in addition to goggles.
Inhalation Respiratory tract irritationRespiratory ProtectionFor handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be required. For weighing or generating aerosols, a NIOSH-approved N95 or higher particulate respirator is recommended. In case of a spill or when exposure limits are exceeded, a full-face respirator should be used.
Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure minimal exposure and maintain a safe working environment.

1. Preparation and Weighing:

  • Always handle solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the generation and dispersion of dust.

  • Use non-sparking tools for handling the solid material.

  • Before starting, ensure all necessary PPE is correctly worn.

2. Solution Preparation:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Handle all solutions in a chemical fume hood.

  • Ensure containers are clearly labeled with the compound name, concentration, date, and hazard symbols.

3. Administration (in experimental settings):

  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.

  • When administering to animals, ensure proper restraint to minimize movement and the risk of spills.

  • After administration, dispose of all contaminated materials as hazardous waste.

4. Spill Management:

  • In case of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

  • For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a designated hazardous waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused this compound: Should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, weighing paper, and pipette tips, must be collected in a clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Quantitative Data

While comprehensive toxicity data is limited, the following tables summarize available information.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₃₀N₂
Molecular Weight 322.49 g/mol

In-Vitro Toxicity Data

AssayOrganism/Cell LineEndpointValue
Inhibition of Na+/Ca2+ exchange current (inward)CCL39 cellsIC₅₀51.8 µM
Inhibition of Na+/Ca2+ exchange current (outward)CCL39 cellsIC₅₀48.8 µM
Inhibition of bone marrow cell proliferation-ED₅₀15.5 µg/mL
Inhibition of human lymphocyte proliferation-ED₅₀8 µg/mL

Experimental Protocols

Protocol for Preparation of an this compound Stock Solution for In-Vitro Experiments

This protocol is a general guideline and should be adapted based on specific experimental needs.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Appropriate PPE (lab coat, double gloves, safety goggles)

Procedure:

  • In a chemical fume hood, weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.

  • Store the stock solution at -20°C or as recommended for stability. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Weigh this compound in Fume Hood A->B C Prepare Solution in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

PPERationale cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Skin Irritation P1 Gloves & Lab Coat H1->P1 Prevents Contact H2 Eye Irritation P2 Safety Goggles H2->P2 Prevents Splashes H3 Respiratory Irritation P3 Respirator H3->P3 Prevents Inhalation H4 Harmful if Swallowed P4 Good Hygiene H4->P4 Prevents Ingestion

Caption: Rationale for PPE selection based on the known hazards of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aprindine
Reactant of Route 2
Aprindine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.